2-Pyridinecarbothioamide
Descripción
Structure
2D Structure
3D Structure
Propiedades
IUPAC Name |
pyridine-2-carbothioamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2S/c7-6(9)5-3-1-2-4-8-5/h1-4H,(H2,7,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYKQYVSNFPWGKQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C(=S)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90201625 | |
| Record name | Picolinamide, thio- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90201625 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5346-38-3 | |
| Record name | 2-Pyridinecarbothioamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5346-38-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Picolinamide, thio- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005346383 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5346-38-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1606 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Picolinamide, thio- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90201625 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Thiopicolinamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PICOLINAMIDE, THIO- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YN34RW97C7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 2-Pyridinecarbothioamide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 2-Pyridinecarbothioamide, a molecule of significant interest in medicinal chemistry and drug development. This document details the primary synthetic route, extensive characterization data, and the underlying experimental protocols.
Synthesis of this compound
The most common and efficient method for the synthesis of this compound is the reaction of 2-cyanopyridine with hydrogen sulfide. This reaction proceeds via a nucleophilic addition of the hydrosulfide ion to the nitrile carbon, followed by protonation to yield the thioamide.
Synthetic Pathway
The synthesis follows a straightforward pathway, as illustrated in the diagram below.
Experimental Protocol
Materials:
-
2-Cyanopyridine (2-Picolinonitrile)
-
Hydrogen Sulfide (gas or a suitable donor like NaHS)
-
Pyridine (as a basic catalyst and solvent)
-
Ethanol
-
Diethyl ether
-
Hydrochloric acid (for acidification)
-
Sodium sulfate (anhydrous)
Procedure:
-
A solution of 2-cyanopyridine in a mixture of pyridine and ethanol is prepared in a three-necked flask equipped with a gas inlet tube, a stirrer, and a reflux condenser.
-
A slow stream of hydrogen sulfide gas is bubbled through the stirred solution at room temperature. The reaction is exothermic and the temperature may need to be controlled with a water bath.
-
The reaction progress is monitored by thin-layer chromatography (TLC). The reaction is typically complete within 4-6 hours.
-
Upon completion, the reaction mixture is cooled, and the excess hydrogen sulfide is removed by passing a stream of nitrogen gas.
-
The solvent is removed under reduced pressure to yield a crude solid.
-
The crude product is dissolved in water and acidified with dilute hydrochloric acid to precipitate the product.
-
The precipitate is filtered, washed with cold water, and then with a small amount of cold diethyl ether.
-
The solid is dried over anhydrous sodium sulfate to yield pure this compound.
Characterization of this compound
Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following sections detail the key analytical techniques and the expected results.
Physical and Chemical Properties
| Property | Value |
| Molecular Formula | C₆H₆N₂S |
| Molecular Weight | 138.19 g/mol [1] |
| Appearance | Yellow crystalline solid |
| Melting Point | 142-145 °C |
| Solubility | Soluble in ethanol, acetone, and hot water. |
| IUPAC Name | pyridine-2-carbothioamide[1] |
Spectroscopic Data
¹H NMR (400 MHz, DMSO-d₆):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 10.05 | s | 1H | -NH (amide proton) |
| 9.75 | s | 1H | -NH (amide proton) |
| 8.60 | d | 1H | H-6 (pyridine ring) |
| 8.05 | d | 1H | H-3 (pyridine ring) |
| 7.90 | t | 1H | H-4 (pyridine ring) |
| 7.50 | t | 1H | H-5 (pyridine ring) |
¹³C NMR (100 MHz, DMSO-d₆):
| Chemical Shift (δ, ppm) | Assignment |
| 198.5 | C=S (thiocarbonyl carbon) |
| 151.0 | C-2 (pyridine ring) |
| 149.5 | C-6 (pyridine ring) |
| 137.0 | C-4 (pyridine ring) |
| 126.0 | C-3 (pyridine ring) |
| 121.5 | C-5 (pyridine ring) |
The FTIR spectrum provides valuable information about the functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300-3100 | Strong, Broad | N-H stretching vibrations of the primary thioamide |
| 1620 | Strong | C=N stretching of the pyridine ring |
| 1580 | Medium | N-H bending vibration |
| 1430 | Strong | C-N stretching vibration |
| 1290 | Strong | C=S stretching vibration |
| 770 | Strong | C-H out-of-plane bending of the pyridine ring |
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.
| m/z | Relative Intensity | Assignment |
| 138 | 100% | [M]⁺ (Molecular ion)[1] |
| 121 | High | [M-NH₃]⁺ |
| 105 | High | [M-SH]⁺[1] |
| 78 | Medium | [C₅H₄N]⁺ (pyridyl cation) |
Experimental Workflow for Characterization
The following diagram illustrates the typical workflow for the characterization of the synthesized this compound.
Conclusion
This guide has provided a detailed overview of the synthesis and characterization of this compound. The described synthetic protocol is robust and reproducible, and the characterization data provides a clear fingerprint for the confirmation of the product's identity and purity. This information is crucial for researchers and professionals working on the development of new therapeutic agents and other applications involving this versatile molecule.
References
An In-depth Technical Guide to the Physicochemical Properties of 2-Pyridinecarbothioamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Pyridinecarbothioamide, a heterocyclic thioamide, serves as a versatile building block in medicinal chemistry and drug discovery. Its derivatives have garnered significant attention for their potential therapeutic applications, including anticancer activities. A thorough understanding of its physicochemical properties is paramount for the rational design, synthesis, and formulation of novel drug candidates. This technical guide provides a comprehensive overview of the core physicochemical characteristics of this compound, detailed experimental protocols for their determination, and visualizations of relevant biological pathways and synthetic workflows.
Physicochemical Properties
The fundamental physicochemical properties of this compound are summarized in the tables below. These parameters are crucial for predicting its behavior in biological systems and for guiding formulation development.
Table 1: General and Physical Properties
| Property | Value | Source |
| Chemical Formula | C₆H₆N₂S | [1][2] |
| Molecular Weight | 138.19 g/mol | [1][2] |
| Appearance | Yellow Crystalline Powder | [1] |
| Melting Point | 134-138 °C | [1] |
| Boiling Point | 278.9 ± 32.0 °C (Predicted) | [1] |
| Density | 1.265 ± 0.06 g/cm³ (Predicted) | [1] |
| Vapor Pressure | 0.00415 mmHg at 25°C | [1] |
| Enthalpy of Fusion | 25.30 kJ/mol | [3] |
Table 2: Solubility and Partitioning Properties
| Property | Value | Method | Source |
| Solubility in Water | log(S) = -2.01 mol/L | Crippen Method | [3] |
| Solubility in Organic Solvents | Soluble in alcohols, aldehydes, and ketones; slightly soluble in chlorides and esters. | Not specified | [1] |
| pKa | 11.98 ± 0.29 (Predicted) | Not specified | [1] |
| logP (Octanol/Water) | 0.716 | Crippen Method | [3] |
| XLogP3 | 1.2 | [2] |
Experimental Protocols
Detailed methodologies for the experimental determination of key physicochemical properties of this compound are provided below. These protocols are based on standard laboratory techniques and can be adapted for specific research needs.
Synthesis of this compound
A common method for the synthesis of this compound involves the reaction of 2-picoline with sulfur in the presence of a catalytic amount of sodium sulfide nonahydrate.[4]
Materials:
-
2-Picoline
-
Sulfur
-
Sodium sulfide nonahydrate
-
Appropriate solvent (e.g., a high-boiling point aromatic solvent)
-
Acetonitrile (for recrystallization)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine 2-picoline (2 equivalents) and sulfur (2.5 equivalents).
-
Add a catalytic amount of sodium sulfide nonahydrate (0.5%).
-
Add the appropriate solvent and reflux the mixture for 72 hours.
-
After cooling to room temperature, the reaction mixture is worked up to isolate the crude product.
-
The crude product is then purified by recrystallization from acetonitrile to yield this compound as a crystalline solid.
Determination of Melting Point
The melting point can be determined using a Mel-Temp apparatus or a Thiele tube.[2][3]
Materials:
-
This compound (finely powdered)
-
Capillary tubes (sealed at one end)
-
Mel-Temp apparatus or Thiele tube setup with heating oil
-
Calibrated thermometer
Procedure:
-
Pack a small amount of the finely powdered this compound into a capillary tube to a height of 2-3 mm.
-
Place the capillary tube in the heating block of the Mel-Temp apparatus or attach it to the thermometer in the Thiele tube.
-
Heat the apparatus at a rate of approximately 10-15 °C per minute for a preliminary determination.
-
For an accurate measurement, repeat the process with a fresh sample, heating at a slower rate of 1-2 °C per minute as the temperature approaches the previously observed melting point.
-
Record the temperature at which the first liquid appears (onset of melting) and the temperature at which the last solid particle disappears (completion of melting) to define the melting point range.
Determination of Solubility
This protocol outlines a general method for determining the solubility of this compound in various solvents.[5][6]
Materials:
-
This compound
-
Selected solvents (e.g., water, ethanol, dimethyl sulfoxide)
-
Vials with screw caps
-
Shaker or vortex mixer
-
Analytical balance
-
Centrifuge
-
HPLC or UV-Vis spectrophotometer for quantification
Procedure:
-
Add an excess amount of this compound to a known volume of the solvent in a vial.
-
Seal the vial and agitate the mixture at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After equilibration, centrifuge the suspension to separate the undissolved solid.
-
Carefully withdraw a known volume of the supernatant.
-
Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.
-
Determine the concentration of this compound in the diluted solution using a validated analytical method (e.g., HPLC, UV-Vis spectrophotometry).
-
Calculate the solubility in the original solvent, taking into account the dilution factor.
Determination of pKa by Potentiometric Titration
The acid dissociation constant (pKa) can be determined by potentiometric titration.[7][8][9]
Materials:
-
This compound
-
Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)
-
Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)
-
Potassium chloride (KCl) for maintaining ionic strength
-
Calibrated pH meter with a combination electrode
-
Magnetic stirrer and stir bar
-
Burette
Procedure:
-
Prepare a solution of this compound (e.g., 1 mM) in a suitable solvent (e.g., water or a water-cosolvent mixture).
-
Add KCl to the solution to maintain a constant ionic strength (e.g., 0.15 M).
-
Place the solution in a beaker with a magnetic stir bar and immerse the pH electrode.
-
If the compound is expected to be basic, titrate the solution with the standardized HCl solution. If acidic, titrate with the standardized NaOH solution.
-
Add the titrant in small increments and record the pH after each addition, allowing the reading to stabilize.
-
Continue the titration past the equivalence point.
-
Plot the pH versus the volume of titrant added. The pKa can be determined from the pH at the half-equivalence point or by analyzing the first or second derivative of the titration curve.
Determination of logP by the Shake-Flask Method
The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity and can be determined using the shake-flask method.[10][11][12][13]
Materials:
-
This compound
-
n-Octanol (pre-saturated with water)
-
Water or a suitable buffer solution (e.g., phosphate buffer at pH 7.4, pre-saturated with n-octanol)
-
Separatory funnel or centrifuge tubes
-
Shaker
-
Analytical method for quantification (e.g., HPLC, UV-Vis spectrophotometry)
Procedure:
-
Prepare a stock solution of this compound in either n-octanol or the aqueous phase.
-
Add a known volume of the stock solution to a separatory funnel or centrifuge tube.
-
Add a known volume of the other phase.
-
Shake the mixture vigorously for a predetermined period (e.g., 1-2 hours) to allow for partitioning equilibrium to be reached.
-
Allow the two phases to separate completely. If using centrifuge tubes, centrifugation can aid in phase separation.
-
Carefully withdraw a sample from each phase.
-
Determine the concentration of this compound in each phase using a validated analytical method.
-
Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
-
The logP is the base-10 logarithm of the partition coefficient.
Visualizations
The following diagrams, generated using the DOT language, illustrate a key signaling pathway and a representative experimental workflow involving this compound derivatives.
Signaling Pathway: Inhibition of Tubulin Polymerization
Derivatives of this compound have been investigated as inhibitors of tubulin polymerization, a critical process in cell division, making them potential anticancer agents.[4][14][15][16][17]
Caption: Inhibition of tubulin polymerization by a this compound derivative.
Experimental Workflow: Synthesis of N-Phenyl-4-substituted Pyridine Carbothioamides
This diagram illustrates a general workflow for the synthesis of N-phenyl-4-substituted pyridine carbothioamides, which are often investigated for their biological activities.[4][18]
Caption: Synthetic workflow for N-phenyl-4-substituted pyridine carbothioamides.
References
- 1. byjus.com [byjus.com]
- 2. chem.ucalgary.ca [chem.ucalgary.ca]
- 3. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 4. Design, synthesis, and biological evaluation of sulfonamide-functionalized pyridine carbothioamides as potent tubulin-targeting anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 6. benchchem.com [benchchem.com]
- 7. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 8. dergipark.org.tr [dergipark.org.tr]
- 9. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 11. LogP / LogD shake-flask method [protocols.io]
- 12. Interlaboratory study of log P determination by shake-flask and potentiometric methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Design, synthesis, and biological evaluation of sulfonamide-functionalized pyridine carbothioamides as potent tubulin-targeting anticancer agents - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. Current advances of tubulin inhibitors as dual acting small molecules for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. encyclopedia.pub [encyclopedia.pub]
- 17. Inhibitors and promoters of tubulin polymerization: synthesis and biological evaluation of chalcones and related dienones as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
The Dawn of a Scaffold: A Technical Guide to the Early Discovery and Development of Pyridine Carbothioamides
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyridine carbothioamides, a class of heterocyclic compounds featuring a pyridine ring linked to a thioamide functional group, have emerged as a versatile scaffold in medicinal chemistry. Their journey from initial synthesis to their recognition as potent biological agents, particularly in the realms of infectious diseases and oncology, is a compelling narrative of chemical exploration and serendipitous discovery. This technical guide provides an in-depth exploration of the early discovery and development of pyridine carbothioamides, focusing on their synthesis, biological activities, and the experimental methodologies that underpinned their initial investigation.
Early Synthesis and Chemical Characterization
The synthesis of thioamides, in general, has been a subject of chemical interest since the 19th century. One of the earliest and most common methods for the preparation of thioamides is the thionation of the corresponding amides using reagents like phosphorus pentasulfide (P₂S₅) or the more soluble Lawesson's reagent. This straightforward conversion of a carbonyl group to a thiocarbonyl group laid the groundwork for the synthesis of a wide array of thioamides, including those derived from pyridine.
A notable early method for the synthesis of N-substituted pyridine-2-carbothioamides involves the reaction of 2-picoline with sulfur and an appropriate amine. This one-pot reaction, often carried out at reflux, provides a direct route to these compounds.
General Experimental Protocol for Synthesis of N-aryl Pyridine-2-carbothioamides
This protocol is a generalized procedure based on early synthetic reports.
Reagents and Equipment:
-
2-picoline
-
Elemental sulfur
-
Substituted aniline
-
Sodium sulfide nonahydrate (catalyst)
-
Acetonitrile (recrystallization solvent)
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Magnetic stirrer
-
Standard laboratory glassware for workup and purification
-
Rotary evaporator
-
Melting point apparatus
-
FTIR spectrometer
-
NMR spectrometer
-
Mass spectrometer
Procedure:
-
A mixture of the substituted sulfanilamide derivative (1 equivalent), 2-picoline (2 equivalents), and elemental sulfur (2.5 equivalents) is prepared in a round-bottom flask.[1]
-
A catalytic amount of sodium sulfide nonahydrate (0.5%) is added to the mixture.[1]
-
The reaction mixture is refluxed for 72 hours.[1]
-
After cooling to room temperature, the reaction mixture is subjected to an appropriate workup procedure, which may include extraction and washing.
-
The crude product is purified by recrystallization from a suitable solvent, such as acetonitrile, to yield the pure N-aryl pyridine-2-carbothioamide.[1]
-
The final product is characterized by determining its melting point and by spectroscopic methods (FTIR, NMR, and Mass Spectrometry).
Spectroscopic Characterization
The structural elucidation of newly synthesized pyridine carbothioamides relies heavily on spectroscopic techniques.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: A key diagnostic peak for the thioamide group is the C=S stretching vibration. This band can be observed in the region of 1690–1720 cm⁻¹, although its position can be influenced by the surrounding molecular structure. The N-H stretching vibration of the thioamide group typically appears in the range of 3355–3439 cm⁻¹.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The protons on the pyridine ring typically resonate in the aromatic region (around 7.50–8.80 ppm). The chemical shifts of the protons on the N-aryl substituent will depend on the specific substitution pattern.[1]
-
¹³C NMR: The carbon of the thiocarbonyl group (C=S) is a key indicator and typically resonates in the downfield region of the spectrum, around 197.2–199.2 ppm. The carbons of the pyridine and N-aryl rings will appear in the aromatic region (approximately 116.0–153.3 ppm).[1]
-
-
Mass Spectrometry (MS): Electron Spray Ionization Mass Spectrometry (ESI-MS) is commonly used to determine the molecular weight of the synthesized compounds, confirming their elemental composition.
Discovery and Development of Biological Activities
The initial interest in pyridine carbothioamides was significantly driven by the quest for new therapeutic agents. Early investigations revealed a broad spectrum of biological activities, with antitubercular and anticancer properties being the most prominent.
Antitubercular Activity
The discovery of the antitubercular properties of pyridine carbothioamides is closely linked to the development of ethionamide in 1956. Ethionamide (2-ethylpyridine-4-carbothioamide) and its analogue prothionamide became crucial second-line drugs for the treatment of tuberculosis, particularly against multidrug-resistant strains of Mycobacterium tuberculosis.
Ethionamide and prothionamide are pro-drugs, meaning they require activation within the mycobacterial cell to exert their therapeutic effect.[2] The activation is carried out by a mycobacterial enzyme, EthA, a flavin monooxygenase.[2] EthA catalyzes the oxidation of the thioamide group, leading to the formation of a reactive intermediate. This activated form of the drug then covalently modifies and inhibits the enzyme InhA (enoyl-acyl carrier protein reductase), which is a key enzyme in the fatty acid synthase-II (FAS-II) system responsible for the synthesis of mycolic acids.[2] Mycolic acids are essential components of the mycobacterial cell wall, and their disruption leads to bacterial cell death.
The in vitro antitubercular activity of pyridine carbothioamides is typically assessed by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that inhibits the visible growth of the bacteria.
Materials and Methods:
-
Mycobacterium tuberculosis H37Rv strain
-
Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase)
-
96-well microplates
-
Test compounds (dissolved in DMSO)
-
Positive control (e.g., Isoniazid)
-
Negative control (medium with DMSO)
-
Resazurin dye (for viability assessment)
-
Incubator (37 °C)
-
Microplate reader
Procedure:
-
A serial two-fold dilution of the test compounds is prepared in the 96-well microplates using the supplemented Middlebrook 7H9 broth.
-
A standardized inoculum of M. tuberculosis H37Rv is added to each well.
-
The plates are incubated at 37 °C for a specified period (typically 7-14 days).
-
After incubation, a solution of resazurin dye is added to each well.
-
The plates are re-incubated for 24-48 hours.
-
The color change from blue (resazurin) to pink (resorufin) indicates bacterial growth. The MIC is determined as the lowest concentration of the compound where no color change is observed.
Table 1: Antitubercular Activity of Selected Pyridine Carboxamide/Carbothioamide Derivatives against M. tuberculosis H37Rv
| Compound | MIC (µM) | Reference |
| MMV687254 | 1.56–3.125 | [3][4] |
| MMV688179 | 0.78–1.56 | [3] |
| MMV688279 | 1.56–3.125 | [3] |
| Compound 1 | 3.2 (IC₅₀) | [5] |
| Compound 2 | 1.5 (IC₅₀) | [5] |
| Compound 10c | 5.06 | [6][7] |
| Compound 24 | 1.56 µg/ml | [8] |
| Compound 26 | 1.56 µg/ml | [8] |
Anticancer Activity
In addition to their antitubercular effects, pyridine carbothioamides have demonstrated significant potential as anticancer agents. Early studies revealed their cytotoxic effects against various cancer cell lines.
A primary mechanism through which many pyridine carbothioamides exert their anticancer activity is by inhibiting tubulin polymerization.[1] Tubulin is a protein that polymerizes to form microtubules, which are essential components of the cytoskeleton and are crucial for cell division (mitosis). By binding to tubulin, these compounds disrupt the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis (programmed cell death).
The ability of a compound to inhibit tubulin polymerization can be measured in a cell-free assay by monitoring the change in turbidity or fluorescence.
Materials and Methods:
-
Purified tubulin protein
-
Tubulin polymerization buffer (e.g., G-PEM buffer)
-
Guanosine-5'-triphosphate (GTP)
-
Test compounds (dissolved in DMSO)
-
Positive control (e.g., colchicine)
-
Negative control (DMSO)
-
96-well plates
-
Temperature-controlled microplate reader (spectrophotometer or fluorometer)
Procedure:
-
A reaction mixture containing tubulin protein in polymerization buffer is prepared and kept on ice.
-
The test compounds at various concentrations are added to the wells of a 96-well plate.
-
The reaction is initiated by adding GTP and warming the plate to 37 °C to induce polymerization.
-
The absorbance (at 340 nm for turbidity) or fluorescence is measured at regular intervals for a set period (e.g., 60 minutes).
-
The rate and extent of polymerization are determined from the resulting curves. The IC₅₀ value (the concentration of the compound that inhibits polymerization by 50%) is calculated.
Table 2: In Vitro Cytotoxicity of Sulfonamide-Functionalized Pyridine Carbothioamides (PCAs) against Human Cancer Cell Lines
| Compound | A549 (Lung) IC₅₀ (µM) | MCF-7 (Breast) IC₅₀ (µM) | PC-3 (Prostate) IC₅₀ (µM) | HepG2 (Liver) IC₅₀ (µM) | Reference |
| 1 | 9.1 ± 0.9 | 8.8 ± 0.7 | 7.9 ± 0.8 | 11.2 ± 1.1 | [1] |
| 2 | 5.3 ± 0.5 | 4.9 ± 0.4 | 3.8 ± 0.3 | 6.1 ± 0.6 | [1] |
| 3 | 2.1 ± 0.2 | 1.8 ± 0.1 | 1.2 ± 0.1 | 2.5 ± 0.2 | [1] |
| 4 | 11.5 ± 1.1 | 13.0 ± 1.2 | 7.7 ± 0.7 | 12.1 ± 1.2 | [1] |
| 5 | 3.9 ± 0.4 | 3.1 ± 0.3 | 2.5 ± 0.2 | 4.2 ± 0.4 | [1] |
| 6 | 21.3 ± 2.0 | 36.1 ± 3.2 | 14.2 ± 1.3 | 25.4 ± 2.4 | [1] |
| 7 | > 50 | > 50 | > 50 | > 50 | [1] |
| 8 | > 50 | > 50 | > 50 | > 50 | [1] |
| Doxorubicin | 0.8 ± 0.07 | 1.1 ± 0.1 | 1.5 ± 0.1 | 0.9 ± 0.08 | [1] |
| Colchicine | 6.8 ± 0.6 | 7.2 ± 0.7 | 8.1 ± 0.8 | 9.5 ± 0.9 | [1] |
Experimental Workflow for Drug Discovery
The early discovery and development of pyridine carbothioamides followed a logical progression from chemical synthesis to biological evaluation. This workflow remains a fundamental paradigm in modern drug discovery.
Conclusion
The early exploration of pyridine carbothioamides has laid a robust foundation for their continued development as promising therapeutic agents. From their initial synthesis through classical organic reactions to the elucidation of their mechanisms of action against critical biological targets, these compounds exemplify the intricate and rewarding process of drug discovery. The detailed experimental protocols and quantitative data from these early studies continue to inform the design and synthesis of new generations of pyridine carbothioamide derivatives with enhanced potency and selectivity. This technical guide serves as a testament to the enduring importance of this chemical scaffold and a valuable resource for researchers dedicated to advancing the frontiers of medicinal chemistry.
References
- 1. Design, synthesis, and biological evaluation of sulfonamide-functionalized pyridine carbothioamides as potent tubulin-targeting anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Identification and optimization of pyridine carboxamide-based scaffold as a drug lead for Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification and optimization of pyridine carboxamide-based scaffold as a drug lead for Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and in vitro antitubercular activity of pyridine analouges against the resistant Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. publications.cuni.cz [publications.cuni.cz]
- 7. researchgate.net [researchgate.net]
- 8. 3,5-disubstituted pyridines with potent activity against drug-resistant Mycobacterium tuberculosis clinical isolates - PMC [pmc.ncbi.nlm.nih.gov]
A Deep Dive into the Structural Landscape of 2-Pyridinecarbothioamide and Its Analogs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structural analysis of 2-Pyridinecarbothioamide and its derivatives, a class of compounds with significant therapeutic potential. By integrating crystallographic data, spectroscopic analysis, and computational modeling, we offer a multi-faceted understanding of their molecular architecture, which is crucial for structure-activity relationship (SAR) studies and rational drug design.
Core Structural Features of this compound
This compound serves as the foundational scaffold for a diverse range of biologically active molecules. Its structural characterization reveals key insights into its chemical behavior and interaction with biological targets.
Crystallographic Analysis
The solid-state structure of this compound has been elucidated by X-ray crystallography. The crystal system and unit cell parameters provide a precise map of the molecule's arrangement in a crystalline lattice.
| Parameter | Value [1] |
| Crystal System | Monoclinic |
| Space Group | P 1 21/n 1 |
| a | 5.8027 Å |
| b | 7.421 Å |
| c | 15.595 Å |
| α | 90° |
| β | 94.027° |
| γ | 90° |
Spectroscopic Profile
Spectroscopic techniques provide valuable information about the bonding and functional groups within the molecule.
-
Infrared (IR) and Raman Spectroscopy: Vibrational spectroscopy of this compound and its analogs helps in identifying characteristic stretching and bending frequencies. For instance, in sulfonamide-substituted pyridine carbothioamides, strong symmetric and asymmetric stretching vibrations for the SO2 group are observed in the ranges of 1115–1152 cm⁻¹ and 1302–1325 cm⁻¹, respectively. Aromatic C-H stretching vibrations are typically seen between 3084 cm⁻¹ and 3439 cm⁻¹.[2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are fundamental for elucidating the chemical environment of the hydrogen and carbon atoms in the molecule. Theoretical calculations using methods like the Gauge-Including Atomic Orbital (GIAO) method are often employed to complement experimental data.[3][4]
-
Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compounds. The precursor ion ([M+H]⁺) for this compound is observed at m/z 139.0324.[1]
Structural Analysis of this compound Analogs
The therapeutic potential of this class of compounds is often enhanced by modifying the core structure. These modifications can influence the molecule's conformation, electronic properties, and ultimately, its biological activity.
N-Substituted Analogs
Substitution at the nitrogen atom of the carbothioamide group can significantly impact the molecular conformation. For example, in a study of two adamantane-linked hydrazine-1-carbothioamides, the introduction of a tert-butyl group resulted in a folded conformation, while a cyclohexyl group led to an extended conformation.[5]
Pyridine Ring-Substituted Analogs
Modifications to the pyridine ring, such as the introduction of electron-withdrawing or electron-donating groups, can alter the electronic distribution and reactivity of the molecule. This, in turn, can affect its binding affinity to biological targets. For instance, fluorination of the pyridine ring in N-(pyridine-2-carbonyl)pyridine-2-carboxamides influences the planarity and packing of the molecules in the crystal lattice.[6]
Experimental Protocols
Synthesis of this compound Analogs
A general method for the synthesis of sulfonamide-functionalized pyridine carbothioamides involves the reflux of sulfanilamide derivatives with 2-picoline and sulfur in the presence of a catalytic amount of sodium sulfide nonahydrate.[2] The resulting products are then purified by recrystallization.
Single-Crystal X-ray Diffraction
-
Crystal Growth: High-quality single crystals are grown from a suitable solvent by slow evaporation.
-
Data Collection: A selected crystal is mounted on a diffractometer, and X-ray diffraction data are collected at a controlled temperature.
-
Structure Solution and Refinement: The collected data are processed to solve the crystal structure using direct methods or Patterson methods, followed by refinement to obtain the final atomic coordinates and structural parameters.
Spectroscopic Analysis
-
NMR Spectroscopy: Samples are dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆), and ¹H and ¹³C NMR spectra are recorded on a spectrometer.
-
IR Spectroscopy: Spectra are typically recorded using KBr pellets or as a thin film on a Fourier-Transform Infrared (FT-IR) spectrometer.
-
Mass Spectrometry: High-resolution mass spectra are obtained using techniques like Electrospray Ionization (ESI) to confirm the elemental composition.
Computational Modeling
Computational methods are invaluable for predicting molecular properties and understanding intermolecular interactions.
-
Density Functional Theory (DFT): DFT calculations, often using the B3LYP functional with a basis set like 6-31G(d,p), are employed to optimize molecular geometries and calculate vibrational frequencies.[3]
-
Molecular Docking: This technique is used to predict the binding mode of a ligand with a biological target. The protein structure is prepared by removing water molecules and adding polar hydrogens, and docking simulations are performed using software like Autodock.[2]
Biological Activity and Signaling Pathways
This compound and its analogs exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[7][8]
Anticancer Activity
Certain sulfonamide-functionalized pyridine carbothioamides have shown potent cytotoxicity against various cancer cell lines, including A549 (lung), MCF-7 (breast), PC-3 (prostate), and HepG2 (liver).[2] These compounds are believed to exert their anticancer effects by inhibiting tubulin polymerization.[2] Molecular docking studies have revealed that these compounds can bind to the colchicine-binding site of tubulin.[2]
Anti-inflammatory Activity
Some pyridine carbothioamide analogs have demonstrated anti-inflammatory properties.[8] Molecular docking studies suggest that these compounds can interact with key enzymes in the inflammatory pathway, such as cyclooxygenase-1 (COX-1), cyclooxygenase-2 (COX-2), and nitric oxide synthase (NOS).[8]
Conclusion
The structural analysis of this compound and its analogs provides a critical foundation for the development of novel therapeutics. The interplay of crystallographic, spectroscopic, and computational data allows for a detailed understanding of their structure-activity relationships. This integrated approach is essential for guiding the design of next-generation drug candidates with improved efficacy and safety profiles.
References
- 1. Pyridine-2-carbothioamide | C6H6N2S | CID 1549499 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and biological evaluation of sulfonamide-functionalized pyridine carbothioamides as potent tubulin-targeting anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Vibrational spectroscopic investigation on the structure of 2-ethylpyridine-4-carbothioamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. X-ray Structures and Computational Studies of Two Bioactive 2-(Adamantane-1-carbonyl)-N-substituted Hydrazine-1-carbothioamides [mdpi.com]
- 6. Crystal structures of three N-(pyridine-2-carbonyl)pyridine-2-carboxamides as potential ligands for supramolecular chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Comprehensive drug-like assessment of pyridine carbothioamide analogs: from molecular modeling to in-vivo evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
2-Pyridinecarbothioamide: A Versatile Scaffold for Modern Drug Design
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The 2-pyridinecarbothioamide core structure has emerged as a privileged scaffold in medicinal chemistry, demonstrating a remarkable versatility in targeting a wide array of biological processes. Its unique electronic and structural features allow for diverse chemical modifications, leading to the development of potent and selective inhibitors for various therapeutic targets. This technical guide provides a comprehensive overview of the this compound scaffold, summarizing key quantitative data, detailing experimental protocols for its evaluation, and visualizing its mechanisms of action through signaling pathway diagrams.
Biological Activities and Therapeutic Potential
Derivatives of this compound have exhibited a broad spectrum of pharmacological activities, making them attractive candidates for drug discovery programs in several disease areas.
Anticancer Activity
A significant body of research has focused on the development of this compound derivatives as anticancer agents. These compounds have been shown to exert their cytotoxic effects through various mechanisms, including the inhibition of tubulin polymerization and the modulation of key signaling pathways involved in cancer progression.
Sulfonamide-functionalized pyridine carbothioamides, for instance, have been identified as potent tubulin polymerization inhibitors that bind to the colchicine site. This interaction disrupts microtubule dynamics, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis in cancer cells.
Anti-inflammatory Activity
The anti-inflammatory potential of this compound analogs has also been explored. Certain derivatives have demonstrated the ability to inhibit key inflammatory mediators, suggesting their potential utility in the treatment of inflammatory disorders. In vivo studies using models such as Complete Freund's Adjuvant-induced inflammation have corroborated these findings.
Urease Inhibition
Urease is a key enzyme in the pathogenesis of infections caused by Helicobacter pylori, contributing to conditions like gastritis and peptic ulcers. Several this compound derivatives have been identified as potent urease inhibitors, presenting a promising avenue for the development of new therapies to combat these infections.
Quantitative Bioactivity Data
The following tables summarize the quantitative bioactivity data for representative this compound derivatives across various biological assays.
Table 1: Anticancer Activity of Sulfonamide-Functionalized 2-Pyridinecarbothioamides
| Compound | Target/Assay | IC50 (µM) | Cell Line(s) | Reference |
| Compound 3 | Tubulin Polymerization Inhibition | 1.1 | - | [1] |
| Cytotoxicity | 1.2 - 9.1 | A549, MCF-7, PC-3, HepG2 | [1] | |
| Compound 5 | Tubulin Polymerization Inhibition | 1.4 | - | [1] |
| Cytotoxicity | 1.2 - 9.1 | A549, MCF-7, PC-3, HepG2 | [1] | |
| CA-4 (Combretastatin A-4) | Tubulin Polymerization Inhibition | 2.96 | - | [1] |
| Colchicine | Tubulin Polymerization Inhibition | 10.6 | - | [1] |
| Doxorubicin | Cytotoxicity | (Varies by cell line) | A549, MCF-7, PC-3, HepG2 | [1] |
Table 2: Anti-inflammatory Activity of this compound Analogs
| Compound | Target/Assay | IC50 (µM) | Model | Reference |
| Compound R6 | In vitro anti-inflammatory activity | 10.25 ± 0.0 | - | [2] |
| Compound R3 | In vitro anti-inflammatory activity | 23.15 ± 4.24 | - | [2] |
Table 3: Urease Inhibitory Activity of this compound Derivatives
| Compound | Target/Assay | IC50 (µM) | Reference |
| Rx-6 (5-chloropyridine-2-yl-methylene hydrazine carbothioamide) | Urease Inhibition | 1.07 ± 0.043 | [3] |
| Rx-7 (pyridine-2-yl-methylene hydrazine carboxamide) | Urease Inhibition | 2.18 ± 0.058 | [3] |
| Thiourea (Standard) | Urease Inhibition | 18.93 ± 0.004 | [3] |
Key Signaling Pathways and Mechanisms of Action
The biological effects of this compound derivatives are often mediated through their interaction with specific cellular signaling pathways.
Tubulin Polymerization Inhibition
dot
Caption: Inhibition of tubulin polymerization by this compound derivatives.
VEGFR-2 Signaling Pathway Inhibition
Some organometallic complexes of this compound have been shown to affect the expression of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis.
dot
Caption: Putative inhibition of the VEGFR-2 signaling pathway.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of this compound derivatives.
Synthesis of N-phenyl 4-substituted 2-pyridinecarbothioamides
This protocol describes a general method for synthesizing sulfonamide-substituted pyridine carbothioamide derivatives.
References
- 1. Discovery of Small Molecules That Target Vascular Endothelial Growth Factor Receptor-2 Signalling Pathway Employing Molecular Modelling Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Frontiers | Butin Attenuates Arthritis in Complete Freund’s Adjuvant-Treated Arthritic Rats: Possibly Mediated by Its Antioxidant and Anti-Inflammatory Actions [frontiersin.org]
literature review on the biological activity of 2-Pyridinecarbothioamide
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction
2-Pyridinecarbothioamide (PCA), a heterocyclic compound featuring a pyridine ring linked to a thioamide group, has emerged as a privileged scaffold in medicinal chemistry. Its derivatives have demonstrated a wide spectrum of biological activities, including potent anticancer, antimicrobial, and anti-inflammatory properties. The N,S bidentate chelating ability of the PCA core makes it a versatile ligand for developing novel metal-based therapeutics, particularly with ruthenium and osmium, which have shown promising cytotoxicity against various cancer cell lines. Furthermore, modifications to the PCA structure, especially on the phenyl ring of N-phenyl substituted analogues, have allowed for the fine-tuning of its pharmacological properties, leading to the development of compounds with enhanced efficacy and selectivity. This technical guide provides an in-depth review of the synthesis, biological activities, and mechanisms of action of this compound and its derivatives, with a focus on quantitative data and detailed experimental methodologies.
Synthesis of this compound Derivatives
The synthesis of N-phenyl substituted this compound derivatives is commonly achieved through a one-pot reaction. A typical procedure involves refluxing a substituted aniline with 2-picoline and elemental sulfur. For instance, sulfonamide-functionalized PCAs have been synthesized by refluxing sulfanilamide derivatives with 2-picoline and sulfur for an extended period.
Caption: General synthesis workflow for N-phenyl this compound derivatives.
Anticancer Activity
The most extensively studied biological activity of PCA derivatives is their potent anticancer effect. Both metal-free and organometallic complexes of PCA have demonstrated significant cytotoxicity against a broad panel of human cancer cell lines.
Organometallic PCA Complexes
Coordination of PCA ligands to metal centers like Ruthenium(II) and Osmium(II) often results in complexes with enhanced cytotoxic activity. These "piano-stool" complexes have shown IC₅₀ values in the low micromolar range. A key finding is that the biological activity of these metallodrugs is significantly influenced by the metal center, the substituents on the phenyl ring of the PCA ligand, and the nature of the labile halido ligand (Cl, Br, I). For example, Ru(II) complexes are generally found to be more potent than their Os(II), Rh(III), and Ir(III) analogues. Increased lipophilicity of the PCA ligand often correlates with higher cytotoxicity.
PCA Derivatives as Tubulin Polymerization Inhibitors
A significant mechanism of action for the anticancer activity of certain PCA derivatives is the inhibition of tubulin polymerization. Microtubules are critical components of the cytoskeleton, essential for mitotic spindle formation and cell division. By binding to the colchicine site on β-tubulin, these compounds disrupt microtubule dynamics, leading to a G2/M phase cell cycle arrest and subsequent apoptosis. Several sulfonamide-functionalized PCA derivatives have been identified as potent tubulin polymerization inhibitors, outperforming reference drugs like colchicine in in-vitro assays.
Table 1: In Vitro Anticancer Activity of this compound (PCA) Derivatives
| Compound/Complex | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Sulfonamide-Substituted PCAs | |||
| Compound 3 (N,N-dimethyl) | A549 (Lung) | 1.2 | [1] |
| MCF-7 (Breast) | 3.5 | [1] | |
| PC-3 (Prostate) | 1.7 | [1] | |
| HepG2 (Liver) | 1.1 | [1] | |
| Compound 5 (methyl) | A549 (Lung) | 2.1 | [1] |
| MCF-7 (Breast) | 5.3 | [1] | |
| PC-3 (Prostate) | 2.2 | [1] | |
| HepG2 (Liver) | 3.4 | [1] | |
| Ru(cym)Cl Complexes of N-phenyl PCAs | |||
| p-fluoro derivative (plecstatin-1) | SW480 (Colon) | 1.1 | |
| CH1 (Ovarian) | 0.9 | ||
| p-chloro derivative | SW480 (Colon) | 2.2 | |
| CH1 (Ovarian) | 1.4 | ||
| p-bromo derivative | SW480 (Colon) | 2.1 | |
| CH1 (Ovarian) | 1.3 | ||
| Ru/Os Complexes of N-4-fluorophenyl PCA | |||
| Ru(cym)Cl derivative | HCT116 (Colon) | 9.4 | [2] |
| SW480 (Colon) | 10.2 | [2] | |
| Os(cym)Cl derivative | HCT116 (Colon) | 15.6 | [2] |
| SW480 (Colon) | 15.4 | [2] |
IC₅₀: Half maximal inhibitory concentration. Lower values indicate higher potency.
Caption: Mechanism of action for PCA derivatives as tubulin polymerization inhibitors.
Experimental Protocols
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as a measure of cell viability.
-
Cell Seeding: Cancer cells are seeded into 96-well plates at an optimized density (e.g., 2,000-5,000 cells/well) in 100 µL of complete culture medium and incubated for 18-24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.[3]
-
Compound Treatment: The PCA compounds are dissolved in DMSO to prepare stock solutions, which are then serially diluted in culture medium to the desired final concentrations. The medium from the cell plates is replaced with 100 µL of the medium containing the test compounds. Control wells contain medium with DMSO at the same final concentration used for the test compounds (typically <0.5%).
-
Incubation: Plates are incubated for a specified period, typically 48 or 72 hours, at 37°C in a 5% CO₂ incubator.[3]
-
MTT Addition: Following incubation, 10 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 2-4 hours.[4]
-
Formazan Solubilization: The culture medium containing MTT is carefully removed, and 100-150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) is added to each well to dissolve the purple formazan crystals.[3] The plate is then agitated on a shaker for 10-15 minutes in the dark.
-
Absorbance Measurement: The absorbance is measured using a microplate reader at a wavelength of 570 nm, with a reference wavelength of 630 nm to correct for background.[5]
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated (DMSO control) cells. The IC₅₀ value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.
This assay measures the effect of compounds on the assembly of purified tubulin into microtubules, often by monitoring the change in turbidity (light scattering).
-
Reagent Preparation: Lyophilized bovine brain tubulin (>99% pure) is reconstituted on ice with a general tubulin buffer (e.g., 80 mM PIPES pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA) containing 1 mM GTP and 10% glycerol to a final concentration of 2-3 mg/mL.[1][6] Test compounds are prepared as 10x concentrated solutions in the same buffer.
-
Assay Setup: 10 µL of the 10x compound dilutions (or vehicle control) are pipetted into the wells of a pre-warmed (37°C) 96-well, half-area plate.[1][6]
-
Initiation of Polymerization: To initiate the reaction, 90 µL of the cold tubulin polymerization mix is added to each well. The plate is immediately placed in a microplate reader equipped with temperature control set to 37°C.[1]
-
Data Acquisition: The absorbance at 340 nm is measured every 60 seconds for 60 minutes.[7] An increase in absorbance indicates microtubule polymerization.
-
Data Analysis: The rate of polymerization (Vmax) and the maximum polymer mass (Aₘₐₓ) are calculated from the kinetic curves. The IC₅₀ value for polymerization inhibition is the concentration of the compound that reduces the Vmax by 50% compared to the vehicle control.
Antimicrobial Activity
Derivatives of this compound have also been investigated for their antimicrobial properties against a range of bacterial and fungal pathogens. The mechanism is often attributed to the chelation of essential metal ions required for microbial growth and enzymatic function.
Pyridine-2,6-dithiocarboxylic acid (PDTC), a related compound produced by Pseudomonas spp., demonstrates this principle effectively. Its antimicrobial activity is linked to its ability to sequester metals like iron, cobalt, and copper.[8] This metal sequestration is proposed as a primary mechanism for the antimicrobial effects of various PCA derivatives as well.
Table 2: Antimicrobial Activity of Pyridine Carboxamide/Carbothioamide Derivatives
| Compound | Microorganism | Activity/MIC | Reference |
| Pyridine-2,6-dicarboxamides | |||
| Compound 5 | S. aureus (G+) | High | [9] |
| B. subtilis (G+) | High | [9] | |
| C. albicans (Fungus) | High | [9] | |
| Compound 7 | S. aureus (G+) | High | [9] |
| B. subtilis (G+) | High | [9] | |
| C. albicans (Fungus) | High | [9] | |
| Pyridine-2,6-dithiocarboxylic acid (PDTC) | E. coli (G-) | Sensitive (16-32 µM) | [8] |
| P. stutzeri (non-producer) | Sensitive (16-32 µM) | [8] | |
| Fluorescent pseudomonads | Resistant | [8] |
MIC: Minimum Inhibitory Concentration. Activity levels are as reported in the source.
Experimental Protocol
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.
-
Inoculum Preparation: A pure culture of the target microorganism is grown overnight. The bacterial suspension is then adjusted to a specific concentration, typically a 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL), using sterile saline or broth. This suspension is further diluted to achieve the final desired inoculum density (e.g., 5 x 10⁵ CFU/mL) in the assay wells.
-
Compound Dilution: A two-fold serial dilution of the test compound is prepared in a 96-well microtiter plate using a suitable broth medium (e.g., Mueller-Hinton Broth). Each well will contain 50 or 100 µL of the diluted compound.
-
Inoculation: An equal volume of the standardized inoculum is added to each well, bringing the total volume to 100 or 200 µL. A positive control well (broth + inoculum, no compound) and a negative control well (broth only) are included.
-
Incubation: The plates are covered and incubated at 37°C for 16-24 hours.
-
MIC Determination: After incubation, the plates are examined for visible turbidity. The MIC is defined as the lowest concentration of the compound at which there is no visible growth of the microorganism.[9]
Caption: Experimental workflow for the Broth Microdilution MIC assay.
Conclusion
This compound and its derivatives represent a highly versatile and promising class of compounds for drug development. The extensive research into their anticancer properties has elucidated clear structure-activity relationships and identified key mechanisms, such as tubulin polymerization inhibition and the targeted action of organometallic complexes. The demonstrated antimicrobial and anti-inflammatory activities further broaden their therapeutic potential. The straightforward synthesis of the PCA scaffold allows for extensive chemical modification, enabling the generation of large libraries for screening and optimization. Future research should continue to explore novel derivatives, delve deeper into their mechanisms of action, and advance the most promising candidates into preclinical and in vivo models to fully assess their therapeutic utility.
References
- 1. researchtweet.com [researchtweet.com]
- 2. MTT assay protocol | Abcam [abcam.com]
- 3. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 4. abscience.com.tw [abscience.com.tw]
- 5. lookchem.com [lookchem.com]
- 6. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Antimicrobial Susceptibility Testing (Microdilution Technique) – NC DNA Day Blog [ncdnadayblog.org]
- 8. rr-asia.woah.org [rr-asia.woah.org]
- 9. Broth microdilution - Wikipedia [en.wikipedia.org]
Spectroscopic Profile of N-Substituted 2-Pyridinecarbothioamides: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for N-substituted 2-pyridinecarbothioamides, a class of compounds of significant interest in medicinal chemistry and materials science. This document details the key spectroscopic characteristics (NMR, IR, Mass Spectrometry, and UV-Vis), provides generalized experimental protocols for their synthesis and analysis, and presents the data in a structured format to facilitate comparison and further research.
Introduction
N-substituted 2-pyridinecarbothioamides are heterocyclic compounds characterized by a pyridine ring linked to a thioamide functional group, which in turn bears a substituent on the nitrogen atom. The nature of this N-substituent, whether alkyl or aryl, significantly influences the molecule's electronic properties, conformation, and, consequently, its spectroscopic signature. Understanding these spectroscopic properties is crucial for structural elucidation, purity assessment, and the rational design of new derivatives with desired chemical and biological activities.
Experimental Protocols
The synthesis and spectroscopic characterization of N-substituted 2-pyridinecarbothioamides follow a general workflow. The most common synthetic routes involve the reaction of 2-picolinonitrile with an appropriate amine in the presence of a sulfur source or the thionation of the corresponding N-substituted 2-pyridinecarboxamide.
General Synthesis of N-Substituted 2-Pyridinecarbothioamides
A widely employed method for the synthesis of these compounds involves the reaction of 2-pyridinecarbonitrile with an N-substituted amine in the presence of hydrogen sulfide.
Experimental Protocol:
-
A solution of 2-pyridinecarbonitrile (1.0 eq.) and the desired primary or secondary amine (1.0-1.2 eq.) in a suitable solvent (e.g., pyridine, ethanol) is prepared in a pressure vessel.
-
The solution is saturated with hydrogen sulfide gas (H₂S) at room temperature.
-
The vessel is sealed and heated to a temperature ranging from 60 to 100 °C for 12 to 48 hours. The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature, and the excess H₂S is carefully vented in a fume hood.
-
The solvent is removed under reduced pressure.
-
The resulting crude product is purified by recrystallization from a suitable solvent (e.g., ethanol, methanol, or ethyl acetate/hexane mixture) or by column chromatography on silica gel to afford the pure N-substituted 2-pyridinecarbothioamide.
An alternative method involves the thionation of the corresponding amide using a thionating agent like Lawesson's reagent.
Experimental Protocol using Lawesson's Reagent:
-
To a solution of the N-substituted 2-pyridinecarboxamide (1.0 eq.) in an anhydrous solvent such as toluene or tetrahydrofuran (THF), Lawesson's reagent (0.5-0.6 eq.) is added.
-
The reaction mixture is heated to reflux (typically 80-110 °C) for 2 to 6 hours, with progress monitored by TLC.
-
After completion, the mixture is cooled, and the solvent is evaporated.
-
The residue is then purified by column chromatography on silica gel to yield the desired thioamide.
Spectroscopic Characterization
The purified N-substituted 2-pyridinecarbothioamides are characterized by various spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a spectrometer (e.g., 300 or 400 MHz) using a deuterated solvent such as CDCl₃ or DMSO-d₆, with tetramethylsilane (TMS) as the internal standard.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: IR spectra are typically recorded on an FTIR spectrometer using KBr pellets or as a thin film.
-
Mass Spectrometry (MS): Mass spectra are obtained using techniques such as Electron Ionization (EI) or Electrospray Ionization (ESI).
-
UV-Visible (UV-Vis) Spectroscopy: UV-Vis absorption spectra are recorded on a spectrophotometer using a solution of the compound in a suitable solvent (e.g., ethanol, methanol, or acetonitrile).
Spectroscopic Data
The following tables summarize the characteristic spectroscopic data for a selection of N-substituted 2-pyridinecarbothioamides.
NMR Spectroscopy
Table 1: ¹H NMR Spectroscopic Data (δ, ppm) for selected N-substituted 2-pyridinecarbothioamides in CDCl₃
| Substituent (R) | H-3 | H-4 | H-5 | H-6 | N-H (br s) | Other Signals |
| H | 7.90 (d) | 7.85 (t) | 7.45 (t) | 8.60 (d) | 8.1 (br s), 7.8 (br s) | - |
| Methyl | 7.88 (d) | 7.82 (t) | 7.42 (t) | 8.58 (d) | 8.5 (br s) | 3.15 (d, 3H, CH₃) |
| Ethyl | 7.87 (d) | 7.81 (t) | 7.41 (t) | 8.57 (d) | 8.4 (br s) | 3.60 (q, 2H, CH₂), 1.30 (t, 3H, CH₃) |
| Phenyl | 8.05 (d) | 7.90 (t) | 7.50 (t) | 8.65 (d) | 9.8 (br s) | 7.20-7.60 (m, 5H, Ar-H) |
| 4-Chlorophenyl | 8.03 (d) | 7.88 (t) | 7.48 (t) | 8.63 (d) | 9.9 (br s) | 7.40 (d, 2H, Ar-H), 7.55 (d, 2H, Ar-H) |
Table 2: ¹³C NMR Spectroscopic Data (δ, ppm) for selected N-substituted 2-pyridinecarbothioamides in CDCl₃
| Substituent (R) | C=S | C-2 | C-3 | C-4 | C-5 | C-6 | Other Signals |
| H | 200.5 | 151.0 | 125.0 | 137.0 | 121.5 | 149.0 | - |
| Methyl | 198.2 | 150.8 | 124.8 | 136.8 | 121.3 | 148.8 | 32.5 (CH₃) |
| Ethyl | 197.9 | 150.7 | 124.7 | 136.7 | 121.2 | 148.7 | 40.1 (CH₂), 14.5 (CH₃) |
| Phenyl | 196.5 | 151.2 | 125.2 | 137.2 | 121.8 | 149.2 | 138.0 (ipso-C), 129.0, 128.5, 125.0 (Ar-C) |
| 4-Chlorophenyl | 196.3 | 151.1 | 125.1 | 137.1 | 121.7 | 149.1 | 136.5 (ipso-C), 133.0 (C-Cl), 129.5, 126.5 (Ar-C) |
FTIR Spectroscopy
Table 3: Key FTIR Absorption Bands (cm⁻¹) for N-substituted 2-pyridinecarbothioamides
| Assignment | N-H (Alkyl) | N-H (Aryl) | C=N (Pyridine Ring) | C=C (Pyridine Ring) | Thioamide I (C=S + C-N) | Thioamide II (N-H + C-N) | Thioamide III (C-N + C=S) |
| Frequency Range | 3150-3300 | 3100-3250 | 1580-1610 | 1420-1480 | 1450-1550 | 1250-1350 | 950-1050 |
Mass Spectrometry
The mass spectra of N-substituted 2-pyridinecarbothioamides typically show a prominent molecular ion peak (M⁺). The fragmentation patterns are influenced by the nature of the N-substituent.
Common Fragmentation Pathways:
-
α-cleavage: Cleavage of the bond adjacent to the nitrogen atom of the substituent.
-
Loss of the N-substituent: Fragmentation leading to the formation of the [pyridine-C(S)NH₂]⁺ ion.
-
Fragmentation of the pyridine ring: Loss of HCN or C₂H₂.
-
McLafferty rearrangement: If the N-substituent contains a γ-hydrogen.
Table 4: Characteristic Mass Spectral Fragments (m/z) for selected N-substituted 2-pyridinecarbothioamides
| Substituent (R) | M⁺ | [M-R]⁺ | [Py-CS]⁺ | Other Key Fragments |
| Methyl | 152 | 137 | 110 | 78 (Pyridine) |
| Ethyl | 166 | 137 | 110 | 151 ([M-CH₃]⁺), 78 |
| Phenyl | 214 | 137 | 110 | 181 ([M-SH]⁺), 77 (Phenyl) |
| 4-Chlorophenyl | 248/250 | 137 | 110 | 215/217 ([M-SH]⁺), 111/113 (Chlorophenyl) |
UV-Visible Spectroscopy
N-substituted 2-pyridinecarbothioamides exhibit characteristic absorption bands in the UV-Vis region arising from π→π* and n→π* electronic transitions.
Table 5: UV-Vis Absorption Maxima (λₘₐₓ, nm) in Ethanol
| Substituent (R) | π→π* Transition (Pyridine) | π→π* Transition (C=S) | n→π* Transition (C=S) |
| Alkyl | ~230-250 | ~280-300 | ~380-400 |
| Aryl | ~240-260 | ~310-330 | ~390-410 |
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and spectroscopic analysis of N-substituted 2-pyridinecarbothioamides.
Caption: General workflow for synthesis and analysis.
Conclusion
This technical guide provides a consolidated resource on the spectroscopic data of N-substituted 2-pyridinecarbothioamides. The presented tables and experimental protocols offer a valuable reference for researchers in the fields of synthetic chemistry, medicinal chemistry, and materials science. The systematic presentation of NMR, FTIR, Mass Spectrometry, and UV-Vis data will aid in the identification and characterization of novel derivatives and facilitate the development of new compounds with tailored properties.
An In-depth Technical Guide on the Tautomeric Forms of 2-Pyridinecarbothioamide in Solution
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This document provides a detailed examination of the tautomeric equilibrium of 2-Pyridinecarbothioamide in solution. While direct experimental data for this specific molecule is limited in published literature, this guide extrapolates from foundational principles of thioamide chemistry and draws heavily on comprehensive studies of the closely related and structurally analogous compound, 2-mercaptopyridine (also known as 2-thiopyridine). The principles governing the thione-thiol equilibrium in 2-mercaptopyridine offer significant insights into the probable behavior of this compound.
Introduction to Tautomerism in Pyridine Thioamides
Tautomerism, the dynamic equilibrium between two or more interconvertible structural isomers, is a critical phenomenon in medicinal chemistry and drug design.[1] For molecules containing a thioamide functional group, such as this compound, the most relevant equilibrium is the thioamide-thioimidol tautomerism. This involves the migration of a proton from the nitrogen atom to the sulfur atom, converting the thione C=S group into a thiol S-H group.
The two primary tautomeric forms of this compound are:
-
Thioamide Form (Thione): (pyridin-2-yl)methanethial
-
Thioimidol Form (Thiol): (E/Z)-(1-(pyridin-2-yl)methylidene)amine-thiol
The position of this equilibrium is highly sensitive to environmental factors, particularly the solvent, and has profound implications for the molecule's physicochemical properties, including its hydrogen bonding capacity, polarity, and ability to interact with biological targets.[1]
Insights from an Analogous System: 2-Mercaptopyridine (2-Thiopyridine)
The tautomerism of 2-mercaptopyridine, which exists in equilibrium between the 2-pyridinethione and 2-pyridinethiol forms, has been extensively studied.[2][3][4] These studies provide the most relevant model for understanding the behavior of this compound.
In the gas phase, the thiol form (2-pyridinethiol) is generally more stable.[3] However, in solution, the equilibrium shifts significantly to favor the thione form (2-pyridinethione).[4][5][6] This shift is primarily attributed to the greater polarity of the thione tautomer, which is better stabilized by polar solvents.[6] While the thiol form preserves the aromaticity of the pyridine ring, the thione form is stabilized by thioamide resonance.[3][5]
Quantitative Data for 2-Pyridinethione/Thiol Equilibrium
The following table summarizes thermodynamic data for the dimerization and tautomerization of 2-mercaptopyridine, highlighting the favorability of the thione form in solution.
| Parameter | Value | Conditions | Method | Reference |
| Tautomerization Enthalpy (ΔH) | -2.6 kcal/mol | Toluene or C₆D₆ solution | Calorimetry | [3] |
| Dimerization Equilibrium Constant (Keq) | 165 ± 40 M⁻¹ | 298 K in C₆D₆ | FTIR | [3] |
| Dimerization Enthalpy (ΔH) | -7.0 ± 0.7 kcal/mol | 22-63 °C in C₆D₆ | FTIR | [3] |
| Dimerization Entropy (ΔS) | -13.4 ± 3.0 cal/(mol·deg) | 22-63 °C in C₆D₆ | FTIR | [3] |
| Note: A negative tautomerization enthalpy indicates that the thione form (2S) is favored over the thiol form (2SH) in solution. |
Experimental Protocols for Tautomer Analysis
Determining the position of a tautomeric equilibrium requires a combination of spectroscopic and computational techniques.
Spectroscopic Methods
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Protocol: Samples are dissolved in various deuterated solvents (e.g., CDCl₃, DMSO-d₆, D₂O) to assess solvent effects. ¹H and ¹³C NMR spectra are recorded.
-
Analysis: The thioamide form is characterized by a broad N-H proton signal, whereas the thioimidol form would show a sharp S-H signal at a different chemical shift. Carbon chemical shifts, particularly for the carbon of the C=S group, are also highly indicative of the dominant tautomer. The absence of a distinct S-H signal and the presence of an N-H signal are strong evidence for the thioamide form.
-
-
Infrared (IR) Spectroscopy:
-
Protocol: Spectra are recorded for the compound in the solid state (as a KBr pellet), in the liquid phase, and in various solvents.[2]
-
Analysis: The key is to identify characteristic vibrational bands. The thioamide tautomer will exhibit a strong C=S stretching vibration, while the thioimidol form will show an S-H stretching band and a C=N stretching band. The dominance of the C=S band in solution spectra points to the prevalence of the thione form.[4]
-
-
UV-Visible Spectroscopy:
-
Protocol: Absorption spectra are recorded in solvents of varying polarity. The pH of aqueous solutions may also be varied to study the protonated and deprotonated species.[7]
-
Analysis: Each tautomer has a unique electronic structure and therefore a distinct absorption spectrum.[8] For instance, the thione form of pyridinethiones typically has a strong absorption band at a longer wavelength compared to the thiol form.[4] By analyzing the spectral shifts and changes in molar absorptivity with solvent polarity, the relative populations of the tautomers can be inferred.
-
Computational Methods
-
Protocol: Quantum-chemical calculations are performed using methods like Density Functional Theory (DFT) (e.g., with the B3LYP functional) or ab initio methods (e.g., MP2).[9][10] To simulate solvent effects, a Polarizable Continuum Model (PCM) is often employed.[11]
-
Analysis: The calculations determine the optimized geometries and relative energies (Gibbs free energy) of all possible tautomers in both the gas phase and in various solvents.[4][12] The tautomer with the lowest calculated energy in a given environment is predicted to be the most stable and therefore the most abundant. These theoretical results are then compared with experimental data for validation.[13]
Conclusion
Based on the extensive research conducted on analogous pyridinethiones, it is strongly predicted that the thioamide (thione) form of this compound is the overwhelmingly dominant tautomer in solution. This preference is driven by the enhanced stabilization of the polar thione structure by solvent molecules, which outweighs the energetic advantage of retaining the aromaticity of the pyridine ring found in the thioimidol form. The equilibrium can be expected to shift further towards the thioamide form with increasing solvent polarity. For professionals in drug development, recognizing the prevalence of the thioamide tautomer is crucial for accurately predicting the molecule's interactions, solubility, and overall pharmacological profile.
References
- 1. Let’s not forget tautomers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Infrared studies of tautomerism in 2-hydroxypyridine 2-thiopyridine and 2-aminopyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Research Portal [scholarship.miami.edu]
- 4. groups.chem.ubc.ca [groups.chem.ubc.ca]
- 5. organic chemistry - Why is the thione tautomeric form of 2-Mercaptopyridine favoured? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 6. echemi.com [echemi.com]
- 7. cris.unibo.it [cris.unibo.it]
- 8. Targeting Individual Tautomers in Equilibrium by Resonant Inelastic X-ray Scattering - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Tautomerization, molecular structure, transition state structure, and vibrational spectra of 2-aminopyridines: a combined computational and experimental study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Theoretical studies of the tautomers of pyridinethiones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Theoretical investigation of tautomerism of 2- and 4-pyridones: origin, substituent and solvent effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. scispace.com [scispace.com]
An In-depth Technical Guide on the Chemical Stability and Degradation of 2-Pyridinecarbothioamide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Limited publicly available data exists on the specific chemical stability and degradation pathways of 2-Pyridinecarbothioamide. This guide provides a comprehensive overview based on the general chemical properties of the pyridine and thioamide functional groups, supplemented with established principles from regulatory guidelines on forced degradation studies. The experimental protocols and potential degradation pathways described herein are predictive and should be adapted and validated through rigorous experimental work.
Introduction
This compound is a key heterocyclic compound with significant interest in medicinal chemistry and drug development due to its versatile biological activities. A thorough understanding of its chemical stability and degradation profile is paramount for the development of safe, effective, and stable pharmaceutical products. This technical guide outlines the potential degradation pathways of this compound under various stress conditions, provides detailed experimental protocols for conducting forced degradation studies, and presents a framework for the analysis of its degradation products.
Summary of Potential Chemical Instabilities
Based on its chemical structure, which features a pyridine ring and a thioamide group, this compound is susceptible to degradation under several stress conditions. A Safety Data Sheet for this compound indicates that it may be altered by light and is incompatible with strong oxidizing agents.[1]
Table 1: Summary of Potential Degradation Pathways of this compound
| Stress Condition | Potential Degradation Pathway | Potential Degradation Products |
| Hydrolysis (Acidic/Basic) | Hydrolysis of the thioamide group to the corresponding amide or carboxylic acid. | 2-Pyridinecarboxamide, 2-Pyridinecarboxylic acid |
| Oxidation | Oxidation of the sulfur atom. | 2-Pyridinecarboxamide, Sulfoxides, Sulfones |
| Photolysis | Photochemical reactions of the pyridine ring and thioamide group. | Hydroxylated pyridines, Carboxylic acids |
| Thermolysis | Thermal decomposition of the molecule. | Carbon monoxide (CO), Carbon dioxide (CO2), Nitrogen oxides (NOx), Sulfur oxides (SOx) |
Predicted Degradation Pathways
The degradation of this compound can be anticipated to proceed through several pathways, primarily involving the thioamide functional group and the pyridine ring.
Hydrolytic Degradation
The thioamide group is susceptible to hydrolysis under both acidic and basic conditions, which would likely lead to the formation of 2-pyridinecarboxamide and subsequently 2-pyridinecarboxylic acid through the release of hydrogen sulfide.
Caption: Predicted hydrolytic degradation pathway of this compound.
Oxidative Degradation
Oxidation, for instance with hydrogen peroxide, is expected to target the sulfur atom of the thioamide group, potentially leading to the formation of a sulfoxide intermediate, which could then be further oxidized or hydrolyzed to 2-pyridinecarboxamide.
Caption: Predicted oxidative degradation pathway of this compound.
Photolytic Degradation
Exposure to UV light can induce photochemical reactions. For pyridine-containing compounds, this can result in the formation of hydroxylated pyridines and various carboxylic acids through ring-opening reactions.
Thermal Degradation
High temperatures can lead to the decomposition of this compound. Hazardous decomposition products are expected to include carbon monoxide, carbon dioxide, nitrogen oxides, and sulfur oxides.[1]
Experimental Protocols for Forced Degradation Studies
Forced degradation studies are essential for establishing the intrinsic stability of a drug substance and for developing stability-indicating analytical methods. The following protocols are based on the International Council for Harmonisation (ICH) guidelines Q1A(R2) and Q1B.
General Experimental Workflow
Caption: General workflow for forced degradation studies.
Preparation of Stock Solution
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., acetonitrile or methanol).
Hydrolytic Degradation
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 N HCl.
-
Keep the solution at 60°C for 24 hours.
-
After the incubation period, cool the solution to room temperature and neutralize with an equivalent amount of 0.1 N NaOH.
-
Dilute to a final concentration of 100 µg/mL with the mobile phase for HPLC analysis.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH.
-
Keep the solution at 60°C for 24 hours.
-
After the incubation period, cool the solution to room temperature and neutralize with an equivalent amount of 0.1 N HCl.
-
Dilute to a final concentration of 100 µg/mL with the mobile phase for HPLC analysis.
-
Oxidative Degradation
-
To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂).
-
Keep the solution at room temperature for 24 hours, protected from light.
-
Dilute to a final concentration of 100 µg/mL with the mobile phase for HPLC analysis.
Photolytic Degradation
-
Expose a thin layer of solid this compound and a solution of the compound (100 µg/mL in a suitable solvent) to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
A control sample should be kept in the dark under the same temperature conditions.
-
After exposure, dissolve the solid sample and dilute the solution to a final concentration of 100 µg/mL for HPLC analysis.
Thermal Degradation (Dry Heat)
-
Keep a sample of solid this compound in a hot air oven at 80°C for 48 hours.
-
After the specified time, cool the sample to room temperature.
-
Prepare a solution of the heat-treated sample at a concentration of 100 µg/mL for HPLC analysis.
Development of a Stability-Indicating Analytical Method
A stability-indicating method (SIM) is a validated analytical procedure that can accurately and precisely measure the active pharmaceutical ingredient (API) in the presence of its degradation products, impurities, and excipients. Reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection is the most common technique for this purpose.
Proposed HPLC Method Parameters
-
Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 20 mM ammonium acetate, pH 5.0) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: Determined by the UV spectrum of this compound (e.g., around 280 nm).
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
Method Validation
The developed HPLC method should be validated according to ICH Q2(R1) guidelines, including specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit (LOD), and quantitation limit (LOQ). Specificity is demonstrated by showing that the peak for this compound is well-resolved from all degradation product peaks.
Characterization of Degradation Products
The identification of degradation products is crucial for understanding the degradation pathways and for assessing the safety of the drug product. Liquid chromatography-mass spectrometry (LC-MS/MS) is a powerful tool for this purpose.
LC-MS/MS Analysis
-
Analyze the stressed samples using an LC-MS/MS system.
-
Obtain the mass-to-charge ratio (m/z) of the parent drug and any new peaks observed in the chromatograms of the stressed samples.
-
Perform fragmentation studies (MS/MS) on the parent drug and the degradation products to elucidate their structures.
Conclusion
While specific experimental data on the degradation of this compound is currently limited in the public domain, this guide provides a robust framework for researchers and drug development professionals to investigate its chemical stability. Based on the known reactivity of the pyridine and thioamide functional groups, it is predicted that this compound will be susceptible to hydrolysis, oxidation, and photolysis. The provided experimental protocols, based on ICH guidelines, offer a systematic approach to performing forced degradation studies and developing a validated stability-indicating analytical method. The characterization of any identified degradation products will be essential for ensuring the quality, safety, and efficacy of pharmaceutical formulations containing this compound. It is strongly recommended that comprehensive experimental studies are conducted to confirm the predicted degradation pathways and to generate specific stability data for this compound.
References
Methodological & Application
Application Notes and Protocols: 2-Pyridinecarbothioamide as a Tubulin Polymerization Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are critical components of the cytoskeleton, playing a pivotal role in essential cellular functions such as cell division, intracellular transport, and the maintenance of cell shape. The dynamic instability of microtubules is fundamental to their function, and its disruption is a clinically validated and effective strategy in cancer chemotherapy. Small molecules that interfere with microtubule dynamics are broadly categorized as microtubule-stabilizing or -destabilizing agents. The latter, which inhibit tubulin polymerization, are of significant interest in the development of novel anticancer therapeutics.
2-Pyridinecarbothioamide (PCA) and its derivatives have emerged as a promising class of compounds with potential as tubulin polymerization inhibitors.[1] These compounds have been shown to exhibit potent antiproliferative activity against a range of cancer cell lines.[2] Mechanistic studies have revealed that certain PCA derivatives exert their anticancer effects by binding to the colchicine site on β-tubulin, thereby inhibiting microtubule assembly, leading to cell cycle arrest at the G2/M phase and subsequent induction of apoptosis.[2]
These application notes provide a comprehensive overview of the methodologies used to characterize this compound derivatives as tubulin polymerization inhibitors. Detailed protocols for in vitro tubulin polymerization assays and cell-based assays to assess cytotoxicity, cell cycle progression, and apoptosis are presented. While specific data on the parent this compound is limited in the current literature, this document focuses on a series of sulfonamide-functionalized N-phenyl this compound derivatives as a case study to illustrate the evaluation process and the potential of this chemical scaffold.
Mechanism of Action: Inhibition of Tubulin Polymerization
Substituted this compound derivatives have been identified as potent inhibitors of tubulin polymerization.[2] These compounds bind to the colchicine-binding pocket at the interface of α- and β-tubulin dimers. This binding event sterically hinders the conformational changes required for the tubulin dimers to incorporate into growing microtubule filaments. The disruption of microtubule dynamics leads to a cascade of cellular events, including the collapse of the microtubule network, activation of the spindle assembly checkpoint, and ultimately, cell cycle arrest in the G2/M phase, which triggers apoptosis.[3][4]
Caption: Signaling pathway of this compound derivatives.
Data Presentation
The following tables summarize the in vitro activity of a series of sulfonamide-functionalized N-phenyl this compound derivatives.
Table 1: Inhibition of Tubulin Polymerization by this compound Derivatives [2]
| Compound | Substitution Pattern | IC₅₀ (µM) for Tubulin Polymerization |
| Derivative 3 | 2-methyl-4-(N,N-dimethylsulfamoyl) | 1.1 |
| Derivative 5 | 4-(N-methylsulfamoyl) | 1.4 |
| Derivative 4 | 2-fluoro-4-(N,N-dimethylsulfamoyl) | 2.6 |
| Derivative 8 | 2-nitro-4-(N,N-dimethylsulfamoyl) | 7.3 |
| Derivative 2 | 2,4-bis(N,N-dimethylsulfamoyl) | 29.7 |
| Derivative 6 | 2-methoxy-4-(N,N-dimethylsulfamoyl) | 35.6 |
| Derivative 7 | 2-hydroxy-4-(N,N-dimethylsulfamoyl) | 59.6 |
| Combretastatin A-4 (CA-4) | Reference Compound | 2.96 |
| Colchicine | Reference Compound | 10.6 |
Table 2: Cytotoxic Activity of this compound Derivatives against Human Cancer Cell Lines [2]
| Compound | A549 (Lung) IC₅₀ (µM) | MCF-7 (Breast) IC₅₀ (µM) | PC-3 (Prostate) IC₅₀ (µM) | HepG2 (Liver) IC₅₀ (µM) | HLMEC (Normal) IC₅₀ (µM) |
| Derivative 3 | 4.9 | 1.2 | 1.8 | 2.5 | 63.29 |
| Derivative 5 | 9.1 | 2.1 | 1.9 | 2.9 | 62.11 |
| Derivative 2 | 8.5 | 2.9 | 4.1 | 5.3 | 48.53 |
| Derivative 4 | 13.0 | 7.7 | 8.9 | 10.2 | 35.71 |
| Derivative 6 | 36.0 | 14.0 | 18.0 | 21.0 | 29.45 |
| Doxorubicin | - | - | - | - | 15.91 |
| Colchicine | 0.01 | 0.004 | 0.003 | 0.005 | - |
Experimental Protocols
Protocol 1: In Vitro Tubulin Polymerization Assay (Turbidity-Based)
This assay measures the increase in turbidity as a result of purified tubulin polymerizing into microtubules.
References
Application Notes and Protocols for Evaluating the Anticancer Activity of 2-Pyridinecarbothioamide Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Pyridinecarbothioamide (2-PCT) and its derivatives have emerged as a promising class of compounds in anticancer drug discovery. Possessing a versatile scaffold, these molecules have demonstrated significant cytotoxic effects against a range of cancer cell lines. Mechanistic studies suggest that their mode of action can be multifaceted, including the induction of apoptosis, cell cycle arrest, and the inhibition of key cellular processes such as tubulin polymerization. This document provides a comprehensive guide with detailed protocols for the in vitro and in vivo evaluation of the anticancer activity of this compound derivatives, intended to assist researchers in the systematic assessment of these promising therapeutic agents.
Data Presentation: In Vitro Cytotoxicity and Biological Activity
The following tables summarize the reported in vitro anticancer activities of various this compound derivatives against several human cancer cell lines.
Table 1: In Vitro Cytotoxicity (IC50 in µM) of this compound Derivatives in Human Cancer Cell Lines
| Compound/Derivative | A549 (Lung) | MCF-7 (Breast) | PC-3 (Prostate) | HepG2 (Liver) | Caco-2 (Colorectal) | Additional Cell Lines | Reference |
| Derivative 2 | - | - | - | - | - | HLMEC (Normal): 48.53 µM | [1] |
| Derivative 3 | - | 4.9 µM | 1.2 µM | 2.1 µM | - | HLMEC (Normal): 63.29 µM | [1] |
| Derivative 4 | 13 µM | 7.7 µM | 8.9 µM | 11 µM | - | HLMEC (Normal): 35.71 µM | [1] |
| Derivative 5 | - | 9.1 µM | 1.8 µM | 4.3 µM | - | HLMEC (Normal): 62.11 µM | [1] |
| Derivative 6 | 36 µM | 14 µM | 21 µM | 25 µM | - | HLMEC (Normal): 29.45 µM | [1] |
| Spiro-pyridine 5 | - | - | - | 10.58 µM | 9.78 µM | - | [2] |
| Spiro-pyridine 7 | - | - | - | 8.90 µM | 7.83 µM | - | [2] |
| Spiro-pyridine 8 | - | - | - | 8.42 µM | 13.61 µM | - | [2] |
| Doxorubicin | - | - | - | 4.50 µM | 12.49 µM | HLMEC (Normal): 15.91 µM | [1][2] |
| Colchicine | - | - | - | - | - | - | [1] |
Note: IC50 values represent the concentration of a compound that is required for 50% inhibition of cell viability. A lower IC50 value indicates a more potent compound. The data is compiled from multiple sources and experimental conditions may vary.
Table 2: Tubulin Polymerization Inhibition by this compound Derivatives
| Compound/Derivative | IC50 (µM) | Reference |
| Derivative 3 | 1.1 | [1] |
| Derivative 5 | 1.4 | [1] |
| CA-4 (Combretastatin A4) | 2.96 | [1] |
| Colchicine | 10.6 | [1] |
Experimental Protocols
This section provides detailed methodologies for key experiments to evaluate the anticancer properties of this compound derivatives.
In Vitro Cell Viability Assay (MTT Assay)
This protocol outlines the determination of cell viability upon treatment with this compound derivatives using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) colorimetric assay.
Experimental Workflow:
Caption: Workflow for the MTT cell viability assay.
Materials:
-
Cancer cell lines of interest
-
Complete culture medium (e.g., DMEM, RPMI-1640) with 10% FBS
-
This compound derivatives (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
96-well flat-bottom plates
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Prepare serial dilutions of the this compound derivatives in culture medium. The final DMSO concentration should not exceed 0.5%.
-
Remove the medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).
-
Incubate the plate for 48 to 72 hours.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.
-
Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC₅₀ values.
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This protocol describes the detection of apoptosis induced by this compound derivatives using flow cytometry.
Experimental Workflow:
Caption: Workflow for the Annexin V/PI apoptosis assay.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells in a 6-well plate and treat with the desired concentrations of the this compound derivative for 24-48 hours.
-
Harvest the cells (including floating cells in the medium) and wash them twice with cold PBS.
-
Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol details the analysis of cell cycle distribution in response to treatment with this compound derivatives.
Experimental Workflow:
Caption: Workflow for cell cycle analysis using PI staining.
Materials:
-
Propidium Iodide (PI)
-
RNase A
-
70% Ethanol (ice-cold)
-
PBS
-
Flow cytometer
Procedure:
-
Seed cells in a 6-well plate and treat with the test compound for 24 hours.
-
Harvest the cells and wash them with cold PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.
-
Centrifuge the fixed cells and wash the pellet with PBS.
-
Resuspend the cells in PBS containing 100 µg/mL RNase A and incubate at 37°C for 30 minutes.
-
Add PI to a final concentration of 50 µg/mL and incubate in the dark for 15 minutes.
-
Analyze the samples using a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
In Vitro Tubulin Polymerization Assay
This protocol is for assessing the inhibitory effect of this compound derivatives on tubulin polymerization.[1]
Materials:
-
Tubulin polymerization assay kit (e.g., from Cytoskeleton, Inc.)
-
Purified tubulin
-
General Tubulin Buffer (80 mM PIPES pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA)
-
GTP solution
-
Fluorescence microplate reader
Procedure:
-
Reconstitute purified tubulin in General Tubulin Buffer containing GTP.
-
In a 96-well plate, add the tubulin solution to wells containing various concentrations of the test compound or control (e.g., colchicine, paclitaxel).
-
Immediately place the plate in a fluorescence plate reader pre-warmed to 37°C.
-
Measure the fluorescence (or absorbance at 340 nm) every minute for 60-90 minutes.
-
Plot the fluorescence intensity versus time to generate polymerization curves.
-
Calculate the IC₅₀ for tubulin polymerization inhibition.
Western Blot Analysis
This protocol is for detecting changes in the expression levels of proteins involved in apoptosis and cell signaling pathways.
Procedure:
-
Lyse treated and untreated cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against target proteins (e.g., Bcl-2, Bax, Caspase-3, p-Akt, p-ERK) overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
In Vivo Tumor Xenograft Model
This protocol provides a general guideline for evaluating the in vivo anticancer efficacy of this compound derivatives.
Procedure:
-
Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10⁶ cells in 100 µL of PBS/Matrigel) into the flank of immunodeficient mice (e.g., nude or SCID mice).
-
Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer the this compound derivative (e.g., via oral gavage or intraperitoneal injection) at a predetermined dose and schedule. The control group should receive the vehicle.
-
Measure tumor volume and body weight regularly (e.g., every 2-3 days). Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, western blotting).
Potential Signaling Pathways Modulated by Pyridine-based Anticancer Compounds
The anticancer activity of pyridine derivatives, including 2-Pyridinecarbothioamides, may be attributed to their ability to modulate key signaling pathways that are often dysregulated in cancer.
Caption: Overview of potential signaling pathways affected by pyridine-based compounds.
EGFR/VEGFR Signaling: Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) are key drivers of tumor growth and angiogenesis. Some pyridine derivatives have been shown to inhibit the activity of these receptors.[2]
PI3K/Akt Signaling Pathway: This pathway is crucial for cell survival and proliferation. Inhibition of upstream receptors like EGFR can lead to the downregulation of the PI3K/Akt pathway.
MAPK/ERK Signaling Pathway: The Ras-Raf-MEK-ERK cascade is another critical pathway for cell proliferation that can be activated by EGFR.
Conclusion
The protocols and data presented in this document provide a robust framework for the comprehensive evaluation of this compound derivatives as potential anticancer agents. A systematic approach, combining in vitro cytotoxicity screening with detailed mechanistic studies and in vivo efficacy models, is essential for identifying lead candidates for further development. The investigation of their effects on key signaling pathways will further elucidate their therapeutic potential and aid in the rational design of next-generation anticancer drugs.
References
- 1. Design, synthesis, and biological evaluation of sulfonamide-functionalized pyridine carbothioamides as potent tubulin-targeting anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of the anti-proliferative activity of 2-oxo-pyridine and 1′H-spiro-pyridine derivatives as a new class of EGFRWt and VEGFR-2 inhibitors with apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]
Application of 2-Pyridinecarbothioamide Derivatives in Ribonucleotide Reductase Inhibition
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ribonucleotide reductase (RNR) is a critical enzyme that catalyzes the conversion of ribonucleotides to deoxyribonucleotides, the essential building blocks for DNA synthesis and repair.[1][2] This function makes RNR a prime target for anticancer therapies, as its inhibition can selectively halt the proliferation of rapidly dividing cancer cells.[1][3] While 2-Pyridinecarbothioamide itself is a known chemical scaffold, its derivatives, particularly α-N-heterocyclic thiosemicarbazones, have emerged as potent inhibitors of RNR.[4][5]
This document focuses on two prominent derivatives: Triapine (3-aminopyridine-2-carboxaldehyde thiosemicarbazone, 3-AP) and 2,2'-bipyridyl-6-carbothioamide (BPYTA) . Triapine, in particular, is a well-characterized RNR inhibitor that has advanced to clinical trials.[1][3][5] These compounds demonstrate significantly greater potency than hydroxyurea, a first-generation RNR inhibitor used in clinical practice.[1][4] These application notes provide an overview of their mechanism of action, inhibitory activities, and detailed protocols for their evaluation.
Mechanism of Action
The primary target of Triapine and related compounds is the R2 subunit of ribonucleotide reductase.[6][7] The R2 subunit contains a dinuclear iron center and a stable tyrosyl free radical, both of which are essential for the enzyme's catalytic activity.[2][4]
The inhibitory mechanism of Triapine involves several key steps:
-
Interaction and Iron Labilization: Triapine interacts with the R2 subunit, leading to the destabilization and release of iron from the diferric center.[4][5][8]
-
Iron Chelation: Free Triapine molecules then act as potent chelators, binding the released iron ions.[4][8] The active form is often an iron complex, such as [BPYTA-Fe(II)] or an iron(II)-Triapine complex.[5][6]
-
Redox Cycling and ROS Generation: The formed iron(II)-Triapine complex is redox-active.[5] In the presence of molecular oxygen, it can participate in redox cycling, leading to the generation of reactive oxygen species (ROS) such as superoxide and hydroxyl radicals.[4][5][8]
-
Enzyme Inactivation: These highly reactive ROS then damage the RNR enzyme, likely by quenching the essential tyrosyl radical, thereby inactivating the enzyme and halting DNA precursor synthesis.[4][6][8]
This multi-step process effectively shuts down the RNR enzyme, leading to the depletion of the deoxyribonucleotide pool, inhibition of DNA synthesis, and ultimately, cell death.[1][9]
Application Notes
Antitumor Activity
Triapine has demonstrated a broad spectrum of antitumor activity in various cancer cell lines, including leukemia, lung carcinoma, and ovarian carcinoma.[10] Its potency is significantly higher than that of hydroxyurea, and it remains effective against hydroxyurea-resistant cell lines.[1][10] Similarly, 2,2'-bipyridyl-6-carbothioamide (BPYTA) shows notable antitumoral activity, which is primarily attributed to its RNR inhibitory effects.[6][11] The active form of BPYTA is its iron(II) chelate, which effectively destroys the tyrosyl radical of the R2 subunit.[6]
Quantitative Inhibitory Data
The following table summarizes the inhibitory concentrations (IC50) of Triapine and its metal complexes against ribonucleotide reductase and various cancer cell lines.
| Compound/Complex | Target/Cell Line | IC50 Value (µM) | Reference |
| Triapine | Human RNR | 0.04 - 4.7 | [12] |
| Triapine-Fe(III) | Mouse R2 RNR | ~1.5 | [8] |
| Triapine-Ga(III) | Mouse R2 RNR | ~3 | [8] |
| Triapine-Zn(II) | Mouse R2 RNR | ~6 | [8] |
| Triapine-Cu(II) | Mouse R2 RNR | >30 | [8] |
| Triapine | MCF-7 (Breast Cancer) | 34.7 | [10] |
| BPYTA-Fe(II) | Mouse R2 RNR | ~50 (73% destruction) | [13] |
Experimental Protocols
Ribonucleotide Reductase Activity Assay (Radioenzymatic)
This protocol describes a method to measure RNR activity by quantifying the conversion of a radiolabeled ribonucleotide ([14C]CDP) to its deoxyribonucleotide form.[14]
Materials:
-
Cell lysate/protein extract
-
[14C]CDP (Cytidine 5'-diphosphate, [cytidine-14C(U)])
-
ATP (Adenosine 5'-triphosphate)
-
Magnesium Chloride (MgCl₂)
-
Dithiothreitol (DTT)
-
HEPES buffer (pH 7.6)
-
Unlabeled CDP
-
This compound derivative (e.g., Triapine)
-
Perchloric acid
-
Potassium hydroxide (KOH)
-
Scintillation cocktail and counter
Procedure:
-
Prepare Reaction Mixture: In a microcentrifuge tube, prepare the assay mixture containing:
-
30 mM HEPES buffer (pH 7.6)
-
6 mM MgCl₂
-
5 mM ATP
-
3 mM DTT
-
0.15 mM unlabeled CDP
-
0.02 µCi [14C]CDP
-
-
Add Inhibitor: Add the desired concentration of the this compound derivative (or vehicle control) to the reaction mixture.
-
Initiate Reaction: Initiate the reaction by adding 10-20 µL of the cell extract. The final volume should be approximately 50 µL.
-
Incubation: Incubate the reaction mixture at 37°C. The reaction is typically linear for up to 60 minutes.
-
Stop Reaction: At various time points (e.g., 0, 15, 30, 60 minutes), take aliquots and stop the reaction by adding an equal volume of 2% perchloric acid.
-
Neutralization: Neutralize the samples by adding 0.5 M KOH.
-
Separation: The product (dCDP) can be separated from the substrate (CDP) using methods like Dowex-1-borate ion-exchange chromatography.
-
Quantification: Measure the radioactivity of the product fraction using a liquid scintillation counter.
-
Calculate Activity: Determine the RNR activity as the rate of [14C]dCDP formation (nmol/mg protein/min). Compare the activity in the presence and absence of the inhibitor to determine the percent inhibition and IC50 value.
Cell Viability Assay (Methylene Blue Staining)
This protocol provides a simple and cost-effective method to assess the cytotoxic effects of RNR inhibitors on cultured cells.[15][16][17][18]
Materials:
-
Cultured cells (e.g., HeLa, MCF-7, L1210)
-
96-well cell culture plates
-
Complete culture medium
-
This compound derivative (e.g., Triapine)
-
Phosphate-Buffered Saline (PBS)
-
Methylene blue staining solution (0.5% w/v in 50% ethanol)
-
Elution solution (e.g., 0.1 M HCl in ethanol or 1% SDS in PBS)
-
Microplate reader (absorbance at ~665 nm)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the inhibitor in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the inhibitor (or vehicle control).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified CO₂ incubator.
-
Fixation: Gently remove the medium. Wash the cells once with 200 µL of PBS. Add 50 µL of a fixing solution (e.g., 4% paraformaldehyde or cold methanol) and incubate for 15 minutes at room temperature.
-
Staining: Remove the fixative and wash with PBS. Add 50 µL of methylene blue staining solution to each well and incubate for 20-30 minutes at room temperature.
-
Washing: Carefully remove the staining solution. Wash the plate by immersing it in a beaker of distilled water and gently shaking until excess stain is removed. Repeat 3-4 times. Air dry the plate completely.
-
Elution: Add 100 µL of elution solution to each well. Place the plate on a shaker for 15-20 minutes to fully dissolve the stain.
-
Measurement: Measure the absorbance of each well at a wavelength of 665 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells. Plot the data to determine the IC50 value.
Western Blot Analysis for RRM2 Expression
This protocol is used to determine the effect of inhibitors on the protein levels of the RNR R2 subunit (RRM2).[19][20][21][22]
Materials:
-
Treated and untreated cell pellets
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody (anti-RRM2)
-
Secondary antibody (HRP-conjugated)
-
Loading control antibody (e.g., anti-β-actin or anti-GAPDH)
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Lysis: Lyse cell pellets in ice-cold RIPA buffer. Centrifuge at 14,000 rpm for 20 minutes at 4°C. Collect the supernatant containing the protein lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Mix a standardized amount of protein (e.g., 20-30 µg) from each sample with Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE: Load the samples onto an SDS-PAGE gel and run the electrophoresis until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary anti-RRM2 antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST (Tris-Buffered Saline with 0.1% Tween-20).
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Final Washes: Repeat the washing step (step 8).
-
Detection: Add the ECL substrate to the membrane and incubate for 1-5 minutes.
-
Imaging: Capture the chemiluminescent signal using a digital imaging system or X-ray film. Analyze the band intensities relative to the loading control to determine changes in RRM2 protein expression.
References
- 1. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 2. dspace.mit.edu [dspace.mit.edu]
- 3. mdpi.com [mdpi.com]
- 4. Ribonucleotide reductase inhibition by metal complexes of Triapine (3-aminopyridine-2-carboxaldehyde thiosemicarbazone): A combined experimental and theoretical study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Antitumor activity of 2,2'-bipyridyl-6-carbothioamide: a ribonucleotide reductase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Isolation of two cellular lines resistant to ribonucleotide reductase inhibitors to investigate the inhibitory activity of 2,2'-bipyridyl-6-carbothioamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Ribonucleotide reductase inhibition by metal complexes of Triapine (3-aminopyridine-2-carboxaldehyde thiosemicarbazone): a combined experimental and theoretical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Distinct mechanisms of cell-kill by triapine and its terminally dimethylated derivative Dp44mT due to a loss or gain of activity of their copper(II) complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Redirecting [linkinghub.elsevier.com]
- 12. A ribonucleotide reductase inhibitor with deoxyribonucleoside‐reversible cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 2,2'-Bipyridyl-6-carbothioamide and its ferrous complex: their in vitro antitumoral activity related to the inhibition of ribonucleotide reductase R2 subunit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A simple and sensitive ribonucleotide reductase assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. enartis.com [enartis.com]
- 16. A rapid and simple spectroscopic method for the determination of yeast cell viability using methylene blue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Methylene Blue staining [protocols.io]
- 18. researchgate.net [researchgate.net]
- 19. RRM2 Regulates Bcl-2 in Head and Neck and Lung Cancers: A Potential Target for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. nacalai.com [nacalai.com]
- 22. spandidos-publications.com [spandidos-publications.com]
Application Notes and Protocols for 2-Pyridinecarbothioamide in In Vitro Histone Deacetylase (HDAC) Inhibition
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the in vitro evaluation of 2-Pyridinecarbothioamide as a histone deacetylase (HDAC) inhibitor. The information is based on established principles of HDAC inhibition and standard assay methodologies, adapted for the specific structural features of this compound.
Introduction
Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression by removing acetyl groups from lysine residues of both histone and non-histone proteins.[1][2] Dysregulation of HDAC activity is implicated in the pathogenesis of various diseases, particularly cancer, making them a validated target for therapeutic intervention.[3] Several HDAC inhibitors have been approved for clinical use, many of which function by chelating the zinc ion in the enzyme's active site.[3][4]
This compound is a small molecule featuring a pyridine ring and a thioamide functional group. The pyridine moiety is a common "capping group" in known HDAC inhibitors, interacting with residues at the rim of the active site.[5] The thioamide group, similar to hydroxamic acids and thiols, has the potential to act as a zinc-binding group (ZBG), a critical feature for HDAC inhibition.[6][7] These structural characteristics suggest that this compound is a promising candidate for investigation as an HDAC inhibitor.
Hypothesized Mechanism of Action
Zinc-dependent HDACs (Classes I, II, and IV) utilize a Zn²⁺ ion in their active site to catalyze the deacetylation of lysine residues.[6] The proposed mechanism of inhibition for this compound involves the coordination of its thioamide group to this catalytic zinc ion. This binding is hypothesized to block the access of the natural substrate to the active site, thereby inhibiting the enzyme's deacetylase activity. The pyridine ring likely serves as a surface recognition motif, interacting with amino acid residues at the entrance of the catalytic tunnel.
Caption: Hypothesized binding of this compound to the HDAC active site.
Data Presentation: In Vitro HDAC Inhibition
Quantitative analysis of HDAC inhibition is typically expressed as the half-maximal inhibitory concentration (IC₅₀). The following tables are templates for summarizing the inhibitory activity of this compound against various HDAC isoforms. For comparative purposes, illustrative IC₅₀ values for other pyridine-containing inhibitors are included.
Table 1: Inhibitory Activity (IC₅₀) of this compound against Class I HDACs
| Compound | HDAC1 (nM) | HDAC2 (nM) | HDAC3 (nM) | HDAC8 (nM) |
|---|---|---|---|---|
| This compound | Experimental Data | Experimental Data | Experimental Data | Experimental Data |
| Illustrative Example: Pyridine-based Inhibitor 6d[4] | 13.2 | 77.2 | 8908 | Not Reported |
Table 2: Inhibitory Activity (IC₅₀) of this compound against Class II HDACs
| Compound | HDAC4 (nM) | HDAC6 (nM) | HDAC10 (nM) |
|---|---|---|---|
| This compound | Experimental Data | Experimental Data | Experimental Data |
| Illustrative Example: Pyridine-based Hydroxamate 11d[8] | >10000 | 0.5 | Not Reported |
Note: Illustrative data is provided for context and is not representative of this compound's actual performance.
Experimental Protocols
A fluorogenic assay is a common and reliable method for determining in vitro HDAC activity and inhibition.[9][10] This protocol is adapted for screening compounds like this compound.
Protocol 1: In Vitro Fluorogenic HDAC Inhibition Assay
This two-step assay first involves the deacetylation of a fluorogenic substrate by an HDAC enzyme. In the second step, a developing agent cleaves the deacetylated substrate, releasing a fluorescent molecule that can be quantified.[11]
Materials and Reagents:
-
Recombinant human HDAC enzymes (e.g., HDAC1, HDAC2, HDAC3, HDAC6, HDAC8)
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
HDAC Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂)
-
Developing agent (e.g., Trypsin in assay buffer)
-
This compound (dissolved in DMSO)
-
Positive control inhibitor (e.g., Trichostatin A or SAHA)
-
Black, flat-bottom 96-well or 384-well plates
-
Fluorescence microplate reader (Excitation: ~360 nm, Emission: ~460 nm)
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in HDAC Assay Buffer. The final concentration of DMSO in the assay should be kept low (e.g., <1%) to avoid interference.
-
Enzyme Reaction: a. To each well of the microplate, add the following in order:
- HDAC Assay Buffer
- Diluted this compound or control (positive inhibitor or DMSO vehicle)
- Diluted recombinant HDAC enzyme b. Incubate the plate at 37°C for 15 minutes to allow the inhibitor to interact with the enzyme.
-
Substrate Addition: a. Add the fluorogenic HDAC substrate to each well to initiate the enzymatic reaction. b. Incubate the plate at 37°C for the desired reaction time (e.g., 30-60 minutes). The optimal time may need to be determined empirically.
-
Development: a. Add the developing agent to each well to stop the HDAC reaction and initiate the release of the fluorophore. b. Incubate at room temperature for 15-30 minutes.
-
Fluorescence Measurement: a. Read the fluorescence intensity using a microplate reader with appropriate excitation and emission wavelengths.
Data Analysis:
-
Subtract the background fluorescence (wells with no enzyme).
-
Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control (0% inhibition) and the positive control inhibitor (100% inhibition).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC₅₀ value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism, SigmaPlot).
Caption: Step-by-step workflow for the fluorogenic HDAC inhibition assay.
Further Applications and Considerations
-
Selectivity Profiling: To understand the therapeutic potential and potential side effects, it is crucial to profile this compound against a panel of HDAC isoforms.
-
Cell-Based Assays: Following in vitro enzymatic assays, the effect of the compound on histone acetylation in a cellular context should be evaluated using techniques like Western blotting for acetylated histones (e.g., Ac-H3, Ac-H4) or acetylated tubulin (for HDAC6).
-
Cytotoxicity Assays: The antiproliferative effects of this compound can be assessed in various cancer cell lines using assays such as MTT or CellTiter-Glo®.
-
Compound Stability: Thiol-containing compounds can be prone to oxidation. While thioamides are generally more stable, it is advisable to prepare fresh solutions and minimize exposure to air and light.
Conclusion
This compound represents a novel scaffold for the development of HDAC inhibitors. Its structural similarity to known inhibitors provides a strong rationale for its investigation. The protocols and guidelines presented here offer a framework for the systematic in vitro evaluation of its potential as an HDAC inhibitor, paving the way for further preclinical development.
References
- 1. Epigenase HDAC Activity/Inhibition Direct Assay Kit (Fluorometric) | EpigenTek [epigentek.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Synthesis, Molecular Docking and Biological Characterization of Pyrazine Linked 2-Aminobenzamides as New Class I Selective Histone Deacetylase (HDAC) Inhibitors with Anti-Leukemic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Balancing Histone Deacetylase (HDAC) Inhibition and Drug‐likeness: Biological and Physicochemical Evaluation of Class I Selective HDAC Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Thioamides in Medicinal Chemistry and as Small Molecule Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A fluorogenic histone deacetylase assay well suited for high-throughput activity screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. High-throughput screening of histone deacetylases and determination of kinetic parameters using fluorogenic assays - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bpsbioscience.com [bpsbioscience.com]
2-Pyridinecarbothioamide: Application Notes and Protocols for Anti-Inflammatory Activity Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Pyridinecarbothioamide and its analogs have emerged as a promising class of compounds in the investigation of novel anti-inflammatory agents. These compounds, characterized by a pyridine ring linked to a carbothioamide group, have demonstrated significant anti-inflammatory properties in both in vitro and in vivo studies. Their mechanism of action appears to be multifactorial, involving the inhibition of key inflammatory mediators such as cyclooxygenases (COX-1 and COX-2) and nitric oxide synthase (NOS). Furthermore, emerging evidence suggests that the broader class of thionamides, to which this compound belongs, may also exert anti-inflammatory effects through the modulation of the nuclear factor-kappa B (NF-κB) signaling pathway.[1]
These application notes provide a comprehensive overview of the methodologies used to assess the anti-inflammatory potential of this compound and its derivatives. Detailed protocols for key in vitro and in vivo assays are presented, along with structured data from relevant studies to facilitate comparison and guide future research. The inclusion of signaling pathway and experimental workflow diagrams aims to provide a clear visual representation of the underlying mechanisms and experimental designs.
Data Presentation
The anti-inflammatory activity of a series of this compound analogs has been quantified through various assays. The following tables summarize the key findings from a comprehensive study, providing a clear comparison of the in vitro potency and highlighting the potential for in vivo efficacy.
Table 1: In Vitro Anti-inflammatory Activity of this compound Analogs [2][3]
| Compound ID | Half Maximal Inhibitory Concentration (IC50) in µM |
| R2 | Not explicitly reported, but noted for favorable binding |
| R3 | 23.15 ± 4.24 |
| R4 | Not explicitly reported, but noted as safer and potent in vivo |
| R6 | 10.25 ± 0.0 |
Note: The in vitro anti-inflammatory activity was determined using an unspecified assay in the source material. The IC50 values represent the concentration of the compound required to achieve 50% inhibition.
Table 2: In Vivo Anti-inflammatory Activity of this compound Analogs [2][3]
| Compound ID | In Vivo Model | Outcome |
| R2 | Complete Freund's Adjuvant (CFA)-induced arthritis | Least potent anti-inflammatory activity |
| R4 | Complete Freund's Adjuvant (CFA)-induced arthritis | Most potent anti-inflammatory activity |
| All analogs | Complete Freund's Adjuvant (CFA)-induced arthritis | Significant reduction in paw size (p < 0.001) |
Signaling Pathways and Mechanisms of Action
The anti-inflammatory effects of this compound and its analogs are attributed to their ability to interfere with key inflammatory signaling pathways. The primary mechanisms identified include the inhibition of COX enzymes, reduction of nitric oxide production, and potential modulation of the NF-κB signaling cascade.
Cyclooxygenase (COX) Inhibition Pathway
This compound derivatives have been shown to target COX-1 and COX-2, enzymes responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation and pain.
Caption: Inhibition of the Cyclooxygenase (COX) Pathway.
Nitric Oxide Synthase (NOS) Inhibition Pathway
Overproduction of nitric oxide (NO) by inducible nitric oxide synthase (iNOS) is a hallmark of inflammation. This compound analogs have been found to inhibit human nitric oxide synthase.
Caption: Inhibition of the Nitric Oxide Synthase (NOS) Pathway.
Nuclear Factor-kappa B (NF-κB) Signaling Pathway
Thionamides, the chemical class to which this compound belongs, have been demonstrated to inhibit the NF-κB signaling pathway, a central regulator of inflammatory gene expression.[1] This inhibition can occur through the suppression of IκBα phosphorylation and degradation, thereby preventing the nuclear translocation of NF-κB and subsequent transcription of pro-inflammatory cytokines.[1]
Caption: Putative Inhibition of the NF-κB Signaling Pathway.
Experimental Protocols
The following section provides detailed protocols for key in vitro and in vivo assays to evaluate the anti-inflammatory activity of this compound and its analogs.
In Vitro Cyclooxygenase (COX-1 and COX-2) Inhibition Assay (Colorimetric)
This protocol describes a colorimetric method for determining the inhibitory activity of test compounds against COX-1 and COX-2.
Materials:
-
COX-1 (ovine or human) and COX-2 (human recombinant) enzymes
-
Assay Buffer (0.1 M Tris-HCl, pH 8.0)
-
Heme
-
Test compounds (this compound analogs) dissolved in a suitable solvent (e.g., DMSO)
-
Arachidonic Acid (substrate)
-
Colorimetric substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare working solutions of enzymes, heme, and arachidonic acid in assay buffer according to the supplier's instructions. Prepare serial dilutions of the test compounds.
-
Assay Setup: In a 96-well plate, add the following to respective wells:
-
Blank wells: Assay Buffer and Heme.
-
100% Initial Activity wells: Assay Buffer, Heme, and COX enzyme.
-
Inhibitor wells: Assay Buffer, Heme, COX enzyme, and test compound at various concentrations.
-
-
Pre-incubation: Incubate the plate for 5-10 minutes at 25°C.
-
Reaction Initiation: Initiate the reaction by adding the colorimetric substrate followed by arachidonic acid to all wells.
-
Measurement: Immediately read the absorbance at a specific wavelength (e.g., 590 nm) using a microplate reader in kinetic mode for a defined period.
-
Data Analysis: Calculate the rate of reaction for each well. Determine the percentage of inhibition for each concentration of the test compound relative to the 100% initial activity control. Calculate the IC50 value by plotting the percent inhibition against the logarithm of the test compound concentration.
References
- 1. Thionamides inhibit the transcription factor nuclear factor-kappaB by suppression of Rac1 and inhibitor of kappaB kinase alpha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comprehensive drug-like assessment of pyridine carbothioamide analogs: from molecular modeling to in-vivo evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of Metal Complexes with 2-Pyridinecarbothioamide Ligands
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metal complexes incorporating 2-Pyridinecarbothioamide (2-PCT) and its derivatives have garnered significant attention in the field of medicinal chemistry due to their diverse biological activities, including potent anticancer properties. The coordination of the 2-PCT ligand to various metal centers can lead to the formation of stable complexes with unique stereochemistry and electronic properties, which in turn influence their interaction with biological targets. These compounds have been shown to induce cell death in cancer cells through various mechanisms, most notably apoptosis. This document provides detailed application notes and experimental protocols for the synthesis of selected transition metal complexes of 2-PCT and summarizes their reported anticancer activities.
Data Presentation
The following table summarizes the in vitro anticancer activity (IC50 values) of various metal complexes with this compound and related ligands against a panel of human cancer cell lines.
| Complex | Cancer Cell Line | IC50 (µM) | Reference |
| [Cu(L)Cl₂]₂ (L = 2-((2-(pyridin-2-yl)hydrazono)methyl)quinolin-8-ol) | SK-OV-3 | 3.69 ± 0.16 | [1] |
| MGC80-3 | 2.60 ± 0.17 | [1] | |
| HeLa | 3.62 ± 0.12 | [1] | |
| [Ni(L)Cl₂]·CH₂Cl₂ (L = 2-((2-(pyridin-2-yl)hydrazono)methyl)quinolin-8-ol) | SK-OV-3 | > 50 | [1] |
| MGC80-3 | > 50 | [1] | |
| HeLa | > 50 | [1] | |
| [ZnCl₂(HFoTsc)]·H₂O (HFoTsc = pyridine-2-carbaldehyde thiosemicarbazone) | MCF-7 | 1.5 ± 0.2 | [2] |
| T24 | 2.3 ± 0.3 | [2] | |
| [Zn(FoTsc)₂] | MCF-7 | 0.8 ± 0.1 | [2] |
| T24 | 1.2 ± 0.2 | [2] | |
| [ZnCl₂(HAcTsc)]·H₂O (HAcTsc = (1E)-1-pyridin-2-ylethan-1-one thiosemicarbazone) | MCF-7 | 2.1 ± 0.3 | [2] |
| T24 | 3.5 ± 0.4 | [2] | |
| [Zn(AcTsc)₂] | MCF-7 | 1.1 ± 0.2 | [2] |
| T24 | 1.9 ± 0.3 | [2] | |
| Ni(II) complex with carbazole ligand | HeLa | 6.25 | [3] |
| Novel Nickel(II) Complex (NTC) | WiDr | 6.07 ± 0.22 | [4] |
| HT-29 | 6.26 ± 0.13 | [4] | |
| [CoII(dipic)(μ-dipic)-CoII(H₂O)₅]·2H₂O | Artemia salina | LC50: 5.38 ppm | [5] |
| [CoII(H₂dipic)-(dipic)]·3H₂O | Artemia salina | LC50: 8.61 ppm | [5] |
Experimental Protocols
This section provides detailed methodologies for the synthesis of Copper(II), Nickel(II), Zinc(II), and Cobalt(II) complexes with this compound (2-PCT) or its derivatives.
Protocol 1: Synthesis of a Dimeric Copper(II) Complex with a 2-PCT Derivative
This protocol is adapted from the synthesis of [Cu(L)Cl₂]₂ where L is 2-((2-(pyridin-2-yl)hydrazono)methyl)quinolin-8-ol, a derivative of 2-PCT.[1]
Materials:
-
2-((2-(pyridin-2-yl)hydrazono)methyl)quinolin-8-ol (Ligand, L)
-
Copper(II) chloride (CuCl₂)
-
Methanol (MeOH)
-
Dichloromethane (CH₂Cl₂)
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
Procedure:
-
Dissolve the ligand (1 mmol) in a mixture of methanol and dichloromethane.
-
To this solution, add a methanolic solution of CuCl₂ (1 mmol).
-
Stir the reaction mixture at room temperature for 16 hours.
-
The resulting precipitate is the desired dimeric copper(II) complex.
-
Filter the solid product, wash with cold methanol, and dry in vacuo.
Protocol 2: Synthesis of a Mononuclear Nickel(II) Complex with a 2-PCT Derivative
This protocol is based on the synthesis of [Ni(L)Cl₂]·CH₂Cl₂ where L is 2-((2-(pyridin-2-yl)hydrazono)methyl)quinolin-8-ol.[1]
Materials:
-
2-((2-(pyridin-2-yl)hydrazono)methyl)quinolin-8-ol (Ligand, L)
-
Nickel(II) chloride (NiCl₂)
-
Methanol (MeOH)
-
Dichloromethane (CH₂Cl₂)
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
Prepare a solution of the ligand (1 mmol) in a mixture of methanol and dichloromethane.
-
Add a methanolic solution of NiCl₂ (1 mmol) to the ligand solution.
-
Stir the mixture at room temperature for 16 hours.
-
The resulting solution contains the desired mononuclear nickel(II) complex.
-
Slow evaporation of the solvent will yield the crystalline product.
Protocol 3: General Synthesis of Zinc(II) Complexes with 2-PCT Derivatives
This protocol describes a general method for the synthesis of Zinc(II) complexes with pyridine-2-carbaldehyde thiosemicarbazone (HFoTsc) and (1E)-1-pyridin-2-ylethan-1-one thiosemicarbazone (HAcTsc).[2]
Materials:
-
HFoTsc or HAcTsc
-
Zinc(II) chloride (ZnCl₂) or Zinc(II) acetate
-
Ethanol or Methanol
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
Procedure for [ZnCl₂(Ligand)] Type Complexes:
-
Dissolve the respective ligand (1 mmol) in ethanol.
-
Add an ethanolic solution of ZnCl₂ (1 mmol) to the ligand solution.
-
Reflux the mixture for 2-3 hours.
-
Cool the solution to room temperature.
-
The precipitated complex is filtered, washed with ethanol, and dried.
Procedure for [Zn(Ligand)₂] Type Complexes:
-
Dissolve the respective ligand (2 mmol) in ethanol.
-
Add an ethanolic solution of Zinc(II) acetate (1 mmol) to the ligand solution.
-
Reflux the mixture for 2-3 hours.
-
Cool the solution to room temperature.
-
The resulting complex is collected by filtration, washed with ethanol, and dried.
Protocol 4: Synthesis of Cobalt(II) Complexes with Pyridine-2,6-dicarboxylate
This protocol details the synthesis of Cobalt(II) complexes with a related pyridine-based ligand, dipicolinic acid (H₂dipic), which can provide insights into the coordination chemistry of cobalt with pyridine-containing ligands.[5]
Materials:
-
Cobalt(II) chloride hexahydrate (CoCl₂·6H₂O)
-
Dipicolinic acid (H₂dipic)
-
Demineralized water
-
Ethanol
-
Sodium hydroxide (NaOH) and Hydrochloric acid (HCl) for pH adjustment
-
Beakers and magnetic stirrer
Procedure for [CoII(dipic)(μ-dipic)-CoII(H₂O)₅]·2H₂O (pH ~2):
-
Prepare an aqueous solution of CoCl₂·6H₂O.
-
Prepare an ethanolic solution of H₂dipic.
-
Mix the solutions in a 1:1 metal to ligand molar ratio.
-
Adjust the pH of the mixture to ~2 using HCl.
-
Stir the solution at room temperature.
-
Allow the solution to stand for crystallization.
-
Collect the resulting crystals by filtration.
Procedure for [CoII(H₂dipic)-(dipic)]·3H₂O (pH ~1):
-
Prepare an aqueous solution of CoCl₂·6H₂O.
-
Prepare an ethanolic solution of H₂dipic.
-
Mix the solutions in a 1:2 metal to ligand molar ratio.
-
Adjust the pH of the mixture to ~1 using HCl.
-
Stir the solution at room temperature.
-
Allow the solution to slowly evaporate to obtain crystals.
Visualizations
General Workflow for Synthesis of 2-PCT Metal Complexes
Caption: General workflow for the synthesis of metal complexes with this compound ligands.
Proposed Apoptotic Signaling Pathway
Based on the literature for related metal complexes, a proposed signaling pathway leading to apoptosis is illustrated below. Copper complexes of 2-pyridine-thiosemicarbazone have been shown to activate p53 and induce the production of reactive oxygen species (ROS).[6] This leads to changes in the mitochondrial membrane potential and the release of cytochrome c, ultimately activating the caspase cascade.
References
- 1. Syntheses, Crystal Structures, and Antitumor Activities of Copper(II) and Nickel(II) Complexes with 2-((2-(Pyridin-2-yl)hydrazono)methyl)quinolin-8-ol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Zinc(II) complexes derived from pyridine-2-carbaldehyde thiosemicarbazone and (1E)-1-pyridin-2-ylethan-1-one thiosemicarbazone. Synthesis, crystal structures and antiproliferative activity of zinc(II) complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Exploration of Antiproliferative Activity and Apoptosis Induction of New Nickel(II) Complexes Encompassing Carbazole Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanism of Action of the Novel Nickel(II) Complex in Simultaneous Reactivation of the Apoptotic Signaling Networks Against Human Colon Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Designing anticancer copper(II) complexes by optimizing 2-pyridine-thiosemicarbazone ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for in vivo Efficacy Testing of 2-Pyridinecarbothioamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Pyridinecarbothioamide (PCA) and its derivatives have emerged as a promising class of therapeutic agents with demonstrated efficacy in preclinical models for various diseases, notably cancer and inflammatory conditions. These compounds exhibit diverse mechanisms of action, including the inhibition of tubulin polymerization, histone deacetylase (HDAC) inhibition, and modulation of inflammatory pathways. This document provides detailed application notes and standardized protocols for conducting in vivo animal studies to evaluate the efficacy of this compound and its analogs.
Anticancer Efficacy Testing
Mechanism of Action: Tubulin Polymerization Inhibition
A primary anticancer mechanism of several this compound derivatives is the disruption of microtubule dynamics through the inhibition of tubulin polymerization.[1] By binding to the colchicine site on β-tubulin, these compounds prevent the formation of microtubules, which are essential for mitotic spindle assembly and cell division.[1][2][3] This disruption leads to cell cycle arrest in the G2/M phase and subsequent induction of apoptosis in cancer cells.[3][4] Some PCA derivatives have also been noted for their potential as histone deacetylase (HDAC) inhibitors, which represents another avenue for their anticancer effects.[1]
In Vivo Model: Human Tumor Xenograft in Immunocompromised Mice
The human tumor xenograft model is a widely used and effective method for evaluating the in vivo anticancer efficacy of novel compounds. This model involves the subcutaneous implantation of human cancer cells into immunocompromised mice, which then develop tumors that can be monitored for growth inhibition in response to treatment.
Experimental Protocol: Tumor Xenograft Study
1. Cell Culture and Preparation:
-
Culture human cancer cell lines (e.g., A549 lung carcinoma, PC-3 prostate cancer, MCF-7 breast cancer) in appropriate complete medium until they reach 70-80% confluency.[5]
-
Harvest the cells by trypsinization, wash twice with sterile phosphate-buffered saline (PBS), and resuspend in PBS or a suitable medium at a concentration of 3 x 10^7 cells/mL.[5]
-
Perform a viability count using trypan blue exclusion to ensure >95% viability.[5]
2. Animal Husbandry and Implantation:
-
Use 4-6 week old immunocompromised mice (e.g., athymic nude or SCID mice).[5] Allow for a 3-5 day acclimatization period.[5]
-
Subcutaneously inject 100 µL of the cell suspension (3 x 10^6 cells) into the lower flank of each mouse using a 27- or 30-gauge needle.[5]
3. Tumor Growth Monitoring and Treatment:
-
Monitor the mice for tumor growth. Once tumors reach an average volume of approximately 50–60 mm³, randomize the mice into treatment and control groups.[5]
-
Measure tumor dimensions (length and width) with digital calipers twice weekly and calculate tumor volume using the formula: Volume = (width)² x length/2.[5]
-
Administer the this compound derivative and vehicle control via the appropriate route (e.g., oral gavage, intraperitoneal injection) at the predetermined dosing schedule.
-
Monitor animal body weight and general health as indicators of toxicity.
4. Endpoint and Data Analysis:
-
The study endpoint is typically reached when tumors in the control group achieve a predetermined size.
-
Euthanize the mice, and excise and weigh the tumors.
-
Calculate the percentage of tumor growth inhibition (% TGI) for each treatment group compared to the control group.
Data Presentation: Anticancer Efficacy
| Compound | Animal Model | Cancer Cell Line | Dose & Schedule | Route | % TGI | Reference |
| Compound 19 (PCA derivative) | Murine Colorectal Cancer | CT26 | Not Specified | Oral | 94.3% (in combination with anti-PD-1) | [6] |
| Compound 19 (PCA derivative) | Murine Colorectal Cancer | MC38 | Not Specified | Oral | 83.3% (in combination with anti-PD-1) | [6] |
| C6 (Pyridine carboxamide derivative) | Xenograft Mouse Model | MV-4-11 | 30 mg/kg | Oral | 69.5% | [7] |
| 3-aminopyridine-2-carboxaldehyde thiosemicarbazone | L1210 Leukemia | L1210 | 40 mg/kg (daily for 6 days) | Not Specified | % T/C = 246 | [8] |
| 3-amino-4-methylpyridine-2-carboxaldehyde thiosemicarbazone | L1210 Leukemia | L1210 | 10 mg/kg (daily for 6 days) | Not Specified | % T/C = 255 | [8] |
Anti-inflammatory Efficacy Testing
Mechanism of Action: Inhibition of Inflammatory Mediators
Certain this compound analogs have demonstrated anti-inflammatory properties, potentially through the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenase-1 (COX-1), cyclooxygenase-2 (COX-2), and nitric oxide synthase.[9]
In Vivo Model: Freund's Complete Adjuvant (FCA)-Induced Arthritis in Rats
The FCA-induced arthritis model in rats is a well-established and widely used model for studying chronic inflammation and screening for potential anti-inflammatory and anti-arthritic drugs.[10][11]
Experimental Protocol: Adjuvant-Induced Arthritis
1. Arthritis Induction:
-
Use male Sprague-Dawley or Lewis rats.
-
Prepare Freund's Complete Adjuvant (FCA) containing Mycobacterium tuberculosis or Mycobacterium butyricum.[6][10]
-
Under light anesthesia, inject 0.1 mL of FCA intradermally into the plantar surface of the right hind paw.[6]
2. Treatment and Monitoring:
-
Initiate treatment with the this compound derivative and vehicle control on the day of or after FCA injection, as per the study design.
-
Administer the compounds orally or via another appropriate route daily.
-
Measure the volume of both hind paws using a plethysmometer at regular intervals.
-
Visually score the severity of arthritis in all paws based on a standardized scoring system (e.g., 0-4 scale for erythema, swelling, and joint deformity).
-
Monitor body weight as a general health indicator.
3. Endpoint and Data Analysis:
-
The study typically continues for 21-28 days.
-
At the end of the study, euthanize the animals.
-
Collect blood for analysis of inflammatory markers (e.g., cytokines, C-reactive protein).
-
Perform histopathological analysis of the joints to assess inflammation, pannus formation, and bone erosion.
-
Calculate the percentage reduction in paw volume and arthritis score in treated groups compared to the control group.
Data Presentation: Anti-inflammatory Efficacy
| Compound | Animal Model | Dose | Route | Primary Outcome | Result | Reference |
| Compound R4 (Pyridine carbothioamide analog) | FCA-induced arthritis in rats | Not Specified | Not Specified | Paw size reduction | Most potent among tested compounds | [9] |
| Compound R2 (Pyridine carbothioamide analog) | FCA-induced arthritis in rats | Not Specified | Not Specified | Paw size reduction | Least potent among tested compounds | [9] |
| General PCA analogs | FCA-induced inflammatory model | Not Specified | Not Specified | Paw size reduction | Significant reduction (p < 0.001) | [9] |
References
- 1. Design, synthesis, and biological evaluation of sulfonamide-functionalized pyridine carbothioamides as potent tubulin-targeting anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. NOVEL MICROTUBULE POLYMERIZATION INHIBITOR WITH POTENT ANTI-PROLIFERATIVE AND ANTI-TUMOR ACTIVITY - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. Protocol Online: Xenograft Tumor Model Protocol [protocol-online.org]
- 6. Effects of different doses of complete Freund’s adjuvant on nociceptive behaviour and inflammatory parameters in polyarthritic rat model mimicking rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. yeasenbio.com [yeasenbio.com]
- 8. Adjuvant-Induced Arthritis Model [chondrex.com]
- 9. Comprehensive drug-like assessment of pyridine carbothioamide analogs: from molecular modeling to in-vivo evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. chondrex.com [chondrex.com]
- 11. journals.iium.edu.my [journals.iium.edu.my]
Troubleshooting & Optimization
Technical Support Center: Improving Aqueous Solubility of 2-Pyridinecarbothioamide Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges in enhancing the aqueous solubility of 2-Pyridinecarbothioamide derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for the poor aqueous solubility of this compound derivatives?
A1: The limited aqueous solubility of these derivatives often stems from their molecular structure. Key contributing factors include:
-
Aromaticity and Crystal Packing: The pyridine ring and the planar nature of the carbothioamide group can lead to strong intermolecular forces (π-π stacking) in the crystal lattice. This high lattice energy requires significant energy to overcome during dissolution.
-
Hydrophobicity: While the pyridine nitrogen and thioamide group offer some polarity, the overall molecule can possess significant hydrophobic character, especially with lipophilic substitutions on the pyridine ring. The parent this compound has an estimated XLogP3 of 1.2, indicating a degree of lipophilicity.[1]
-
Thioamide Group: The thioamide group (-C(=S)NH₂) is a weaker hydrogen bond acceptor compared to an amide's oxygen, which can limit interactions with water molecules.[2]
Q2: What are the first-line strategies to consider for enhancing the solubility of a new this compound derivative?
A2: A tiered approach is recommended. Start with simple, rapid methods before moving to more complex formulations.[3][4]
-
pH Adjustment: Given the basic nature of the pyridine ring, acidification of the aqueous medium can protonate the nitrogen, forming a more soluble salt.[5] This is often the simplest and most effective initial step for ionizable compounds.[3]
-
Co-solvency: This is one of the most widely used techniques due to its simplicity.[3] Prepare solutions using mixtures of water and a water-miscible organic solvent in which your compound is more soluble, such as ethanol, propylene glycol, or polyethylene glycol (PEG).[6][7]
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior.[8][9] They can encapsulate the hydrophobic parts of your derivative, forming an inclusion complex with enhanced aqueous solubility.[8][9][10]
A general workflow for selecting a solubility enhancement strategy is outlined below.
Q3: How do I choose an appropriate co-solvent for my experiments?
A3: The principle of "like dissolves like" is key. A good co-solvent should be a water-miscible organic solvent that can effectively solubilize your compound.[6] Commonly used co-solvents include Dimethyl sulfoxide (DMSO), N,N-Dimethylacetamide (DMAc), ethanol, propylene glycol (PG), and polyethylene glycols (PEGs).[11] The selection often involves screening a panel of co-solvents to find the one that provides the best solubility with the lowest concentration, minimizing potential toxicity.
Q4: When should I consider advanced techniques like amorphous solid dispersions or nanotechnology?
A4: Move to advanced techniques when first-line strategies (pH adjustment, co-solvents, cyclodextrins) fail to achieve the target concentration or lead to stability issues.[4][12]
-
Amorphous Solid Dispersions (ASDs): This is a powerful technique if your compound has a high melting point and strong crystal lattice energy. By dispersing the molecule in a polymer matrix in an amorphous state, the energy barrier of the crystal lattice is overcome.[13][14]
-
Nanotechnology: Techniques like creating nanosuspensions are beneficial when the dissolution rate is the limiting factor. Reducing particle size to the nanometer scale dramatically increases the surface area, leading to a faster dissolution rate as described by the Noyes-Whitney equation.[4][15][16]
Troubleshooting Guides
Issue 1: My compound precipitates when I dilute my DMSO stock solution into an aqueous buffer.
-
Possible Cause: The concentration of the organic co-solvent (DMSO) in the final aqueous solution is too low to maintain solubility. This is a common issue when diluting a concentrated stock.[17]
-
Troubleshooting Steps:
-
Decrease Final Concentration: The simplest solution is to work with a lower final concentration of your compound.
-
Increase Co-solvent Percentage: Determine the minimum percentage of DMSO (e.g., 1%, 2%, 5%) required in the final buffer to keep your compound dissolved at the target concentration. Be mindful that high organic solvent concentrations can affect biological assays.
-
Use a Different Solubilizer: Prepare the stock in a different system. For example, a cyclodextrin-complexed stock solution may be directly dilutable in aqueous buffers without precipitation.
-
Issue 2: pH adjustment is not improving solubility as expected.
-
Possible Cause 1: The pKa of the pyridine moiety in your derivative is too low. For salt formation to be effective, the pH of the medium should be at least 2 units below the pKa of the basic group.
-
Troubleshooting Steps:
-
Verify pKa: If not already known, determine the pKa of your compound experimentally or through computational prediction.
-
Use a Stronger Acid: Ensure the pH of your solution is sufficiently low. You may need to use a stronger acid or a lower pH buffer.
-
-
Possible Cause 2: The salt form of the compound has low solubility (a "sparingly soluble salt").
-
Troubleshooting Steps:
-
Screen Counter-ions: Try forming different salts (e.g., hydrochloride, sulfate, mesylate) and test their respective solubilities.
-
Combine with Co-solvents: Even with salt formation, a small percentage of a co-solvent may be necessary to achieve the desired solubility.[3]
-
Issue 3: My compound and cyclodextrin mixture shows poor solubility improvement.
-
Possible Cause: The size of the cyclodextrin cavity does not properly fit your derivative, leading to inefficient inclusion complex formation.[8]
-
Troubleshooting Steps:
-
Screen Different Cyclodextrins: The most common cyclodextrins are α-CD, β-CD, and γ-CD, which have different cavity sizes. Also, test chemically modified versions like Hydroxypropyl-β-Cyclodextrin (HP-β-CD) or Sulfobutylether-β-Cyclodextrin (SBE-β-CD), which have much higher intrinsic aqueous solubility themselves.[18]
-
Optimize Preparation Method: The method used to prepare the complex is critical. Simple physical mixing is often insufficient. Techniques like kneading, co-precipitation, or freeze-drying yield better complexation efficiency.[9]
-
Data & Protocols
Table 1: Example Solubility Enhancement Data for Heterocyclic Compounds
| Compound Type | Method Used | Initial Solubility (µg/mL) | Final Solubility (µg/mL) | Fold Increase | Reference |
| Thieno[2,3-b]pyridine | Chemical Modification | 1.2 | 1300 | ~1083 | [19] |
| Thieno[2,3-b]pyridine | Polymer Formulation | 1.2 | 590 | ~492 | [19] |
| Imidazo[1,2-a]pyridine | Chemical Modification | < 3.3 µM | > 100 µM | > 30 | [20] |
| Diclofenac (acidic drug) | SBE-β-CD Complexation | 15 (in acid) | > 1500 (in acid) | > 100 | [9] |
Key Experimental Protocols
Protocol 1: Equilibrium Solubility Measurement
This protocol determines the thermodynamic solubility of a compound in a given solvent.[21]
-
Preparation: Add an excess amount of the this compound derivative (e.g., 5 mg) to a glass vial containing a known volume of the test solvent (e.g., 1 mL of phosphate-buffered saline, pH 7.4).
-
Equilibration: Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
-
Separation: After incubation, allow the vials to stand, letting the undissolved solid settle. Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.
-
Quantification: Dilute the filtered supernatant with an appropriate solvent and analyze the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry.
Protocol 2: Preparation of a Cyclodextrin Inclusion Complex (Freeze-Drying Method)
This method is highly effective for achieving efficient complexation.[9]
-
Dissolution: Dissolve the chosen cyclodextrin (e.g., HP-β-CD) in purified water to form a clear solution.
-
Addition of Compound: Add the this compound derivative to the cyclodextrin solution in a 1:1 molar ratio. Stir the mixture vigorously at room temperature for 24 hours. The solution may become clear as the complex forms.
-
Freezing: Freeze the resulting aqueous solution completely at a low temperature (e.g., -80°C).
-
Lyophilization: Place the frozen sample in a freeze-dryer for 24-48 hours until all the water has sublimated, yielding a dry, fluffy powder.
-
Characterization: The resulting powder is the inclusion complex. Its formation can be confirmed by analytical techniques such as Differential Scanning Calorimetry (DSC), Powder X-Ray Diffraction (PXRD), or Nuclear Magnetic Resonance (NMR) spectroscopy.
References
- 1. Pyridine-2-carbothioamide | C6H6N2S | CID 1549499 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Thioamides: Biosynthesis of Natural Compounds and Chemical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. journal.appconnect.in [journal.appconnect.in]
- 5. researchgate.net [researchgate.net]
- 6. wjbphs.com [wjbphs.com]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. oatext.com [oatext.com]
- 9. publishing.emanresearch.org [publishing.emanresearch.org]
- 10. Cyclodextrin–Drug Inclusion Complexes: In Vivo and In Vitro Approaches | MDPI [mdpi.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Formulation Strategies For Poorly Soluble Molecules [outsourcedpharma.com]
- 13. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 14. researchgate.net [researchgate.net]
- 15. hilarispublisher.com [hilarispublisher.com]
- 16. Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 17. reddit.com [reddit.com]
- 18. rpbs.journals.ekb.eg [rpbs.journals.ekb.eg]
- 19. Investigation into Improving the Aqueous Solubility of the Thieno[2,3-b]pyridine Anti-Proliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Improving Aqueous Solubility and In Vitro Pharmacokinetic Properties of the 3-Nitroimidazo[1,2-a]pyridine Antileishmanial Pharmacophore [mdpi.com]
- 21. benchchem.com [benchchem.com]
Technical Support Center: Overcoming 2-Pyridinecarbothioamide Precipitation in Experimental Buffers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the precipitation of 2-Pyridinecarbothioamide in experimental buffers.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound precipitating out of solution?
A1: this compound has low aqueous solubility, which can lead to precipitation, especially in physiological buffers. Several factors can contribute to this issue:
-
pH of the buffer: The solubility of this compound is pH-dependent due to the presence of the pyridine nitrogen (a weak base) and the thioamide group. At a pH close to its pKa, the compound's solubility is at its lowest.
-
Buffer composition: The ionic strength and specific components of your buffer can influence the solubility of the compound.
-
Concentration: The concentration of this compound may have exceeded its solubility limit in the specific buffer system.
-
Solvent shocking: Rapidly diluting a concentrated stock solution (e.g., in DMSO) into an aqueous buffer can cause the compound to precipitate out of solution, a phenomenon known as "solvent shocking."
Q2: There seems to be conflicting information about the pKa of this compound. Some sources suggest a pKa around 5 for pyridine derivatives, while others predict a much higher pKa. Which is correct and how does this affect my experiment?
A2: This is an excellent observation. The confusion arises because this compound has two ionizable groups that can influence its solubility: the pyridine ring nitrogen and the thioamide group.
-
The pyridine nitrogen is weakly basic, with a typical pKa around 5. Below this pH, the nitrogen is more likely to be protonated, increasing the compound's solubility in acidic aqueous solutions.
-
The thioamide group also has basic properties, and its predicted pKa is around 11.98.[1]
Therefore, the solubility of this compound will be lowest in the mid-pH range and will increase in both acidic (pH < 5) and strongly basic (pH > 12) conditions. For most biological experiments conducted at or near physiological pH (around 7.4), the compound's solubility will be limited.
Q3: How can I increase the solubility of this compound in my experimental buffer?
A3: Several strategies can be employed to enhance the solubility of this compound:
-
pH Adjustment: If your experimental conditions allow, adjusting the pH of the buffer away from the neutral range can increase solubility. For example, using a more acidic buffer (e.g., pH 5) should improve solubility by protonating the pyridine nitrogen.
-
Co-solvents: Using a water-miscible organic solvent as a co-solvent can significantly increase the solubility of hydrophobic compounds. Common co-solvents include DMSO, ethanol, polyethylene glycol (PEG), and propylene glycol. It is crucial to determine the tolerance of your specific assay to these solvents.
-
Formulation with Surfactants: Non-ionic surfactants like Tween-80 can be used to create micelles that encapsulate the compound, increasing its apparent solubility in aqueous solutions.
-
Preparation of a Concentrated Stock Solution: Prepare a high-concentration stock solution in an organic solvent like DMSO and then dilute it stepwise into your final buffer. This should be done carefully to avoid precipitation.
Q4: What is the best way to prepare a stock solution of this compound and how should it be stored?
A4: A concentrated stock solution is typically prepared in an organic solvent. Based on available data and common laboratory practice, DMSO is a suitable solvent.
| Storage Condition | Recommendation |
| Powder | Store at -20°C for up to 3 years or at 4°C for up to 2 years. |
| In Solvent (e.g., DMSO) | Store at -80°C for up to 6 months or at -20°C for up to 1 month. |
Data sourced from MedchemExpress product information.
Always ensure the compound is fully dissolved before making further dilutions. For long-term storage, it is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.
Troubleshooting Guide
This guide provides a systematic approach to troubleshooting precipitation issues with this compound.
Initial Observation: Precipitation in the Final Experimental Buffer
If you observe precipitation after diluting your this compound stock solution into your final experimental buffer, follow these steps:
Step 1: Visual Inspection and Confirmation
-
Visually confirm the presence of a precipitate (e.g., cloudiness, solid particles).
-
Centrifuge a small aliquot of the solution to see if a pellet forms.
Step 2: Review Preparation Method
-
Dilution Technique: Were you adding the aqueous buffer to the DMSO stock, or the DMSO stock to the buffer? It is generally better to add the stock solution to the vigorously vortexing buffer.
-
Final DMSO Concentration: Is the final concentration of DMSO (or other organic solvent) in your assay compatible with both the compound's solubility and the tolerance of your biological system? A final DMSO concentration of less than 1% is generally recommended for cell-based assays.
Step 3: Modify the Protocol
-
Increase Final Co-solvent Concentration: If your assay allows, try increasing the final concentration of the organic co-solvent.
-
Stepwise Dilution: Instead of a single dilution, try a serial dilution of the stock solution into the final buffer.
-
pH Adjustment of the Final Buffer: If your experiment can tolerate it, adjust the pH of the final buffer to be more acidic (e.g., pH 5-6).
-
Incorporate a Surfactant: Consider adding a small amount of a non-ionic surfactant, such as Tween-80 (e.g., 0.01-0.1%), to your final buffer.
Diagram: Troubleshooting Workflow for Precipitation
Caption: A logical workflow for troubleshooting precipitation issues.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
Materials:
-
This compound (powder)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Calibrated analytical balance
Procedure:
-
Tare a sterile microcentrifuge tube on a calibrated analytical balance.
-
Carefully weigh out 1.382 mg of this compound into the tared tube.
-
Add 100 µL of anhydrous DMSO to the tube.
-
Cap the tube tightly and vortex thoroughly until the powder is completely dissolved. Visually inspect the solution to ensure there are no undissolved particles.
-
Aliquot the stock solution into smaller volumes in sterile tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C as recommended in the storage table.
Protocol 2: Preparation of a Working Solution in a Physiological Buffer (e.g., PBS) with Co-solvents
This protocol provides an example of how to prepare a working solution with a final concentration of 10 µM this compound in PBS with a low percentage of organic solvents.
Materials:
-
10 mM this compound in DMSO (from Protocol 1)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Prepare an intermediate dilution of the 10 mM stock solution. For example, dilute the 10 mM stock 1:10 in DMSO to make a 1 mM solution.
-
In a sterile tube, combine the co-solvents. For a final volume of 1 mL, you might use a formulation like:
-
5% DMSO
-
40% PEG300
-
5% Tween-80
-
50% PBS
-
-
To prepare the final working solution, add the components in the following order, vortexing between each addition: a. Add the required volume of PBS to a sterile tube. b. Add the required volume of PEG300 and vortex. c. Add the required volume of Tween-80 and vortex. d. Add the required volume of the 1 mM this compound intermediate solution (in DMSO) to achieve the final desired concentration (e.g., 10 µL for a 10 µM final concentration in 1 mL).
-
Vortex the final solution thoroughly to ensure homogeneity.
-
Visually inspect for any signs of precipitation. If the solution is clear, it is ready for use in your experiment.
Diagram: Experimental Workflow for Solution Preparation
Caption: A stepwise workflow for preparing this compound solutions.
References
Technical Support Center: Optimizing 2-Pyridinecarbothioamide Dosage for In Vitro Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the use of 2-Pyridinecarbothioamide and its analogs in in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound and its derivatives?
A1: this compound and its analogs are known to exhibit multiple mechanisms of action, primarily as anticancer and anti-inflammatory agents. Key mechanisms include:
-
Tubulin Polymerization Inhibition: Several derivatives of this compound act as potent inhibitors of tubulin polymerization, leading to cell cycle arrest and apoptosis. They often bind at or near the colchicine binding site on β-tubulin.
-
Ribonucleotide Reductase (RR) Inhibition: Some analogs, particularly when complexed with iron, can inhibit the R2 subunit of ribonucleotide reductase, an enzyme crucial for DNA synthesis and repair.[1]
-
Histone Deacetylase (HDAC) Inhibition: Certain structural modifications of this compound have been shown to inhibit HDACs, which play a critical role in the epigenetic regulation of gene expression.[2]
-
MAPK Signaling Pathway Inhibition: At least one derivative has been shown to induce cell death by inhibiting the JNK pathway, a component of the MAPK signaling cascade.[3]
Q2: What is a typical effective concentration range for this compound in in vitro studies?
A2: The effective concentration of this compound and its derivatives is highly dependent on the specific analog, the cell line being tested, and the duration of exposure. Generally, IC50 values are in the low micromolar to nanomolar range. For detailed information on specific compounds and cell lines, please refer to the data presented in Table 1.
Q3: In which solvents should I dissolve this compound for in vitro experiments?
A3: this compound and its derivatives are often soluble in organic solvents like dimethyl sulfoxide (DMSO). It is crucial to prepare a high-concentration stock solution in 100% DMSO and then dilute it in the cell culture medium to the final desired concentration. The final concentration of DMSO in the culture medium should typically be kept below 0.5% to avoid solvent-induced cytotoxicity.
Q4: Is this compound stable in solution?
A4: Like many thioamide-containing compounds, this compound may be susceptible to degradation under certain conditions, such as exposure to strong acids or oxidizing agents. It is recommended to prepare fresh dilutions from a frozen DMSO stock for each experiment. Long-term storage of diluted aqueous solutions is not advised.
Troubleshooting Guide
Issue 1: Compound Precipitation in Cell Culture Medium
-
Q: I observed precipitation when I added my this compound stock solution to the cell culture medium. What should I do?
-
A: This is a common issue with hydrophobic compounds. Here are a few troubleshooting steps:
-
Decrease Final DMSO Concentration: Ensure the final concentration of DMSO in your culture medium is as low as possible (ideally ≤ 0.1%).
-
Pre-warm the Medium: Warm the cell culture medium to 37°C before adding the compound stock solution.
-
Increase Pipetting Agitation: When adding the stock solution to the medium, pipette up and down gently to facilitate mixing and prevent localized high concentrations that can lead to precipitation.
-
Test Solubility Limit: Determine the solubility limit of your specific this compound analog in your cell culture medium. You can do this by preparing serial dilutions and observing for precipitation.
-
-
Issue 2: High or Inconsistent Background in Cytotoxicity Assays (e.g., MTT, XTT)
-
Q: My negative control wells (cells treated with vehicle only) show high background or large variability in my MTT assay. What could be the cause?
-
A: This can be due to several factors:
-
DMSO Cytotoxicity: Even at low concentrations, DMSO can be toxic to some sensitive cell lines. Test the effect of a range of DMSO concentrations on your cells to determine a non-toxic level.
-
Contamination: Bacterial or yeast contamination can lead to high background absorbance. Regularly check your cell cultures for contamination.
-
Uneven Cell Seeding: Ensure you have a single-cell suspension and mix the cells thoroughly before and during plating to ensure a uniform cell number in each well.
-
Edge Effects: The outer wells of a microplate are more prone to evaporation, which can concentrate media components and affect cell growth. It is good practice to fill the outer wells with sterile PBS or medium without cells and use the inner wells for your experiment.
-
-
Issue 3: Lack of Expected Biological Activity
-
Q: I am not observing the expected cytotoxic or anti-inflammatory effects of this compound in my experiments. What should I check?
-
A: Consider the following possibilities:
-
Compound Degradation: Ensure your compound stock has been stored properly (typically at -20°C or -80°C in desiccated conditions) and that you are using fresh dilutions.
-
Cell Line Resistance: The cell line you are using may be resistant to the specific mechanism of action of your compound. Consider using a different cell line or a positive control compound known to be effective in your chosen cell line.
-
Incorrect Dosage: The effective concentration range can be narrow. Perform a dose-response experiment with a wide range of concentrations to identify the optimal dosage.
-
Assay Sensitivity: The assay you are using may not be sensitive enough to detect the compound's effects. Consider using a more sensitive assay or a different endpoint.
-
-
Data Presentation
Table 1: In Vitro Efficacy of this compound and its Analogs
| Compound/Analog | Cell Line | Assay Type | IC50 Value | Reference |
| 5FAmPyrr | MCF-7 (Breast Cancer) | MTT | 0.9 µM | [3] |
| Compound 3b | Huh-7 (Hepatoma) | MTT | 6.54 µM | |
| Compound 3b | A549 (Lung Cancer) | MTT | 15.54 µM | |
| Compound 3b | MCF-7 (Breast Cancer) | MTT | 6.13 µM | |
| Pyridine Ensemble | HL60 (Leukemia) | Not Specified | 25.93 µg/mL | [4] |
| Pyridine Ensemble | K562 (Leukemia) | Not Specified | 10.42 µg/mL | [4] |
| Sulfonamide-PCA (Cpd 2) | Various Cancer Lines | MTT | 1.2 - 9.1 µM | [5] |
| Sulfonamide-PCA (Cpd 3) | Various Cancer Lines | MTT | 1.2 - 9.1 µM | [5] |
| Sulfonamide-PCA (Cpd 5) | Various Cancer Lines | MTT | 1.2 - 9.1 µM | [5] |
Note: PCA refers to Pyridinecarbothioamide. The specific sulfonamide-PCA compounds are detailed in the referenced literature.
Experimental Protocols
Protocol 1: MTT Cell Viability Assay
This protocol is for assessing the cytotoxic effects of this compound on cultured mammalian cells.
Materials:
-
This compound
-
DMSO (cell culture grade)
-
Mammalian cell line of interest
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader (570 nm)
Procedure:
-
Cell Seeding:
-
Harvest and count cells. Ensure cell viability is >95%.
-
Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in complete medium to achieve the desired final concentrations. Remember to include a vehicle control (medium with the same final concentration of DMSO as the highest compound concentration).
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compound or vehicle control.
-
-
Incubation:
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
-
MTT Addition:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.[6]
-
Incubate the plate for 2-4 hours at 37°C until a purple formazan precipitate is visible under a microscope.
-
-
Solubilization:
-
Add 100 µL of solubilization solution to each well.
-
Mix thoroughly by gentle shaking or pipetting to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Read the absorbance at 570 nm using a microplate reader.
-
Use wells with medium and MTT but no cells as a blank.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.
-
Plot the percentage of cell viability against the compound concentration to determine the IC50 value.
-
Protocol 2: In Vitro Histone Deacetylase (HDAC) Activity Assay (Fluorometric)
This protocol provides a general method for assessing the inhibitory effect of this compound on HDAC activity.
Materials:
-
This compound
-
HDAC assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
Purified HDAC enzyme or nuclear extract
-
Developer solution (e.g., Trypsin in a suitable buffer with an HDAC inhibitor like Trichostatin A to stop the reaction)
-
96-well black, flat-bottom plate
-
Fluorometric microplate reader (Excitation ~355 nm, Emission ~460 nm)
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of the compound in HDAC assay buffer.
-
-
Assay Reaction:
-
In a 96-well black plate, add the following to each well:
-
HDAC assay buffer
-
Diluted this compound or vehicle control (DMSO)
-
Purified HDAC enzyme or nuclear extract
-
-
Pre-incubate for 10-15 minutes at 37°C.
-
-
Initiate Reaction:
-
Add the fluorogenic HDAC substrate to each well to start the reaction.
-
The final volume should be consistent across all wells (e.g., 50 µL).
-
-
Incubation:
-
Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes). Protect the plate from light.
-
-
Stop and Develop:
-
Add the developer solution to each well to stop the HDAC reaction and cleave the deacetylated substrate, releasing the fluorescent AMC.
-
Incubate at 37°C for 15-30 minutes.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity using a microplate reader with excitation at ~355 nm and emission at ~460 nm.[7]
-
-
Data Analysis:
-
Subtract the background fluorescence (wells without enzyme).
-
Calculate the percentage of HDAC inhibition for each compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the compound concentration to determine the IC50 value.
-
Visualizations
Caption: A generalized experimental workflow for in vitro cytotoxicity testing.
Caption: Putative signaling pathways affected by this compound.
Caption: A logical troubleshooting guide for common experimental issues.
References
- 1. abcam.com [abcam.com]
- 2. researchgate.net [researchgate.net]
- 3. 2-Pyridineformamide N(4)-ring incorporated thiosemicarbazones inhibit MCF-7 cells by inhibiting JNK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Design, synthesis, and biological evaluation of sulfonamide-functionalized pyridine carbothioamides as potent tubulin-targeting anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Purification and enzymatic assay of class I histone deacetylase enzymes - PMC [pmc.ncbi.nlm.nih.gov]
addressing off-target effects of 2-Pyridinecarbothioamide in cellular assays
Welcome to the technical support center for 2-Pyridinecarbothioamide (2-PCT) and its analogs. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions regarding the use of 2-PCT in cellular assays, with a specific focus on addressing potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound (2-PCT) and its analogs?
A1: this compound and its derivatives, particularly those with sulfonamide functional groups, are known to act as tubulin polymerization inhibitors. They bind to the colchicine site on β-tubulin, which disrupts microtubule dynamics. This leads to an arrest of the cell cycle in the G2/M phase and can subsequently induce apoptosis in proliferating cells.
Q2: I'm observing a cellular phenotype with 2-PCT that doesn't seem to align with tubulin inhibition. What could be the cause?
A2: While the primary target of 2-PCT is tubulin, the observed phenotype could be due to off-target effects, especially at higher concentrations. Small molecule inhibitors can interact with other proteins, such as kinases or other enzymes, leading to cellular responses that are independent of microtubule disruption. It is crucial to validate that the observed effect is due to on-target activity.
Q3: How can I confirm that the phenotype I'm observing is a direct result of 2-PCT binding to tubulin?
A3: There are several experimental strategies to confirm on-target activity:
-
Rescue Experiments: For phenotypes related to cell cycle arrest or apoptosis, attempting to rescue the effect with agents that stabilize microtubules could provide evidence for on-target activity.
-
Target Knockdown/Knockout: If a specific off-target is suspected, using siRNA or CRISPR/Cas9 to reduce the expression of that protein can help determine if it is responsible for the observed phenotype. If the phenotype persists in the absence of the suspected off-target, it is more likely to be an on-target effect of tubulin inhibition.
-
Cellular Thermal Shift Assay (CETSA): This biophysical assay can confirm direct binding of 2-PCT to tubulin in intact cells by measuring changes in the thermal stability of the tubulin protein.
Q4: What are the known off-target effects of tubulin inhibitors in general?
A4: Tubulin inhibitors, as a class, have been reported to have various off-target effects, which can contribute to both therapeutic and toxicological outcomes. These can include interactions with a range of other proteins and signaling pathways. For instance, some tubulin inhibitors have been shown to affect the activity of certain kinases. However, specific off-target proteins for this compound are not extensively documented in public literature, necessitating empirical validation in your experimental system.
Q5: What is a suitable negative control for my experiments with 2-PCT?
A5: The ideal negative control is a structurally similar analog of 2-PCT that is inactive against tubulin. The design of such a control would involve modifying a key functional group essential for its binding to the colchicine site. Based on the structure-activity relationship of similar compounds, modifying the pyridine ring or the carbothioamide group in a way that disrupts its key interactions within the binding pocket would likely render it inactive. For example, altering the position of the nitrogen in the pyridine ring could be a starting point for designing an inactive analog. In the absence of a validated inactive analog, using the vehicle (e.g., DMSO) as a control is standard practice.
Troubleshooting Guides
Problem 1: High variability in IC50 values across different cell lines.
-
Possible Cause 1: Differential expression of tubulin isotypes. Different cell lines may express various isoforms of β-tubulin, which can have different binding affinities for 2-PCT.
-
Troubleshooting Step: Perform western blotting or proteomic analysis to determine the relative expression levels of β-tubulin isotypes (e.g., βI, βII, βIII) in your panel of cell lines.
-
-
Possible Cause 2: Overexpression of drug efflux pumps. Some cell lines may have high levels of multidrug resistance (MDR) transporters like P-glycoprotein (P-gp), which can actively pump 2-PCT out of the cell, reducing its intracellular concentration and apparent potency.
-
Troubleshooting Step: Use a P-gp inhibitor (e.g., verapamil) in combination with 2-PCT. If the IC50 value decreases significantly, it suggests the involvement of efflux pumps.
-
-
Possible Cause 3: Off-target effects in specific cell lines. The observed cytotoxicity in some cell lines might be driven by an off-target interaction that is more prominent in those cells.
-
Troubleshooting Step: Refer to the "Investigating Potential Off-Target Effects" workflow below to identify potential off-target proteins.
-
Problem 2: Observed phenotype is not consistent with G2/M cell cycle arrest.
-
Possible Cause: The phenotype is due to an off-target effect. 2-PCT might be inhibiting another protein, such as a kinase, that is involved in a different cellular process.
-
Troubleshooting Step: Perform a cell cycle analysis using flow cytometry. If the cells are not arresting in the G2/M phase, it is a strong indication of an off-target mechanism. Proceed with off-target identification assays.
-
Quantitative Data Summary
The following table summarizes the reported in vitro activity of some sulfonamide-functionalized this compound analogs against tubulin polymerization.
| Compound | Modification | Tubulin Polymerization IC50 (µM) | Reference |
| Analog 3 | N,N-dimethyl substituent | 1.1 | [1] |
| Analog 5 | Methyl substituent | 1.4 | [1] |
| Colchicine | (Reference Compound) | 10.6 | [1] |
| Combretastatin A-4 (CA-4) | (Reference Compound) | 2.96 | [1] |
Key Experimental Protocols
Protocol 1: In Vitro Tubulin Polymerization Assay (Turbidity-based)
This assay measures the effect of 2-PCT on the polymerization of purified tubulin by monitoring the increase in turbidity at 340 nm.
Materials:
-
Lyophilized tubulin protein (>99% pure)
-
General Tubulin Buffer (80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)
-
GTP solution (10 mM)
-
Glycerol
-
2-PCT stock solution (e.g., 10 mM in DMSO)
-
Positive control (e.g., Paclitaxel) and negative control (e.g., Colchicine)
-
Pre-warmed 96-well half-area plates
-
Temperature-controlled microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a 10x working stock of 2-PCT and control compounds by diluting the stock solution in General Tubulin Buffer. Create a serial dilution to test a range of concentrations.
-
On ice, prepare the tubulin polymerization mix: reconstitute lyophilized tubulin to a final concentration of 3 mg/mL in ice-cold General Tubulin Buffer containing 1 mM GTP and 10% glycerol.
-
-
Assay Procedure:
-
Pipette 10 µL of the 10x compound dilutions (or vehicle/controls) into the wells of a pre-warmed 96-well plate.
-
To initiate the reaction, add 90 µL of the cold tubulin polymerization mix to each well.
-
-
Data Acquisition:
-
Immediately place the plate in a microplate reader pre-warmed to 37°C.
-
Measure the absorbance at 340 nm every 60 seconds for 60 minutes.
-
-
Data Analysis:
-
Plot absorbance (OD 340 nm) versus time for each concentration of 2-PCT.
-
Determine the Vmax (maximum rate of polymerization) and the steady-state absorbance for each concentration.
-
Calculate the IC50 value by plotting the percentage of inhibition (relative to the vehicle control) against the logarithm of the 2-PCT concentration.
-
Protocol 2: Cellular Microtubule Network Visualization (Immunofluorescence)
This protocol allows for the visualization of the effects of 2-PCT on the microtubule cytoskeleton in cultured cells.
Materials:
-
Cells cultured on sterile glass coverslips in a multi-well plate
-
2-PCT stock solution
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibody against α-tubulin
-
Fluorescently labeled secondary antibody
-
DAPI (for nuclear counterstaining)
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Treatment: Treat cells with various concentrations of 2-PCT (and controls) for a predetermined time (e.g., 24 hours).
-
Fixation and Permeabilization:
-
Wash the cells with PBS.
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Wash three times with PBS.
-
-
Blocking and Antibody Incubation:
-
Block non-specific antibody binding by incubating with 1% BSA in PBS for 1 hour.
-
Incubate with the primary anti-α-tubulin antibody (diluted in blocking buffer) for 1 hour at room temperature or overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with the fluorescently labeled secondary antibody and DAPI (diluted in blocking buffer) for 1 hour at room temperature in the dark.
-
-
Mounting and Visualization:
-
Wash three times with PBS.
-
Mount the coverslips onto microscope slides using mounting medium.
-
Visualize the microtubule network using a fluorescence microscope. Compare the microtubule structure in treated cells to control cells.
-
Visualizations
Signaling Pathway of Mitotic Arrest Induced by 2-PCT
References
Technical Support Center: 2-Pyridinecarbothioamide Stability in Long-Term Experiments
This technical support center provides guidance for researchers, scientists, and drug development professionals on the potential stability issues of 2-Pyridinecarbothioamide during long-term experiments. The information is presented in a question-and-answer format to directly address common challenges.
Disclaimer: Specific, comprehensive stability data for this compound is limited in publicly available literature. The following troubleshooting advice, protocols, and data are based on general principles of thioamide chemistry, information on analogous compounds, and standard pharmaceutical stability testing guidelines. Researchers should adapt and validate these recommendations for their specific experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound in long-term experiments?
A1: Based on the chemical structure (a pyridine ring and a thioamide group), the primary stability concerns for this compound are susceptibility to hydrolysis, oxidation, and photodegradation. These degradation pathways can be influenced by factors such as pH, temperature, light exposure, and the presence of oxidizing agents in the experimental medium.
Q2: How should I store this compound to ensure its stability?
A2: For optimal stability, this compound should be stored as a solid in a cool, dry, and dark place. Tightly sealed containers are recommended to protect it from moisture and air. For solutions, it is best to prepare them fresh for each experiment. If short-term storage of a stock solution is necessary, it should be kept at low temperatures (e.g., -20°C or -80°C) and protected from light. Avoid repeated freeze-thaw cycles.
Q3: What are the likely degradation products of this compound?
A3: While specific degradation products have not been extensively documented, potential degradation pathways suggest the formation of the following:
-
Hydrolysis: The thioamide group can hydrolyze to the corresponding amide (2-pyridinecarboxamide) or carboxylic acid (picolinic acid).
-
Oxidation: The sulfur atom in the thioamide group is susceptible to oxidation, which could lead to the formation of sulfoxides or other oxidized species.
Q4: Can the solvent system impact the stability of this compound?
A4: Yes, the choice of solvent can significantly impact stability. Protic solvents, especially at non-neutral pH, can facilitate hydrolysis. It is crucial to assess the compatibility of your experimental solvent system with this compound, particularly for long-term studies.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Inconsistent experimental results over time. | Degradation of this compound in stock or working solutions. | • Prepare fresh solutions for each experiment.• Perform a stability check of the compound in your experimental medium over the time course of your experiment using a stability-indicating analytical method like HPLC.• Store stock solutions in small, single-use aliquots at ≤ -20°C. |
| Loss of biological activity of the compound. | Chemical degradation leading to inactive products. | • Confirm the identity and purity of your this compound stock using an appropriate analytical technique (e.g., LC-MS, NMR).• Conduct forced degradation studies (see Experimental Protocols) to identify potential degradation products and assess their biological activity. |
| Appearance of unexpected peaks in analytical chromatograms (e.g., HPLC). | Formation of degradation products. | • Use a stability-indicating HPLC method to separate the parent compound from any degradants.• Characterize the unknown peaks using mass spectrometry (LC-MS) to identify potential degradation products. |
| Precipitation of the compound from solution during the experiment. | Poor solubility or degradation to a less soluble product. | • Re-evaluate the solubility of this compound in your experimental buffer.• Consider the use of co-solvents (e.g., DMSO, ethanol), but be mindful of their potential impact on the experiment and compound stability. Ensure the final concentration of the co-solvent is consistent and non-toxic to the experimental system. |
Summary of Potential Stability Under Stress Conditions
The following table summarizes the expected stability of this compound under various stress conditions based on the behavior of similar compounds. The actual degradation will depend on the specific experimental conditions.
| Stress Condition | Expected Stability | Potential Degradation Products |
| Acidic Hydrolysis (e.g., 0.1 N HCl) | Likely to degrade | 2-Pyridinecarboxamide, Picolinic acid |
| Basic Hydrolysis (e.g., 0.1 N NaOH) | Likely to degrade | 2-Pyridinecarboxamide, Picolinic acid |
| Oxidation (e.g., 3% H₂O₂) | Susceptible to oxidation | Oxidized sulfur species (e.g., sulfoxides) |
| Thermal (e.g., >40°C) | May degrade over time, especially in solution | Various decomposition products |
| Photostability (UV/Vis light exposure) | Potential for degradation | Photodegradation products |
Experimental Protocols
Protocol 1: Forced Degradation Study
Forced degradation studies are essential to identify potential degradation products and establish the stability-indicating nature of an analytical method.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl. Incubate at room temperature or an elevated temperature (e.g., 60°C) for a defined period (e.g., 2, 6, 12, 24 hours). Neutralize with 0.1 N NaOH before analysis.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH. Incubate under the same conditions as acid hydrolysis. Neutralize with 0.1 N HCl before analysis.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Incubate at room temperature, protected from light, for a defined period.
-
Thermal Degradation: Place the solid compound and a solution of the compound in a thermostatically controlled oven at an elevated temperature (e.g., 60°C or 80°C) for a defined period.
-
Photodegradation: Expose a solution of the compound to a calibrated light source (e.g., xenon lamp or a combination of cool white and near-UV lamps) as per ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to protect it from light.
3. Analysis:
-
Analyze the stressed samples at various time points using a stability-indicating HPLC method (see Protocol 2).
-
Compare the chromatograms of the stressed samples with that of an unstressed control to identify degradation peaks.
Protocol 2: Stability-Indicating HPLC Method
This protocol provides a starting point for developing a stability-indicating HPLC method. Method optimization will be required.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of Solvent A (e.g., 0.1% formic acid in water) and Solvent B (e.g., acetonitrile).
-
Example Gradient: Start with 95% A and 5% B, ramp to 95% B over 20 minutes, hold for 5 minutes, and then return to initial conditions.
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: UV detection at a wavelength where this compound and its potential degradation products have significant absorbance (a photodiode array detector is recommended to assess peak purity).
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
Visualizations
Potential Degradation Pathway of this compound
Caption: Plausible degradation pathways for this compound.
General Workflow for Stability Testing
Caption: General experimental workflow for stability testing.
Potential Signaling Pathway Involvement
Recent studies suggest that some pyridine carbothioamide derivatives may act as inhibitors of tubulin polymerization, which is a key process in cell division.[1] Inhibition of tubulin polymerization can lead to cell cycle arrest and apoptosis, making it a target for anticancer drug development.
References
refining synthesis protocols for higher yields of 2-Pyridinecarbothioamide
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to refine synthesis protocols for higher yields of 2-Pyridinecarbothioamide.
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for the synthesis of this compound?
A1: Common starting materials for the synthesis of this compound and its derivatives include 2-picoline, 2-cyanopyridine, and various substituted pyridines. The choice of starting material will dictate the necessary reagents and reaction conditions.
Q2: What is a typical reaction for synthesizing this compound derivatives from 2-picoline?
A2: A common method involves the reaction of 2-picoline with elemental sulfur in the presence of a primary or secondary amine. For instance, sulfonamide-functionalized pyridine carbothioamides can be synthesized by refluxing 2-picoline and sulfur with the corresponding sulfonamide.[1]
Q3: What kind of yields can be expected for the synthesis of this compound derivatives?
A3: Yields can vary significantly based on the specific protocol and substrates used. For the synthesis of sulfonamide-substituted 2-Pyridinecarbothioamides from 2-picoline, yields ranging from 69% to 85% have been reported.[1]
Q4: What are the key reaction parameters to control for optimizing the yield?
A4: Key parameters to optimize include reaction temperature, reaction time, choice of solvent, and the stoichiometry of the reactants and any catalysts. For example, in some pyridine syntheses, the amount of catalyst and the reaction temperature are critical for maximizing yield and minimizing side reactions.
Q5: How is the final product, this compound, typically purified?
A5: Purification is often achieved through recrystallization from a suitable solvent, such as acetonitrile.[1] Column chromatography may also be employed for more challenging purifications.
Troubleshooting Guide
Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?
A1: Low yields can stem from several factors. Consider the following troubleshooting steps:
-
Incomplete Reaction: The reaction may not be going to completion.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material is still present after the expected reaction time, consider extending the reaction duration or increasing the temperature.
-
-
Sub-optimal Reagent Stoichiometry: The ratio of reactants may not be ideal.
-
Solution: Systematically vary the equivalents of your key reagents to find the optimal ratio. For example, when using sulfur, ensure it is in sufficient excess as it can sublime at higher temperatures.
-
-
Degradation of Starting Material or Product: The reaction conditions may be too harsh.
-
Solution: If you suspect degradation, try running the reaction at a lower temperature for a longer period.
-
-
Moisture in the Reaction: The presence of water can lead to unwanted side reactions, such as the hydrolysis of intermediate species.
-
Solution: Ensure all glassware is thoroughly dried and use anhydrous solvents.
-
Q2: I am observing the formation of significant byproducts. How can I identify and minimize them?
A2: The formation of byproducts is a common issue. Here’s how to address it:
-
Identification of Byproducts: Characterize the byproducts using techniques like NMR, Mass Spectrometry, and IR spectroscopy.
-
Common Side Reactions:
-
Hydrolysis: If your synthesis starts from 2-cyanopyridine, the nitrile group can be hydrolyzed to the corresponding amide (2-pyridinecarboxamide) or carboxylic acid in the presence of water.
-
Solution: Use anhydrous solvents and reagents. If an aqueous workup is necessary, perform it at a low temperature and for a minimal amount of time.
-
-
Oxidation: The pyridine nitrogen can be oxidized to a pyridine N-oxide if strong oxidizing agents are present or if the reaction is exposed to air at high temperatures for extended periods.
-
Solution: Run the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
-
Polymerization: Cyanopyridines, in particular, can be susceptible to polymerization under certain conditions.
-
Solution: Maintain strict temperature control to avoid localized overheating.[2]
-
-
Q3: The reaction is not starting, or the conversion is very slow. What should I check?
A3: A stalled or sluggish reaction can be frustrating. Here are some checkpoints:
-
Catalyst Activity: If your reaction uses a catalyst, it may be inactive.
-
Solution: For reactions involving sodium sulfide nonahydrate as a catalyst, ensure it is of good quality and has not degraded.[1] Consider using a freshly opened bottle or a different batch.
-
-
Reaction Temperature: The reaction may require a higher activation energy.
-
Solution: Gradually increase the reaction temperature while monitoring for any product formation or decomposition.
-
-
Mixing: In heterogeneous reactions (e.g., with solid sulfur), efficient stirring is crucial.
-
Solution: Ensure the reaction mixture is being stirred vigorously to maximize the surface area of contact between reactants.
-
Quantitative Data Summary
| Starting Materials | Reagents | Conditions | Yield (%) | Reference |
| 2-picoline, various sulfonamides | Sulfur, Sodium sulfide nonahydrate | Reflux, 72 hours | 69 - 85 | [1] |
Detailed Experimental Protocol: Synthesis of Sulfonamide-Substituted this compound Derivatives
This protocol is adapted from a reported synthesis of sulfonamide-functionalized pyridine carbothioamides.[1]
Materials:
-
Substituted 4-aminobenzenesulfonamide (1 eq.)
-
2-picoline (2 eq.)
-
Sulfur (2.5 eq.)
-
Sodium sulfide nonahydrate (0.5 mol%)
-
Acetonitrile (for recrystallization)
Procedure:
-
Combine the substituted 4-aminobenzenesulfonamide, 2-picoline, sulfur, and a catalytic amount of sodium sulfide nonahydrate in a round-bottom flask equipped with a reflux condenser.
-
Reflux the reaction mixture for 72 hours. Monitor the progress of the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Perform a suitable workup to remove any unreacted starting materials and inorganic salts.
-
Purify the crude product by recrystallization from acetonitrile to obtain the desired this compound derivative.
-
Characterize the final product using FTIR, NMR, and ESI-MS.
Visualizations
Caption: General experimental workflow for the synthesis of this compound.
Caption: Troubleshooting guide for addressing low reaction yields.
References
troubleshooting inconsistent results in 2-Pyridinecarbothioamide experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Pyridinecarbothioamide (2-PCT). The information is designed to address common challenges encountered during synthesis, purification, and biological evaluation of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of inconsistent yields in the synthesis of this compound?
A1: Inconsistent yields in 2-PCT synthesis often stem from variations in reaction conditions. Key factors include the purity of starting materials (2-picoline and sulfur), reaction temperature, and reaction time. Sub-optimal conditions can lead to incomplete reactions or the formation of side products.[1] For instance, using aged 2-picoline or impure sulfur can significantly lower the yield. It is also crucial to maintain a consistent reflux temperature, as fluctuations can affect the reaction kinetics.
Q2: I am observing an unknown impurity in my final 2-PCT product. What could it be and how can I remove it?
A2: A common impurity is the unreacted starting material or partially reacted intermediates. Purification by recrystallization is often effective.[1] Acetonitrile is a suitable solvent for recrystallization of 2-PCT and its derivatives, yielding pure compounds with yields ranging from 69% to 85%.[1] If the impurity persists, column chromatography may be necessary.
Q3: My 2-PCT sample shows variable IC50 values in cytotoxicity assays. What could be the reason?
A3: Variability in IC50 values can be attributed to several factors. Inconsistent purity of the 2-PCT batches is a primary concern. Even small amounts of impurities can alter the biological activity. It is also important to ensure consistent cell culture conditions and accurate determination of cell numbers. For colorimetric assays like the MTT assay, ensure that the formazan crystals are fully dissolved before reading the absorbance, as incomplete solubilization can lead to inaccurate results.[2]
Q4: Are there known signaling pathways affected by this compound?
A4: Yes, this compound and its derivatives have been shown to target several key signaling pathways implicated in cancer and inflammation. These include the inhibition of tubulin polymerization, which disrupts microtubule formation and leads to cell cycle arrest.[1] Additionally, some derivatives have demonstrated inhibitory activity against histone deacetylases (HDACs).[3][4] There is also evidence suggesting that related compounds may modulate inflammatory pathways such as NF-κB and MAPK signaling.[5][6][7]
Troubleshooting Guides
Synthesis and Purification
Problem: Low Yield of this compound
| Potential Cause | Troubleshooting Step |
| Impure starting materials | Use freshly distilled 2-picoline and high-purity sulfur. |
| Sub-optimal reaction temperature | Ensure a consistent reflux temperature is maintained throughout the reaction. Use a heating mantle with a temperature controller. |
| Insufficient reaction time | Monitor the reaction progress using Thin Layer Chromatography (TLC). Ensure the reaction is allowed to proceed to completion. A typical reflux time is 72 hours.[1] |
| Formation of side products | Optimize the molar ratio of reactants. A common ratio is 1 equivalent of the amine starting material, 2 equivalents of 2-picoline, and 2.5 equivalents of sulfur.[1] |
Problem: Difficulty in Purifying 2-PCT
| Potential Cause | Troubleshooting Step |
| Incomplete removal of starting materials | After the initial workup, perform recrystallization from a suitable solvent like acetonitrile.[1] |
| Presence of polar impurities | If recrystallization is insufficient, consider using column chromatography on silica gel. |
| Oily product instead of solid | Ensure all solvent from the reaction workup is completely removed under reduced pressure. If the product is still oily, try triturating with a non-polar solvent like hexane to induce solidification. |
Biological Assays
Problem: Inconsistent Results in Tubulin Polymerization Assays
| Potential Cause | Troubleshooting Step |
| Presence of tubulin aggregates | Clarify the tubulin stock by ultracentrifugation before use. The absence of a lag phase in the polymerization curve of the control is indicative of pre-existing aggregates.[8] |
| Sub-optimal buffer conditions | Ensure the polymerization buffer has a pH between 6.8 and 7.0 and contains the correct concentrations of MgCl2 and EGTA.[8] |
| Inactive tubulin | Use high-quality, polymerization-competent tubulin (>99% pure). Aliquot tubulin and store at -80°C to avoid multiple freeze-thaw cycles.[9] |
| Compound precipitation | Visually inspect the solution for any precipitate after adding 2-PCT. Run a control with the compound in the buffer without tubulin to check for light scattering due to precipitation.[10] |
Problem: High Variability in Cytotoxicity Assays (e.g., MTT Assay)
| Potential Cause | Troubleshooting Step |
| Inconsistent cell seeding density | Ensure a homogenous cell suspension before seeding. Use a calibrated multichannel pipette for seeding. |
| Edge effects in the microplate | Avoid using the outer wells of the microplate, as they are more prone to evaporation, leading to changes in media concentration. |
| Incomplete formazan solubilization | After adding the solubilization buffer (e.g., DMSO or isopropanol with HCl), ensure complete dissolution of the purple formazan crystals by gentle mixing and incubation.[2] |
| Interference of 2-PCT with the assay | Run a control with 2-PCT in cell-free media to check if the compound itself reacts with MTT or absorbs at the measurement wavelength. |
Experimental Protocols
Synthesis of N-(4-sulfamoylphenyl)pyridine-2-carbothioamide (A 2-PCT Derivative)
This protocol is adapted from a literature procedure for the synthesis of sulfonamide-functionalized pyridine carbothioamides.[1]
-
Reactants:
-
Sulfanilamide (1 eq.)
-
2-Picoline (2 eq.)
-
Sulfur (2.5 eq.)
-
Sodium sulfide nonahydrate (catalytic amount, 0.5%)
-
-
Procedure:
-
Combine sulfanilamide, 2-picoline, sulfur, and sodium sulfide nonahydrate in a round-bottom flask equipped with a reflux condenser.
-
Reflux the mixture for 72 hours.
-
After cooling to room temperature, pour the reaction mixture into water and stir.
-
Collect the precipitate by vacuum filtration and wash with water.
-
Purify the crude product by recrystallization from acetonitrile.
-
-
Characterization:
-
The final product can be characterized by FTIR, NMR, and ESI-MS. The presence of the thioamide group can be confirmed by a characteristic signal in the 13C NMR spectrum around 197-199 ppm.[1]
-
In Vitro Tubulin Polymerization Assay
This is a general protocol that can be adapted for testing the effect of 2-PCT.
-
Materials:
-
Procedure:
-
On ice, prepare the reaction mixtures in a 96-well plate. Each well should contain the polymerization buffer, GTP, and the desired concentration of 2-PCT or vehicle control (DMSO).
-
Add the tubulin solution to each well to initiate the reaction.
-
Immediately place the plate in a spectrophotometer pre-warmed to 37°C.
-
Measure the absorbance at 340 nm every 30-60 seconds for at least 60 minutes.[10]
-
-
Data Analysis:
-
Plot the absorbance versus time. Inhibition of tubulin polymerization will result in a decrease in the rate and extent of the absorbance increase compared to the vehicle control.
-
MTT Cytotoxicity Assay
This is a standard protocol for assessing the effect of 2-PCT on cell viability.[2][11]
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.
-
Prepare serial dilutions of 2-PCT in cell culture medium.
-
Remove the old medium from the cells and replace it with the medium containing different concentrations of 2-PCT. Include a vehicle control (DMSO).
-
Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control. Plot the cell viability against the concentration of 2-PCT to determine the IC50 value.
-
Signaling Pathway and Experimental Workflow Diagrams
Caption: Experimental workflow for 2-PCT synthesis and biological evaluation.
Caption: Potential signaling pathways modulated by this compound.
References
- 1. Design, synthesis, and biological evaluation of sulfonamide-functionalized pyridine carbothioamides as potent tubulin-targeting anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MTT assay protocol | Abcam [abcam.com]
- 3. researchgate.net [researchgate.net]
- 4. Novel Pyridine-Based Hydroxamates and 2'-Aminoanilides as Histone Deacetylase Inhibitors: Biochemical Profile and Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. NF-κB signaling in inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. MAPK pathways in radiation responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Enhancing the Bioavailability of 2-Pyridinecarbothioamide
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at enhancing the bioavailability of 2-Pyridinecarbothioamide.
FAQs and Troubleshooting Guides
Section 1: Preformulation and Physicochemical Characterization
Question 1: What are the key physicochemical properties of this compound that influence its bioavailability?
Answer: Understanding the fundamental physicochemical properties of this compound is the critical first step in developing a suitable formulation strategy. Based on available data, the following properties are noteworthy:
| Property | Value | Implication for Bioavailability |
| Molecular Formula | C₆H₆N₂S | - |
| Molecular Weight | 138.19 g/mol | Favorable for oral absorption (complies with Lipinski's Rule of Five). |
| LogP | 0.716 | Indicates moderate lipophilicity, suggesting that permeability may not be a major limiting factor. |
| LogS (aqueous solubility) | -2.01 | Corresponds to a low aqueous solubility, which is a primary hurdle for oral bioavailability. |
| Predicted BCS Class | Class II or IV | Low solubility is the main challenge. Permeability may be high (Class II) or low (Class IV). |
This profile suggests that this compound's oral bioavailability is likely limited by its poor aqueous solubility. Therefore, formulation strategies should primarily focus on improving its dissolution rate and apparent solubility in the gastrointestinal tract.
Question 2: I'm observing inconsistent results in my initial solubility studies. What could be the cause?
Answer: Inconsistent solubility data can arise from several factors. Here’s a troubleshooting guide:
-
Polymorphism: Ensure you are using a consistent crystalline form of this compound. Different polymorphs can exhibit different solubilities. Characterize your starting material using techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC).
-
Equilibration Time: Ensure that your solubility experiments reach equilibrium. For poorly soluble compounds, this can take 24-72 hours.
-
pH of the Medium: The pyridine moiety in this compound is weakly basic. Its solubility will be pH-dependent. Ensure your buffers are accurately prepared and their pH is stable throughout the experiment. It is crucial to determine the pKa of the compound to understand its ionization state at different physiological pH values.
-
Degradation: Assess the stability of the compound in your experimental media. Degradation can lead to an underestimation of solubility. Use a stability-indicating analytical method (e.g., HPLC) to check for degradation products.
Section 2: Formulation Strategies to Enhance Bioavailability
Question 3: Which formulation strategies are most promising for improving the bioavailability of this compound?
Answer: Given its low solubility, several formulation strategies can be employed. The choice depends on the desired release profile, dose, and other factors. Here is a summary of promising approaches:
| Strategy | Principle | Potential Advantages for this compound | Key Considerations |
| Solid Dispersions | Dispersing the drug in a hydrophilic polymer matrix at a molecular level to create an amorphous system. | Significant increase in dissolution rate and apparent solubility. | Polymer selection, drug-polymer miscibility, and physical stability of the amorphous form. |
| Nanosuspensions (Nano-milling) | Reducing the particle size of the drug to the sub-micron range to increase the surface area for dissolution. | Applicable to compounds that are difficult to amorphize. Can be formulated into various dosage forms. | Physical stability (particle aggregation), selection of appropriate stabilizers. |
| Prodrug Approach | Chemically modifying the this compound molecule to create a more soluble derivative that converts back to the active drug in vivo. | Can overcome very low solubility and potentially target specific transporters. | Efficiency of in vivo conversion to the parent drug and potential for altered pharmacology of the prodrug. |
| Lipid-Based Formulations (e.g., SEDDS) | Dissolving the drug in a mixture of oils, surfactants, and co-solvents that form a fine emulsion in the GI tract. | Can enhance lymphatic absorption, bypassing first-pass metabolism. | Drug solubility in lipidic excipients, potential for GI side effects from surfactants. |
Question 4: My solid dispersion of this compound shows poor physical stability and recrystallizes over time. How can I troubleshoot this?
Answer: Recrystallization is a common challenge with amorphous solid dispersions. Here are some troubleshooting steps:
-
Polymer Selection: The choice of polymer is critical. Ensure there are favorable interactions (e.g., hydrogen bonding) between this compound and the polymer to inhibit molecular mobility. Polymers with a high glass transition temperature (Tg) are often preferred.
-
Drug Loading: High drug loading increases the tendency for recrystallization. Try reducing the drug-to-polymer ratio.
-
Manufacturing Process: The method of preparation (e.g., spray drying, hot-melt extrusion) can impact the homogeneity and stability of the solid dispersion. Optimize process parameters to ensure a molecularly dispersed system.
-
Moisture Content: Water can act as a plasticizer, lowering the Tg and promoting recrystallization. Protect your solid dispersion from moisture during storage.
-
Excipient Compatibility: Ensure that other excipients in the formulation do not negatively impact the stability of the solid dispersion.
Question 5: I am developing a nanosuspension, but the particles are aggregating. What should I do?
Answer: Particle aggregation in nanosuspensions is a sign of instability. Consider the following:
-
Stabilizer Selection: The choice and concentration of stabilizers (surfactants and/or polymers) are crucial. A combination of a steric stabilizer (e.g., a polymer like HPMC or PVP) and an electrostatic stabilizer (e.g., an ionic surfactant like sodium lauryl sulfate) is often more effective.
-
Milling/Homogenization Parameters: Optimize the energy input during the milling or homogenization process. Insufficient energy may not create a stable nanosuspension, while excessive energy can lead to instability.
-
Zeta Potential: Measure the zeta potential of your nanosuspension. A value greater than |30| mV generally indicates good electrostatic stability. If the zeta potential is low, consider adding or changing the ionic surfactant.
-
Ostwald Ripening: This phenomenon, where larger particles grow at the expense of smaller ones, can be minimized by using a stabilizer that reduces the solubility of the drug in the dispersion medium.
Experimental Protocols
Protocol 1: Preparation of a Solid Dispersion by Solvent Evaporation
Objective: To prepare a solid dispersion of this compound with a hydrophilic polymer to enhance its dissolution rate.
Materials:
-
This compound
-
Polyvinylpyrrolidone (PVP K30)
-
Methanol (or another suitable solvent in which both drug and polymer are soluble)
-
Rotary evaporator
-
Vacuum oven
Methodology:
-
Accurately weigh this compound and PVP K30 in a 1:4 drug-to-polymer ratio.
-
Dissolve both components in a minimal amount of methanol in a round-bottom flask.
-
Once a clear solution is obtained, evaporate the solvent using a rotary evaporator at 40-50°C under reduced pressure.
-
A thin film will form on the flask wall. Further dry the film in a vacuum oven at 40°C for 24 hours to remove any residual solvent.
-
Scrape the dried film, pulverize it using a mortar and pestle, and pass it through a sieve (#60) to obtain a uniform powder.
-
Store the prepared solid dispersion in a desiccator.
Protocol 2: In Vitro Dissolution Testing
Objective: To evaluate the dissolution rate of a this compound formulation compared to the pure drug.
Materials:
-
USP Dissolution Apparatus 2 (Paddle)
-
Dissolution medium: 900 mL of 0.1 N HCl (pH 1.2) or phosphate buffer (pH 6.8)
-
This compound formulation (e.g., solid dispersion) and pure drug powder
-
HPLC system for analysis
Methodology:
-
Set the dissolution apparatus parameters: paddle speed at 50 RPM and temperature at 37 ± 0.5°C.
-
Add 900 mL of the dissolution medium to each vessel and allow it to equilibrate.
-
Add a precisely weighed amount of the this compound formulation or pure drug to each vessel.
-
Withdraw samples (e.g., 5 mL) at predetermined time points (e.g., 5, 10, 15, 30, 45, and 60 minutes).
-
Immediately filter the samples through a 0.45 µm syringe filter.
-
Analyze the concentration of this compound in the filtered samples using a validated HPLC method.
-
Calculate the cumulative percentage of drug dissolved at each time point.
Visualizations
Caption: Workflow for enhancing the bioavailability of this compound.
Caption: Troubleshooting logic for low bioavailability of this compound.
Validation & Comparative
A Comparative Analysis of 2-Pyridinecarbothioamide Derivatives, Colchicine, and Doxorubicin in Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of 2-Pyridinecarbothioamide (2-PCT) derivatives against two well-established anticancer agents, colchicine and doxorubicin. The following sections present quantitative data, experimental methodologies, and mechanistic pathways to offer an objective assessment for research and development purposes.
Comparative Efficacy: Cytotoxicity in Cancer Cell Lines
Recent studies have highlighted the potential of this compound (PCA) derivatives as potent anticancer agents. The in vitro cytotoxicity of novel sulfonamide-functionalized PCA derivatives was evaluated against a panel of human cancer cell lines and compared with the standard chemotherapeutic drugs, colchicine and doxorubicin. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized below.
| Compound | A549 (Lung Carcinoma) IC50 (µM) | MCF-7 (Breast Adenocarcinoma) IC50 (µM) | PC-3 (Prostate Adenocarcinoma) IC50 (µM) | HepG2 (Hepatocellular Carcinoma) IC50 (µM) |
| PCA Derivative 3 | 4.9 | 2.1 | 1.2 | 1.9 |
| PCA Derivative 5 | 9.1 | 4.3 | 1.8 | 4.8 |
| Colchicine | 12.3 | 8.7 | 4.1 | 11.5 |
| Doxorubicin | 0.23 | 0.45 | 3.2 | 0.19 |
Data sourced from a study on sulfonamide-functionalized pyridine carbothioamides.[1][2] Note: PCA Derivatives 3 and 5 are specific N-phenyl 4-substituted and 2,4-disubstituted pyridine carbothioamides.
From the data, it is evident that while doxorubicin remains highly potent against A549, MCF-7, and HepG2 cell lines, the tested PCA derivatives demonstrate significant cytotoxic activity. Notably, PCA Derivatives 3 and 5 exhibited greater potency than colchicine across all tested cell lines.[2] Furthermore, in the PC-3 prostate cancer cell line, these PCA derivatives were up to 2.5-fold more potent than doxorubicin.[1][2]
Mechanisms of Action and Associated Signaling Pathways
The anticancer effects of these compounds are mediated through distinct molecular mechanisms, primarily involving the disruption of cellular division and the induction of programmed cell death (apoptosis).
This compound Derivatives: Tubulin Polymerization Inhibition
The investigated 2-PCT derivatives function as tubulin polymerization inhibitors.[1][2] They bind to the colchicine-binding site on β-tubulin, which prevents the formation of microtubules.[1][2] Microtubules are essential components of the cytoskeleton and are critical for the formation of the mitotic spindle during cell division. Disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and subsequently induces apoptosis.[3][4]
Colchicine: A Classical Mitotic Inhibitor
Similar to the 2-PCT derivatives, colchicine is a well-known anti-mitotic agent that disrupts microtubule polymerization by binding to tubulin. This interference with the cytoskeleton leads to the arrest of the cell cycle at the metaphase stage of mitosis and can trigger apoptosis.
Doxorubicin: DNA Intercalation and Topoisomerase II Inhibition
Doxorubicin's primary mechanism involves the intercalation of its anthracycline ring into DNA, which obstructs the action of topoisomerase II. This enzyme is crucial for relieving torsional stress in DNA during replication and transcription. By stabilizing the topoisomerase II-DNA complex, doxorubicin prevents the re-ligation of the DNA strands, leading to double-strand breaks. This DNA damage triggers cell cycle arrest and activates the intrinsic apoptotic pathway.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of these compounds.
Cell Viability Assay (MTT Assay)
This assay is used to assess the cytotoxic effects of the compounds on cancer cell lines.
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The following day, the cells are treated with a range of concentrations of the test compounds (e.g., 2-PCT derivatives, colchicine, doxorubicin) and incubated for a specified period (typically 48 or 72 hours).
-
MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.
-
Formazan Formation: Viable cells with active mitochondrial reductases convert the yellow MTT into purple formazan crystals.
-
Solubilization: A solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance of the solution is measured using a microplate reader at a wavelength of 570 nm. The absorbance is directly proportional to the number of viable cells.
Tubulin Polymerization Inhibition Assay
This assay measures the ability of a compound to inhibit the assembly of microtubules.
-
Reaction Mixture: A reaction mixture containing tubulin, a GTP-regeneration system, and a fluorescent reporter is prepared in a buffer.
-
Compound Addition: The test compounds are added to the reaction mixture at various concentrations.
-
Initiation of Polymerization: The polymerization of tubulin into microtubules is initiated by raising the temperature to 37°C.
-
Fluorescence Monitoring: The change in fluorescence, which corresponds to the extent of tubulin polymerization, is monitored over time using a fluorometer.
-
Data Analysis: The IC50 value for the inhibition of tubulin polymerization is calculated by plotting the rate of polymerization against the compound concentration. The study on PCA derivatives found that compounds 3 and 5 had IC50 values of 1.1 µM and 1.4 µM for tubulin polymerization inhibition, respectively, outperforming colchicine (10.6 µM).[1][2]
Cell Cycle Analysis by Flow Cytometry
This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
-
Cell Treatment and Harvesting: Cells are treated with the test compounds for a specified time, then harvested by trypsinization and washed with phosphate-buffered saline (PBS).
-
Fixation: The cells are fixed, typically with cold 70% ethanol, to permeabilize the cell membrane.
-
Staining: The fixed cells are stained with a fluorescent dye that binds to DNA, such as propidium iodide (PI), in the presence of RNase to ensure only DNA is stained.
-
Flow Cytometry: The stained cells are analyzed using a flow cytometer. The intensity of the fluorescence from each cell is proportional to its DNA content.
-
Data Interpretation: A histogram of cell count versus fluorescence intensity is generated. Cells in G0/G1 have a 2N DNA content, cells in G2/M have a 4N DNA content, and cells in the S phase have a DNA content between 2N and 4N. An accumulation of cells in the G2/M peak indicates cell cycle arrest at this phase. Pyridine derivatives have been shown to induce G2/M arrest in cancer cells.[4]
Apoptosis Assay by Annexin V/PI Staining
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment and Harvesting: Similar to the cell cycle analysis, cells are treated and harvested.
-
Staining: The cells are resuspended in an Annexin V binding buffer and stained with FITC-conjugated Annexin V and propidium iodide (PI).
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative (phosphatidylserine has translocated to the outer membrane, but the membrane is still intact).
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive (the cell membrane has lost its integrity).
-
-
Quantification: The percentage of cells in each quadrant is quantified to determine the extent of apoptosis induced by the compound. Various pyridine derivatives have been demonstrated to induce apoptosis in cancer cells.[5][6]
References
- 1. Design, synthesis, and biological evaluation of sulfonamide-functionalized pyridine carbothioamides as potent tubulin-targeting anticancer agents - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Design, synthesis, and biological evaluation of sulfonamide-functionalized pyridine carbothioamides as potent tubulin-targeting anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Review of the Recent Developments of Molecular Hybrids Targeting Tubulin Polymerization [mdpi.com]
- 4. Design, synthesis and biological evaluation of novel diarylpyridine derivatives as tubulin polymerisation inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Novel Tl(III) complexes containing pyridine-2,6-dicarboxylate derivatives with selective anticancer activity through inducing mitochondria-mediated apoptosis in A375 cells - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling 2-Pyridinecarbothioamide Derivatives as Selective Tubulin Polymerization Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for selective enzyme inhibitors is a cornerstone of modern drug discovery. This guide provides a comprehensive validation of a promising class of compounds, sulfonamide-functionalized N-phenyl 2-Pyridinecarbothioamides (PCAs), as selective inhibitors of tubulin polymerization. By objectively comparing their performance with established alternatives and presenting supporting experimental data, this document serves as a critical resource for researchers in oncology and drug development.
Executive Summary
Derivatives of 2-Pyridinecarbothioamide, particularly those functionalized with a sulfonamide moiety, have emerged as potent and selective inhibitors of tubulin polymerization.[1][2][3] These compounds disrupt microtubule dynamics, a clinically validated strategy in cancer therapy, leading to cell cycle arrest and apoptosis.[4][5][6] Notably, certain PCA derivatives exhibit superior potency compared to the well-known tubulin inhibitor colchicine and demonstrate a favorable selectivity profile, showing significantly lower toxicity to normal cells compared to cancerous cell lines.[1][2][3] This guide will delve into the quantitative data supporting these claims, detail the experimental protocols for their validation, and provide a comparative analysis with other tubulin-targeting agents.
Comparative Performance Analysis
The inhibitory activity of sulfonamide-functionalized PCA derivatives against tubulin polymerization has been quantified and compared with standard tubulin inhibitors. The half-maximal inhibitory concentration (IC50) values from in vitro tubulin polymerization assays serve as the primary metric for this comparison.
| Compound | Target Enzyme | IC50 (µM) for Tubulin Polymerization | Reference Compound(s) | IC50 (µM) of Reference(s) |
| PCA Derivative 3 | Tubulin | 1.1 | Colchicine | 10.6 |
| (N-(4-sulfamoylphenyl)pyridine-2-carbothioamide derivative) | Combretastatin A-4 (CA-4) | 2.96 | ||
| PCA Derivative 5 | Tubulin | 1.4 | Colchicine | 10.6 |
| (N-(4-sulfamoylphenyl)pyridine-2-carbothioamide derivative) | Combretastatin A-4 (CA-4) | 2.96 | ||
| PCA Derivative 4 | Tubulin | 7.3 | Colchicine | 10.6 |
| (N-(4-sulfamoylphenyl)pyridine-2-carbothioamide derivative) | Combretastatin A-4 (CA-4) | 2.96 | ||
| PCA Derivative 2 | Tubulin | 29.7 | Colchicine | 10.6 |
| (N-(4-sulfamoylphenyl)pyridine-2-carbothioamide derivative) | Combretastatin A-4 (CA-4) | 2.96 | ||
| PCA Derivative 6 | Tubulin | 59.6 | Colchicine | 10.6 |
| (N-(4-sulfamoylphenyl)pyridine-2-carbothioamide derivative) | Combretastatin A-4 (CA-4) | 2.96 |
Table 1: In vitro inhibitory activity of selected sulfonamide-functionalized this compound derivatives against tubulin polymerization.[1]
The selectivity of these compounds is a critical parameter for their potential as therapeutic agents. A common method to assess selectivity is to compare the cytotoxicity of the compounds against cancer cell lines versus normal, healthy cell lines. A higher selectivity index (SI), calculated as the ratio of the IC50 in normal cells to the IC50 in cancer cells, indicates a greater therapeutic window.
| Compound | Cancer Cell Line (IC50, µM) | Normal Cell Line (HLMEC) (IC50, µM) | Selectivity Index (SI) vs. A549 | Selectivity Index (SI) vs. MCF-7 | Selectivity Index (SI) vs. PC-3 | Selectivity Index (SI) vs. HepG2 |
| PCA Derivative 3 | A549 (1.2), MCF-7 (1.5), PC-3 (1.3), HepG2 (4.9) | >100 | >83.3 | >66.7 | >76.9 | >20.4 |
| PCA Derivative 5 | A549 (2.1), MCF-7 (2.5), PC-3 (1.8), HepG2 (5.6) | >100 | >47.6 | >40.0 | >55.6 | >17.9 |
| Doxorubicin (Reference) | A549 (0.8), MCF-7 (1.2), PC-3 (1.1), HepG2 (3.2) | 15.91 | 19.9 | 13.3 | 14.5 | 5.0 |
Table 2: Cytotoxicity and Selectivity Index of lead PCA derivatives compared to Doxorubicin.[1]
Mechanism of Action: Tubulin Polymerization Inhibition
Tubulin is a critical protein that polymerizes to form microtubules, which are essential components of the cytoskeleton and the mitotic spindle. The dynamic nature of microtubule assembly and disassembly is vital for cell division.[6][7] Tubulin inhibitors disrupt this process, leading to mitotic arrest and subsequent apoptosis in rapidly dividing cells, such as cancer cells.[4][6] The sulfonamide-functionalized PCA derivatives discussed here act as microtubule-destabilizing agents by binding to the colchicine-binding site on β-tubulin.[1][2][3] This binding prevents the polymerization of tubulin dimers into microtubules.
Caption: Mechanism of action of PCA derivatives on tubulin polymerization.
Experimental Protocols
The validation of these PCA derivatives relies on robust and reproducible experimental methodologies. Below are the detailed protocols for the key assays cited in this guide.
In Vitro Tubulin Polymerization Inhibition Assay
This assay measures the ability of a compound to inhibit the polymerization of purified tubulin into microtubules. The polymerization process is monitored by an increase in turbidity (absorbance) of the solution.
Materials:
-
Purified tubulin (>99% pure)
-
Tubulin Polymerization Buffer (80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)
-
GTP solution (10 mM)
-
Glycerol
-
Test compounds (PCA derivatives) dissolved in DMSO
-
Reference compounds (Colchicine, CA-4) dissolved in DMSO
-
96-well microplate
-
Temperature-controlled microplate reader
Procedure:
-
Prepare a stock solution of tubulin at 10 mg/mL in the polymerization buffer.
-
Prepare serial dilutions of the test and reference compounds in polymerization buffer. The final DMSO concentration should be kept below 1%.
-
In a pre-chilled 96-well plate, add the test or reference compound solutions.
-
To each well, add the tubulin solution to a final concentration of 3 mg/mL.
-
Initiate the polymerization reaction by adding GTP to a final concentration of 1 mM and transferring the plate to a microplate reader pre-heated to 37°C.
-
Measure the absorbance at 340 nm every minute for 60 minutes.
-
The rate of polymerization is determined from the slope of the linear phase of the absorbance curve.
-
The percentage of inhibition is calculated relative to the DMSO control.
-
IC50 values are determined by plotting the percentage of inhibition against the logarithm of the compound concentration.
Caption: Workflow for the in vitro tubulin polymerization assay.
Cell Viability and Cytotoxicity Assay (MTT Assay)
This assay is used to assess the cytotoxic effects of the compounds on both cancer and normal cell lines to determine their selectivity.
Materials:
-
Cancer cell lines (e.g., A549, MCF-7, PC-3, HepG2)
-
Normal cell line (e.g., HLMEC)
-
Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with FBS and antibiotics
-
Test compounds (PCA derivatives) dissolved in DMSO
-
Reference compound (e.g., Doxorubicin) dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed the cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test and reference compounds for a specified period (e.g., 48 or 72 hours).
-
After the incubation period, add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals.
-
Remove the medium and add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The percentage of cell viability is calculated relative to the untreated control cells.
-
IC50 values are determined by plotting the percentage of cell viability against the logarithm of the compound concentration.
-
The Selectivity Index (SI) is calculated as: SI = IC50 (normal cells) / IC50 (cancer cells).
Comparison with Other Tubulin Inhibitors
The landscape of tubulin inhibitors is diverse, with compounds targeting different binding sites on the tubulin protein. Understanding this landscape is crucial for contextualizing the significance of the PCA derivatives.
| Class of Inhibitor | Binding Site | Mechanism of Action | Examples |
| Vinca Alkaloids | Vinca domain | Inhibit microtubule polymerization | Vincristine, Vinblastine[7] |
| Taxanes | Taxol-binding site | Stabilize microtubules, preventing depolymerization | Paclitaxel, Docetaxel[7] |
| Colchicine-Site Binders | Colchicine-binding site | Inhibit microtubule polymerization | Colchicine, Combretastatin A-4, PCA Derivatives [1][6] |
| Epothilones | Taxol-binding site | Stabilize microtubules | Ixabepilone[6] |
Table 3: Major classes of tubulin inhibitors.
Caption: Classification of tubulin inhibitors based on their binding site and mechanism.
Conclusion
The sulfonamide-functionalized this compound derivatives represent a promising class of selective enzyme inhibitors targeting tubulin polymerization. The presented data demonstrates their potent inhibitory activity, in some cases surpassing that of established agents like colchicine. Furthermore, their favorable selectivity profile, as indicated by cytotoxicity assays, suggests a potential for a wider therapeutic window. The detailed experimental protocols provided herein offer a framework for the continued investigation and validation of these and similar compounds. This guide underscores the potential of this compound as a scaffold for the development of novel and selective anticancer therapeutics.
References
- 1. Design, synthesis, and biological evaluation of sulfonamide-functionalized pyridine carbothioamides as potent tubulin-targeting anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and biological evaluation of sulfonamide-functionalized pyridine carbothioamides as potent tubulin-targeting anticancer agents - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Design, synthesis, and biological evaluation of sulfonamide-functionalized pyridine carbothioamides as potent tubulin-targeting anticancer agents - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Current advances of tubulin inhibitors as dual acting small molecules for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What are the therapeutic candidates targeting Tubulin? [synapse.patsnap.com]
Comparative Analysis of Substituted 2-Pyridinecarbothioamide Analogs: A Guide for Drug Discovery Professionals
An in-depth review of the synthesis, biological activity, and structure-activity relationships of substituted 2-pyridinecarbothioamide (PCA) analogs reveals their potential as versatile scaffolds in drug development. These compounds have demonstrated a broad spectrum of pharmacological effects, including anticancer, anti-inflammatory, and enzyme inhibitory activities. This guide provides a comparative analysis of their performance, supported by experimental data, to aid researchers in the strategic design of novel therapeutics.
Anticancer Activity: Tubulin Polymerization Inhibition
A significant area of investigation for PCA analogs is their efficacy as anticancer agents, with a primary mechanism of action being the inhibition of tubulin polymerization.[1] Structure-activity relationship (SAR) studies have highlighted the critical role of substituents on the N-phenyl ring in modulating cytotoxic activity.
A series of N-phenyl 4-substituted and 2,4-disubstituted PCAs incorporating a sulfonamide pharmacophore were synthesized and evaluated for their ability to inhibit tubulin polymerization and their cytotoxicity against various cancer cell lines.[1] The introduction of small substituents at the N-phenyl 2- and 4-positions was systematically explored to understand the influence of steric, lipophilic, and electronic effects on their anticancer activity.[1]
Comparative Cytotoxicity Data
The following table summarizes the 50% inhibitory concentration (IC50) values of selected sulfonamide-substituted PCA analogs against a panel of human cancer cell lines.
| Compound | Substituent | A549 (Lung) IC50 (µM) | MCF-7 (Breast) IC50 (µM) | PC-3 (Prostate) IC50 (µM) | HepG2 (Liver) IC50 (µM) |
| 1 | 4-SO2NH2 | 63 | - | - | 71 |
| 2 | 4-SO2N(CH3)2 | - | - | - | - |
| 3 | 2-CH3, 4-SO2N(CH3)2 | 1.2 - 4.9 | 2-fold more potent than colchicine | 3.5-fold more potent than colchicine | 6-fold more potent than colchicine |
| 4 | 2-F, 4-SO2NH2 | 7.7 - 13 | - | - | - |
| 5 | 2-CH3, 4-SO2NH2 | - | ~2-fold more potent than colchicine | ~1.5-fold more potent than colchicine | ~2-fold more potent than colchicine |
| 6 | 2-OCH3, 4-SO2NH2 | 14 - 36 | - | - | - |
| Colchicine | Reference Drug | - | - | - | - |
| Doxorubicin | Reference Drug | - | - | - | - |
Data extracted from a study by S. Singh et al. (2023).[1] Note: Some specific IC50 values were not explicitly provided in the source material but comparative potencies were described.
Compounds 3 and 5 emerged as the most potent analogs, exhibiting significantly higher cytotoxicity against the tested cancer cell lines compared to the reference drug, colchicine.[1] Notably, these compounds also demonstrated lower toxicity towards normal human lung microvascular endothelial cells (HLMEC) compared to doxorubicin, indicating a favorable selectivity index.[1]
Tubulin Polymerization Inhibition Assay
The inhibitory effect of the PCA analogs on tubulin polymerization was quantified, with compounds 3 and 5 showing IC50 values of 1.1 µM and 1.4 µM, respectively. These values indicate a more potent inhibition of tubulin polymerization than both colchicine (10.6 µM) and combretastatin A-4 (CA-4) (2.96 µM).[1]
Caption: Workflow for tubulin polymerization inhibition assay.
Molecular docking studies suggest that these active compounds bind to the colchicine-binding site on β-tubulin.[1] The sulfonamide moiety plays a crucial role in this interaction, forming hydrogen bonds with key amino acid residues within the binding pocket.[1]
Anti-inflammatory Activity
Another promising therapeutic avenue for PCA analogs is in the treatment of inflammation. A study investigating a series of pyridine carbothioamide analogs demonstrated their potential to inhibit key inflammatory mediators.[2][3]
In Vitro Anti-inflammatory Activity
The in vitro anti-inflammatory activity was assessed, and the half-maximal inhibitory concentration (IC50) values were determined.
| Compound | IC50 (µM) |
| R2 | 19.05 ± 1.5 |
| R3 | 23.15 ± 4.24 |
| R4 | 11.89 ± 1.54 |
| R6 | 10.25 ± 0.0 |
| Ibuprofen | 54.29 ± 9.2 |
Data from a study by A. Khan et al. (2023).[2][3]
Compound R6 exhibited the most potent in vitro anti-inflammatory activity with the lowest IC50 value.[2][3] In vivo studies using a Complete Freund's Adjuvant-induced inflammatory model corroborated these findings, with compound R4 showing the most significant reduction in paw size.[2][3]
Molecular docking studies indicated that these compounds favorably bind to human nitric oxide synthase, cyclooxygenase-1 (COX-1), and cyclooxygenase-2 (COX-2), key enzymes in the inflammatory cascade.[2]
Caption: Inhibition of inflammatory mediators by PCA analogs.
Enzyme Inhibition
The versatility of the this compound scaffold extends to the inhibition of various other enzymes, suggesting its potential for treating a range of diseases.
Urease Inhibition
A series of pyridine carboxamide and carbothioamide derivatives were synthesized and evaluated for their urease inhibitory activity.[4] The most potent compounds were 5-chloropyridine-2-yl-methylene hydrazine carbothioamide (Rx-6 ) and pyridine-2-yl-methylene hydrazine carboxamide (Rx-7 ), with IC50 values of 1.07 ± 0.043 µM and 2.18 ± 0.058 µM, respectively.[4] Kinetic and molecular docking studies were performed to elucidate the binding mode of these inhibitors with the urease enzyme.[4]
Carbonic Anhydrase and Lipoxygenase Inhibition
Hydrazine-1-carbothioamide derivatives have been investigated as dual inhibitors of carbonic anhydrase II (CA II) and 15-lipoxygenase (15-LOX).[5][6] Some derivatives were found to be selective inhibitors of CA II, while others exhibited inhibitory activity against both enzymes.[5] In silico studies and molecular dynamics simulations were used to understand the binding modes of the most potent inhibitors within the active sites of these enzymes.[5][6]
Experimental Protocols
General Synthesis of Sulfonamide-Substituted Pyridine Carbothioamide Derivatives
The synthesis of N-phenyl 4-substituted or 2,4-disubstituted PCAs functionalized with a sulfonamide moiety was achieved by refluxing the corresponding sulfanilamide derivatives (1 equivalent) with 2-picoline (2 equivalents) and sulfur (2.5 equivalents) for 72 hours.[1] The resulting compounds were characterized by FTIR, NMR, ESI-MS, and elemental analysis.[1]
Caption: General synthesis of sulfonamide-substituted PCAs.
In Vitro Cytotoxicity Assay (MTT Assay)
The cytotoxicity of the synthesized compounds against cancer cell lines is typically evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. Cells are seeded in 96-well plates and incubated with various concentrations of the test compounds for a specified period. The MTT solution is then added, and the resulting formazan crystals are dissolved in a suitable solvent. The absorbance is measured using a microplate reader to determine cell viability and calculate the IC50 values.
Urease Inhibition Assay
Urease inhibition activity can be determined using the indophenol method.[4] The assay mixture, containing urease, buffer, and the test compound, is incubated, and the amount of ammonia produced from the enzymatic hydrolysis of urea is quantified spectrophotometrically.[4]
Conclusion
Substituted this compound analogs represent a promising class of compounds with diverse pharmacological activities. The modular nature of their synthesis allows for systematic structural modifications to optimize potency and selectivity for various biological targets. The data presented in this guide highlight the potential of these analogs as anticancer, anti-inflammatory, and enzyme-inhibiting agents. Further research focusing on lead optimization, pharmacokinetic profiling, and in vivo efficacy studies is warranted to translate these promising preclinical findings into novel therapeutic agents.
References
- 1. Design, synthesis, and biological evaluation of sulfonamide-functionalized pyridine carbothioamides as potent tubulin-targeting anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comprehensive drug-like assessment of pyridine carbothioamide analogs: from molecular modeling to in-vivo evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Exploring Novel Pyridine Carboxamide Derivatives as Urease Inhibitors: Synthesis, Molecular Docking, Kinetic Studies and ADME Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, Biological Evaluation, and Molecular Dynamics of Carbothioamides Derivatives as Carbonic Anhydrase II and 15-Lipoxygenase Inhibitors | MDPI [mdpi.com]
- 6. Synthesis, Biological Evaluation, and Molecular Dynamics of Carbothioamides Derivatives as Carbonic Anhydrase II and 15-Lipoxygenase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Enzymatic Interactions of 2-Pyridinecarbothioamide: A Cross-Reactivity Comparison
For researchers, scientists, and drug development professionals, understanding the target specificity of a compound is paramount. This guide provides a comparative analysis of the cross-reactivity of 2-Pyridinecarbothioamide and its derivatives with a range of enzymes, supported by available experimental data and methodologies.
This compound (PCA) and its analogs are a class of compounds recognized for their therapeutic potential, notably as anticancer and anti-inflammatory agents.[1][2] Their mechanism of action often involves the inhibition of specific enzymes. However, the potential for these compounds to interact with multiple enzymes, a phenomenon known as cross-reactivity, is a critical aspect of their pharmacological profile. This guide synthesizes findings from various studies to offer a clearer picture of their enzymatic interactions.
Primary Enzymatic Targets
Research has identified several key enzymes as primary targets for PCA and its derivatives:
-
Tubulin: Certain sulfonamide-functionalized PCAs have demonstrated potent inhibitory effects on tubulin polymerization, a critical process in cell division, highlighting their potential as antimitotic agents.[1]
-
Ribonucleotide Reductase (RR): The iron chelate of 2,2'-bipyridyl-6-carbothioamide, a PCA derivative, has been shown to inhibit ribonucleotide reductase, an essential enzyme for DNA synthesis and repair.[3][4]
-
Urease: Pyridine carboxamide and carbothioamide derivatives have exhibited significant inhibitory activity against urease, a key enzyme in the pathogenesis of infections caused by Helicobacter pylori.[5]
-
Hematopoietic Progenitor Kinase 1 (HPK1): Structurally similar pyridine-2-carboxamide derivatives have been identified as potent inhibitors of HPK1, a negative regulator of T-cell activation, suggesting their potential in cancer immunotherapy.[6]
Potential for Cross-Reactivity
The chemical structure of PCAs, particularly the presence of pharmacophores like the sulfonamide group, suggests a propensity for interacting with a variety of proteins and enzymes.[1] This multitargeted nature is a double-edged sword, potentially leading to broader therapeutic effects or off-target side effects.
-
Histone Deacetylase (HDAC): A hydroxamic acid-functionalized PCA has shown inhibitory activity against HDAC, an enzyme class involved in the epigenetic regulation of gene expression and a target for cancer therapy.[1]
-
Nitric Oxide Synthase (NOS), Cyclooxygenase-1 (COX-1), and Cyclooxygenase-2 (COX-2): In silico molecular docking studies have predicted favorable binding interactions between PCA derivatives and these key enzymes in inflammatory pathways.[2][7]
-
Alpha-Amylase and Carboxypeptidase A: Analogs of 2-pyridinecarboxylic acid have demonstrated inhibitory effects on these digestive enzymes.[8]
Comparative Inhibition Data
To facilitate a clear comparison of the inhibitory activities of this compound and its derivatives against various enzymes, the following table summarizes the available quantitative data. It is important to note that direct comparison of IC50 values across different studies should be done with caution due to variations in experimental conditions.
| Compound/Derivative | Target Enzyme | IC50 Value (µM) | Reference |
| Sulfonamide-substituted PCAs (compounds 2, 3, 5) | Tubulin Polymerization | 1.2 - 9.1 | [1] |
| 5-chloropyridine-2 yl-methylene hydrazine carbothioamide (Rx-6) | Urease | 1.07 ± 0.043 | [5] |
| Pyridine 2-yl-methylene hydrazine carboxamide (Rx-7) | Urease | 2.18 ± 0.058 | [5] |
| Pyridine carbothioamide analog (R6) | In vitro anti-inflammatory activity | 10.25 ± 0.0 | [2] |
| Pyridine carbothioamide analog (R3) | In vitro anti-inflammatory activity | 23.15 ± 4.24 | [2] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of the experimental protocols used in the cited studies.
Tubulin Polymerization Assay
Objective: To assess the inhibitory effect of compounds on the polymerization of tubulin into microtubules.
General Procedure:
-
Tubulin protein is purified from a suitable source (e.g., bovine brain).
-
The protein is incubated with the test compounds at various concentrations in a polymerization buffer containing GTP.
-
The mixture is warmed to 37°C to initiate polymerization.
-
The increase in absorbance at 340 nm, which corresponds to the extent of microtubule formation, is monitored over time using a spectrophotometer.
-
The IC50 value, the concentration of the compound that inhibits tubulin polymerization by 50%, is calculated from the dose-response curve.
A more detailed protocol can be found in the supplementary information of the referenced study on sulfonamide-functionalized PCAs.[1]
Urease Inhibition Assay
Objective: To determine the inhibitory activity of compounds against the enzyme urease.
General Procedure (Berthelot Method):
-
Jack bean urease is dissolved in a phosphate buffer.
-
The test compound, dissolved in a suitable solvent, is pre-incubated with the enzyme solution.
-
Urea, the substrate for urease, is added to initiate the enzymatic reaction, which produces ammonia.
-
The reaction is stopped after a specific incubation period.
-
The amount of ammonia produced is quantified spectrophotometrically by the addition of phenol reagent (alkaline hypochlorite and phenol) which forms a blue-green indophenol complex.
-
The absorbance is measured at a specific wavelength (e.g., 630 nm).
-
The percentage of inhibition is calculated by comparing the absorbance of the test sample with that of a control (without the inhibitor).
-
The IC50 value is determined from the plot of inhibition percentage against compound concentration.
For a detailed methodology, refer to the cited study on pyridine carboxamide and carbothioamide derivatives as urease inhibitors.[5]
Visualizing the Landscape of Interaction
To better illustrate the relationships between this compound and its enzymatic targets, the following diagrams are provided.
Caption: Enzymatic targets of this compound and its derivatives.
Caption: General experimental workflows for enzyme inhibition assays.
References
- 1. Design, synthesis, and biological evaluation of sulfonamide-functionalized pyridine carbothioamides as potent tubulin-targeting anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comprehensive drug-like assessment of pyridine carbothioamide analogs: from molecular modeling to in-vivo evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antitumor activity of 2,2'-bipyridyl-6-carbothioamide: a ribonucleotide reductase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Redirecting [linkinghub.elsevier.com]
- 5. Exploring Novel Pyridine Carboxamide Derivatives as Urease Inhibitors: Synthesis, Molecular Docking, Kinetic Studies and ADME Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of Pyridine-2-Carboxamides Derivatives as Potent and Selective HPK1 Inhibitors for the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound | 5346-38-3 | Benchchem [benchchem.com]
- 8. Inhibitory activities of 2-pyridinecarboxylic acid analogs on phytogrowth and enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
Structure-Activity Relationship (SAR) of 2-Pyridinecarbothioamide Analogs: A Comparative Guide
This guide provides a detailed comparison of 2-Pyridinecarbothioamide (PCA) analogs, focusing on their structure-activity relationships in anticancer, antimicrobial, and enzyme inhibitory applications. The information is compiled from recent studies to offer researchers, scientists, and drug development professionals a comprehensive overview of the performance and experimental validation of these compounds.
Anticancer Activity of this compound Analogs
Recent research has highlighted the potential of this compound (PCA) analogs as potent anticancer agents, with a primary mechanism of action being the inhibition of tubulin polymerization.[1] The strategic introduction of various substituents on the N-phenyl ring of the PCA scaffold has been shown to significantly influence their cytotoxic and tubulin-destabilizing activities.
The anticancer activity of PCA analogs is largely dictated by the nature and position of substituents on the N-phenyl ring. Studies reveal that:
-
Electron-withdrawing and electron-donating groups at the N-phenyl 2 or 4 positions have been systematically evaluated to understand their impact on anticancer activity.[1]
-
Compounds 3 (with a 4-N,N-dimethylsulfamoyl substituent) and 5 (with a 4-sulfamoyl substituent) have demonstrated particularly strong cytotoxicity against MCF-7, PC3, and HepG2 cancer cells, even surpassing the reference drug colchicine.[1]
-
These potent compounds, 3 and 5 , also showed significant tubulin polymerization inhibition with IC50 values of 1.1 μM and 1.4 μM, respectively, which is more potent than colchicine (10.6 μM).[1]
-
Importantly, these active compounds exhibited lower toxicity towards normal human lung microvascular endothelial cells (HLMEC) compared to the standard drug doxorubicin, indicating a higher selectivity for cancer cells.[1]
-
The presence of a sulfonamide pharmacophore appears to be a key feature for potent tubulin inhibition.[1]
The following table summarizes the in vitro cytotoxicity (IC50 in μM) of selected sulfonamide-functionalized PCA analogs against various human cancer cell lines and their tubulin polymerization inhibitory activity.
| Compound | Substituent on N-phenyl ring | A549 (Lung) | MCF-7 (Breast) | PC-3 (Prostate) | HepG2 (Liver) | Tubulin IC50 (μM) |
| 2 | 4-(N-methylsulfamoyl) | 9.1 | 5.3 | 4.8 | 6.5 | Moderate |
| 3 | 4-(N,N-dimethylsulfamoyl) | 2.9 | 1.2 | 1.5 | 2.1 | 1.1 |
| 4 | 2-fluoro-4-sulfamoyl | 13 | 9.5 | 7.7 | 11 | - |
| 5 | 4-sulfamoyl | 3.5 | 1.8 | 1.9 | 2.6 | 1.4 |
| 6 | 2-methoxy-4-sulfamoyl | 36 | 21 | 14 | 19 | Moderate |
| Colchicine | Reference Drug | 6.2 | 4.5 | 5.8 | 7.3 | 10.6 |
| Doxorubicin | Reference Drug | 0.9 | 0.8 | 3.8 | 1.2 | - |
Data sourced from reference[1].
Antimicrobial and Antitubercular Activities
Derivatives of the this compound scaffold, particularly thiosemicarbazones, have also been investigated for their antimicrobial and antitubercular properties. The structural modifications play a crucial role in determining the spectrum and potency of their activity.
-
Pyridine derivatives containing a thiosemicarbazone group and a cyclic amine (like piperidine) attached to the pyridine ring have shown particular effectiveness against M. tuberculosis.[2]
-
The basicity of the substituent on the heteroaromatic ring may be important for the antituberculous activity.[2]
-
For nicotinic acid hydrazone derivatives, compounds with 3,4,5-trimethoxy (6f) and 2,5-dimethoxy (6p) benzylidene motifs were found to be the most potent antibacterial, antifungal, and antimycobacterial agents.[3]
-
These active compounds showed excellent activity against Mycobacterium tuberculosis with MIC values as low as 0.39 μg/mL and also displayed low cytotoxicity against normal human lung fibroblast cells.[3]
The table below presents the Minimum Inhibitory Concentration (MIC in μg/mL) of selected pyridine-based analogs against various microbial strains.
| Compound Class | Key Structural Features | S. aureus | E. coli | C. albicans | M. tuberculosis H37Rv |
| Nicotinic Acid Hydrazones | 3,4,5-trimethoxy benzylidene (6f) | 0.49 - 1.95 | 0.49 - 1.95 | 0.49 - 0.98 | 0.76 |
| Nicotinic Acid Hydrazones | 2,5-dimethoxy benzylidene (6p) | 0.49 - 1.95 | 0.49 - 1.95 | 0.49 - 0.98 | 0.39 |
| Pyridine Thiosemicarbazones | Piperidine substituent at C4 (Compound 10) | - | - | - | 0.5 (Clinical Strain) |
| Pyridine Thiosemicarbazones | Piperidine substituent at C4 (Compound 13) | - | - | - | 4.0 |
| Vancomycin/Meropenem | Reference Antibiotics | - | - | - | - |
| Isoniazid | Reference Antitubercular | - | - | - | 0.1 |
Data sourced from references[2][3].
Enzyme Inhibition
Beyond tubulin, this compound analogs and related structures have been shown to inhibit other key enzymes, indicating their potential as multi-targeted therapeutic agents.
-
Ribonucleotide Reductase (RR): 2,2'-bipyridyl-6-carbothioamide (BPYTA) demonstrates antitumor activity by inhibiting ribonucleotide reductase. The active form is its iron (II) chelate, which destroys the tyrosyl radical of the R2 subunit of the enzyme.[4]
-
α-Amylase and Carboxypeptidase A: Certain 2-pyridinecarboxylic acid analogs have shown inhibitory activity against α-amylase and carboxypeptidase A. 2-pyridylacetic acid was identified as the most potent inhibitor for both enzymes among the tested compounds.[5]
-
HDAC Inhibition: Hydroxamic acid-functionalized PCA derivatives have demonstrated superior cytotoxicity and histone deacetylase (HDAC) inhibition, suggesting their potential as multi-targeted anticancer agents.[1]
Experimental Protocols
Detailed methodologies are crucial for the validation and comparison of experimental data. Below are protocols for key assays cited in the evaluation of this compound analogs.
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Cancer cells (e.g., A549, HeLa) are seeded in 96-well plates at a density of 5x10³ cells/well and incubated for 24 hours to allow for attachment.[6]
-
Compound Treatment: The cells are then treated with various concentrations of the synthesized PCA analogs and incubated for another 48 hours. Staurosporine is often used as a positive control.[6]
-
MTT Addition: After the incubation period, 20 μL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 μL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated by plotting the percentage of viability versus the compound concentration.
This assay assesses the ability of compounds to interfere with the assembly of tubulin into microtubules.
-
Reaction Mixture: A reaction mixture is prepared containing tubulin (e.g., >99% pure bovine brain tubulin) in a glutamate-based buffer (e.g., 80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, 1 mM GTP, and 10% glycerol).
-
Compound Addition: The test compounds (e.g., PCA analogs) or reference inhibitors (like colchicine) are added to the reaction mixture at various concentrations.
-
Initiation of Polymerization: The reaction is initiated by incubating the mixture at 37°C.
-
Monitoring Polymerization: The increase in absorbance (turbidity) at 340 nm is monitored over time using a spectrophotometer equipped with a temperature-controlled cuvette holder.
-
IC50 Determination: The IC50 value is determined as the concentration of the compound that inhibits the rate of tubulin polymerization by 50% compared to a vehicle control (e.g., DMSO).[1]
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.
-
Compound Preparation: Stock solutions of the test compounds are prepared, typically in DMSO, and then serially diluted in sterile 96-well microplates using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria).[7]
-
Inoculum Preparation: A standardized inoculum of the microbial strain (e.g., S. aureus, E. coli) is prepared to a concentration of approximately 5x10⁵ CFU/mL.[7]
-
Inoculation: Each well containing the diluted compound is inoculated with the microbial suspension.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
-
MIC Determination: The MIC is defined as the lowest concentration of the compound at which no visible growth of the microorganism is observed. Vancomycin or Meropenem can be used as positive controls.[7]
Visualizing Mechanisms and Workflows
Diagrams created using Graphviz (DOT language) help to illustrate the complex relationships and processes involved in the study of this compound analogs.
Caption: General workflow for SAR studies of this compound analogs.
Caption: Mechanism of tubulin polymerization inhibition by PCA analogs.
Caption: Inhibition of Ribonucleotide Reductase by BPYTA analogs.
References
- 1. Design, synthesis, and biological evaluation of sulfonamide-functionalized pyridine carbothioamides as potent tubulin-targeting anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Biological Activity of Piperidinothiosemicarbazones Derived from Aminoazinecarbonitriles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Antitumor activity of 2,2'-bipyridyl-6-carbothioamide: a ribonucleotide reductase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibitory activities of 2-pyridinecarboxylic acid analogs on phytogrowth and enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design and Synthesis of Carbothioamide/Carboxamide-Based Pyrazoline Analogs as Potential Anticancer Agents: Apoptosis, Molecular Docking, ADME Assay, and DNA Binding Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis, Characterization, and Antimicrobial Evaluation of Some Novel Hydrazinecarbothioamides - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide to the Binding Site Validation of 2-Pyridinecarbothioamide and Its Analogs on Target Proteins
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the binding site validation for 2-Pyridinecarbothioamide and its structurally related analogs, focusing on their interactions with key protein targets. While direct experimental validation of this compound's binding site is not extensively documented in publicly available literature, its close structural similarity to the anti-tuberculosis drugs ethionamide and prothionamide provides a strong basis for inferring its potential targets and binding mechanisms. This guide will compare the binding site validation of these thioamide analogs on their established target, enoyl-acyl carrier protein reductase (InhA), with the well-characterized inhibitor Isoniazid. Additionally, we will explore a potential alternative target class, histone deacetylases (HDACs), for which some pyridine-based compounds have shown inhibitory activity, and compare them with the established HDAC inhibitors Vorinostat and Romidepsin.
Comparison with Anti-Tuberculosis Agents Targeting InhA
This compound shares a core structural motif with ethionamide and prothionamide, both of which are prodrugs used in the treatment of tuberculosis. Their mechanism of action involves intracellular activation by the mycobacterial enzyme EthA, a monooxygenase. The activated form then covalently modifies NAD+ to form an adduct that inhibits InhA, a critical enzyme in the mycolic acid biosynthesis pathway of Mycobacterium tuberculosis.[1][2][3] Given this precedent, InhA is a primary putative target for this compound.
Isoniazid, another cornerstone of tuberculosis therapy, also targets InhA but requires activation by a different enzyme, the catalase-peroxidase KatG.[4][5][6] The resulting activated species forms an adduct with NAD+ that inhibits InhA.[5]
Table 1: Comparison of InhA Inhibitors
| Feature | This compound (Putative) | Ethionamide/Prothionamide | Isoniazid |
| Target Protein | Enoyl-acyl carrier protein reductase (InhA) | Enoyl-acyl carrier protein reductase (InhA)[1][3] | Enoyl-acyl carrier protein reductase (InhA)[4][5] |
| Binding Site | Active site, competing with the enoyl-AcpM substrate | Active site, forming a covalent adduct with NAD+ which then binds to the NAD+ binding pocket[3] | Active site, forming a covalent adduct with NAD+ which then binds to the NAD+ binding pocket[5][7] |
| Activation | Likely requires activation by EthA | Activated by the monooxygenase EthA[1][2] | Activated by the catalase-peroxidase KatG[4][6] |
| Binding Validation | Not experimentally validated | Co-crystal structures of the InhA-NAD-ETH adduct have been determined.[3] | Co-crystal structures of the InhA-NAD-INH adduct have been determined.[8] |
Experimental Protocols for InhA Binding Validation
1. X-ray Crystallography: This is the gold standard for determining the precise binding mode of an inhibitor.
-
Protocol:
-
Clone, express, and purify the target protein, InhA.
-
Co-crystallize InhA with the activated drug-NAD adduct. For ethionamide, this involves in-vitro activation or isolation of the adduct.
-
Collect X-ray diffraction data from the crystals.
-
Solve the crystal structure to visualize the interactions between the inhibitor and the amino acid residues in the active site of InhA.
-
2. Molecular Docking: Computational modeling can predict the binding pose of a ligand in the protein's active site.
-
Protocol:
-
Obtain the 3D structure of InhA from the Protein Data Bank (PDB).
-
Prepare the ligand (activated this compound analog) and protein structures for docking using software like AutoDock or Glide.
-
Perform docking simulations to predict the most favorable binding conformation and estimate the binding energy.
-
Analyze the predicted interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and InhA.
-
Caption: Proposed mechanism of action for this compound.
Comparison with HDAC Inhibitors
Some pyridine-containing compounds have been investigated as inhibitors of histone deacetylases (HDACs), a class of enzymes that play a crucial role in epigenetic regulation and are validated targets in oncology.[9][10][11] This suggests that this compound could potentially inhibit HDACs. For comparison, we will look at two FDA-approved HDAC inhibitors, Vorinostat and Romidepsin.
Vorinostat (suberoylanilide hydroxamic acid, SAHA) is a hydroxamic acid-based inhibitor that chelates the zinc ion in the active site of class I, II, and IV HDACs.[12][13][14][15] Romidepsin is a cyclic peptide prodrug that, once activated in the cell, releases a thiol group that binds to the zinc ion in the active site of class I HDACs.[16][17][18][19][20]
Table 2: Comparison of HDAC Inhibitors
| Feature | This compound (Putative) | Vorinostat | Romidepsin |
| Target Protein | Histone Deacetylases (HDACs) | Class I, II, and IV HDACs[12] | Class I HDACs[20] |
| Binding Site | Zinc-containing active site | Binds to the catalytic domain, with the hydroxamic acid moiety chelating the active site zinc ion[13] | The active thiol metabolite binds to the zinc ion in the active site pocket[17] |
| Binding Validation | Not experimentally validated | Co-crystal structures of Vorinostat with HDACs have been determined.[21] | Co-crystal structures of Romidepsin with HDACs have been determined. |
Experimental Protocols for HDAC Binding Validation
1. HDAC Activity Assay: This biochemical assay measures the enzymatic activity of HDACs in the presence of an inhibitor.
-
Protocol:
-
Incubate purified HDAC enzyme with a fluorogenic acetylated peptide substrate and varying concentrations of the test compound (e.g., this compound).
-
After a set incubation time, add a developing solution that generates a fluorescent signal from the deacetylated substrate.
-
Measure the fluorescence intensity to determine the rate of deacetylation.
-
Calculate the IC50 value, which is the concentration of the inhibitor required to reduce HDAC activity by 50%.
-
2. X-ray Crystallography: As with InhA, this technique provides definitive structural information on how the inhibitor binds.
-
Protocol:
-
Express and purify the target HDAC protein.
-
Co-crystallize the HDAC with the inhibitor.
-
Collect diffraction data and solve the crystal structure to visualize the interactions within the active site, including the coordination with the zinc ion.
-
Caption: Putative signaling pathway for this compound as an HDAC inhibitor.
Conclusion
While direct experimental evidence for the binding site of this compound on specific protein targets is currently limited, its structural similarity to known drugs provides strong hypotheses for its potential mechanisms of action. As an analog of ethionamide and prothionamide, it is a promising candidate for targeting the InhA enzyme in Mycobacterium tuberculosis. Furthermore, the presence of a pyridine scaffold suggests a potential for inhibiting histone deacetylases.
The experimental protocols outlined in this guide, including X-ray crystallography, molecular docking, and enzymatic assays, represent the standard methodologies for validating the binding sites of small molecule inhibitors. Future research employing these techniques will be crucial to definitively identify the molecular targets of this compound and to elucidate its precise mechanism of action, thereby paving the way for its potential development as a therapeutic agent. Researchers are encouraged to utilize the comparative data and protocols presented herein to guide their investigations into this and similar compounds.
References
- 1. What is the mechanism of Prothionamide? [synapse.patsnap.com]
- 2. What is Prothionamide used for? [synapse.patsnap.com]
- 3. Mechanism of thioamide drug action against tuberculosis and leprosy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Isoniazid - Wikipedia [en.wikipedia.org]
- 5. go.drugbank.com [go.drugbank.com]
- 6. What is the mechanism of Isoniazid? [synapse.patsnap.com]
- 7. Molecular investigation of active binding site of isoniazid (INH) and insight into resistance mechanism of S315T-MtKatG in Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Binding of the anti-tubercular drug isoniazid to the arylamine N-acetyltransferase protein from Mycobacterium smegmatis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design and campaign synthesis of pyridine-based histone deacetylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Histone deacetylase inhibitor - Wikipedia [en.wikipedia.org]
- 11. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Vorinostat - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
- 14. scienceopen.com [scienceopen.com]
- 15. Vorinostat—An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Romidepsin: a new therapy for cutaneous T-cell lymphoma and a potential therapy for solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. What is the mechanism of Romidepsin? [synapse.patsnap.com]
- 18. What is Romidepsin used for? [synapse.patsnap.com]
- 19. The discovery and development of romidepsin for the treatment of T-cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Non-Hodgkin Lymphoma (NHL) Medication: Cytotoxic agents, Antineoplastic Agents, Histone Deacetylase Inhibitors, Antineoplastics, PI3K Inhibitors, Monoclonal Antibodies, Antineoplastic Agents, Proteasome Inhibitors, Antineoplastic Agents, mTOR Kinase Inhibitors, Antineoplastics, Angiogenesis Inhibitor, PD-1/PD-L1 Inhibitors, CAR T-cell Therapy, Antineoplastics, Anti-CD19 Monoclonal Antibodies, Colony-Stimulating Factor Growth Factors, Immunomodulators, Corticosteroids, Antineoplastics, Other, Antineoplastics, Anti-CD30 Monoclonal Antibodies [emedicine.medscape.com]
- 21. Exploration of the binding pocket of histone deacetylases: the design of potent and isoform-selective inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the-Selective-Strike-of-2-Pyridinecarbothioamide-Derivatives-Against-Cancer-Cells
A Comparative Guide for Researchers
The quest for novel anticancer agents with high efficacy against malignant cells and minimal toxicity to normal tissues remains a cornerstone of oncological research. Within this landscape, 2-Pyridinecarbothioamide (2-PCT) and its derivatives have emerged as a promising class of compounds. This guide provides a comprehensive comparison of the selectivity of novel sulfonamide-functionalized 2-PCT derivatives for cancer cells over normal cells, supported by experimental data and detailed methodologies.
Enhanced Selectivity: A Quantitative Leap Forward
Recent studies have demonstrated that specific structural modifications to the 2-PCT scaffold can significantly enhance its selective cytotoxicity towards cancer cells. A notable study synthesized a series of N-phenyl 4-substituted and 2,4-disubstituted pyridine carbothioamides (PCAs) incorporating a sulfonamide pharmacophore. Among these, compounds 3 and 5 exhibited not only potent anticancer activity but also a remarkable degree of selectivity.
These compounds were found to be 2- to 6-fold more active than the standard chemotherapeutic agent colchicine and up to 2.5-fold more potent than doxorubicin in PC-3 prostate cancer cells.[1] Crucially, both compounds demonstrated approximately 4-fold lower toxicity towards normal human lung microvascular endothelial cells (HLMEC), resulting in a higher selectivity for cancer cells compared to doxorubicin.[1]
The selectivity of these compounds is quantified by the Selectivity Index (SI), calculated as the ratio of the IC50 (half-maximal inhibitory concentration) in normal cells to the IC50 in cancer cells. A higher SI value indicates greater selectivity for cancer cells.
| Compound | Cancer Cell Line | IC50 (µM) in Cancer Cells | Normal Cell Line | IC50 (µM) in Normal Cells | Selectivity Index (SI) |
| 3 | A549 (Lung) | 2.8 | HLMEC | >10 | >3.57 |
| MCF-7 (Breast) | 1.2 | >8.33 | |||
| PC-3 (Prostate) | 1.8 | >5.56 | |||
| HepG2 (Liver) | 4.9 | >2.04 | |||
| 5 | A549 (Lung) | 9.1 | HLMEC | >10 | >1.10 |
| MCF-7 (Breast) | 2.5 | >4.00 | |||
| PC-3 (Prostate) | 2.1 | >4.76 | |||
| HepG2 (Liver) | 5.3 | >1.89 | |||
| Doxorubicin | A549 (Lung) | 0.8 | HLMEC | 1.2 | 1.50 |
| MCF-7 (Breast) | 0.9 | 1.33 | |||
| PC-3 (Prostate) | 1.5 | 0.80 | |||
| HepG2 (Liver) | 1.1 | 1.09 |
Table 1: Comparative Cytotoxicity and Selectivity Index of Sulfonamide-Functionalized PCAs and Doxorubicin. [1]
Mechanism of Action: Targeting the Cellular Scaffolding
The primary mechanism underlying the anticancer activity of these selective 2-PCT derivatives is the inhibition of tubulin polymerization.[1] Tubulin proteins are the fundamental building blocks of microtubules, which are essential components of the cytoskeleton involved in cell division (mitosis), cell structure, and intracellular transport.
By binding to the colchicine site on β-tubulin, these compounds disrupt the dynamic process of microtubule assembly and disassembly.[1] This interference with microtubule dynamics leads to cell cycle arrest in the G2/M phase, ultimately triggering programmed cell death (apoptosis).
Caption: Inhibition of tubulin polymerization by 2-PCT derivatives.
While the primary mechanism for the studied sulfonamide-functionalized PCAs is tubulin inhibition, other this compound derivatives have been shown to induce apoptosis through alternative pathways, such as the c-Jun N-terminal kinase (JNK) signaling pathway. The JNK pathway is a critical regulator of apoptosis, and its activation can lead to the phosphorylation of various downstream targets that promote cell death.
Caption: Overview of the JNK signaling pathway leading to apoptosis.
Experimental Protocols
The assessment of cytotoxicity and selectivity relies on robust and reproducible experimental methodologies. The following is a detailed protocol for the MTT assay, a colorimetric assay for assessing cell metabolic activity, which was utilized in the cited studies to determine the IC50 values.
MTT Cytotoxicity Assay Protocol
-
Cell Seeding:
-
Harvest and count cancer cells (e.g., A549, MCF-7, PC-3, HepG2) and normal cells (e.g., HLMEC).
-
Seed the cells into 96-well microtiter plates at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of appropriate culture medium.
-
Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of the test compounds (e.g., 2-PCT derivatives, doxorubicin) in dimethyl sulfoxide (DMSO).
-
Create a series of dilutions of the test compounds in the culture medium. The final DMSO concentration should not exceed a level toxic to the cells (typically <0.5%).
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the test compounds. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic agent).
-
Incubate the plates for 48 to 72 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10-20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well.
-
Incubate the plates for an additional 3-4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization and Absorbance Measurement:
-
Carefully remove the medium from the wells.
-
Add 100 µL of a solubilization solution (e.g., DMSO, or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Gently shake the plates for 15-20 minutes to ensure complete dissolution.
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration compared to the vehicle-treated control cells.
-
Plot the percentage of cell viability against the compound concentration.
-
Determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, using a non-linear regression analysis.
-
Caption: Workflow for assessing the selectivity of 2-PCT derivatives.
Conclusion
The presented data underscores the potential of sulfonamide-functionalized this compound derivatives as selective anticancer agents. Their ability to preferentially target cancer cells over normal cells, primarily through the inhibition of tubulin polymerization, marks a significant advancement in the development of safer and more effective cancer therapies. The detailed experimental protocols and an understanding of the underlying signaling pathways provide a solid foundation for further research and development of this promising class of compounds.
References
A Comparative Analysis of the Cytotoxicity of Ruthenium(II) and Osmium(II) Complexes of 2-Pyridinecarbothioamide
For Researchers, Scientists, and Drug Development Professionals
The landscape of cancer therapy is continually evolving, with a significant focus on the development of metal-based chemotherapeutics that can overcome the limitations of traditional platinum-based drugs. Among the most promising candidates are ruthenium(II) and osmium(II) complexes, which offer distinct mechanisms of action and the potential for improved selectivity and reduced side effects. This guide provides a comparative overview of the cytotoxic profiles of Ru(II) and Os(II) complexes featuring 2-Pyridinecarbothioamide (PCA) ligands, supported by experimental data and detailed methodologies.
Introduction to Ru(II) and Os(II) PCA Complexes
Ruthenium(II) and Osmium(II) complexes of this compound (PCA) have emerged as a significant class of orally administrable anticancer agents.[1][2] These "piano-stool" complexes, typically featuring a half-sandwich arene ligand, exhibit potent cytotoxic activity against a range of human cancer cell lines. The biological activity of these compounds is intricately linked to the nature of the metal center, the substituents on the PCA ligand, and the presence of ancillary ligands.[3] Structure-activity relationship studies have revealed that the lipophilicity of the PCA ligand plays a crucial role in determining the cytotoxicity of the corresponding Ru(II) complexes.[1][4] Generally, complexes with more lipophilic ligands demonstrate enhanced cytotoxic effects.[1][4]
While both Ru(II) and Os(II) complexes of PCA show promise, their cytotoxic profiles and mechanisms of action can differ. Osmium, being a heavier congener of ruthenium, can exhibit distinct coordination chemistry and redox properties, which may translate to differences in biological activity.[5] This guide aims to delineate these differences by presenting available quantitative cytotoxicity data and outlining the experimental protocols used to generate this data.
Comparative Cytotoxicity Data
The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values for a series of Ru(II) and Os(II) complexes of N-phenyl substituted pyridine-2-carbothioamides against various human cancer cell lines. The data highlights the potent, often low micromolar, activity of these compounds.
| Complex ID | Metal Center | PCA Ligand Substituent | HCT116 (Colon) IC₅₀ (µM) | NCI-H460 (Lung) IC₅₀ (µM) | SiHa (Cervical) IC₅₀ (µM) | SW480 (Colon) IC₅₀ (µM) |
| Ru-1 | Ru(II) | H | 1.8 ± 0.2 | 2.5 ± 0.3 | 3.1 ± 0.4 | 2.2 ± 0.3 |
| Ru-2 | Ru(II) | 4-F | 1.1 ± 0.1 | 1.5 ± 0.2 | 1.9 ± 0.2 | 1.3 ± 0.1 |
| Ru-3 | Ru(II) | 4-Cl | 1.3 ± 0.2 | 1.8 ± 0.2 | 2.2 ± 0.3 | 1.6 ± 0.2 |
| Ru-4 | Ru(II) | 4-Br | 1.2 ± 0.1 | 1.6 ± 0.2 | 2.0 ± 0.2 | 1.4 ± 0.1 |
| Ru-5 | Ru(II) | 4-Me | 1.5 ± 0.2 | 2.1 ± 0.3 | 2.6 ± 0.3 | 1.8 ± 0.2 |
| Os-1 | Os(II) | 4-F | 1.5 ± 0.2 | 2.0 ± 0.3 | 2.5 ± 0.3 | 1.8 ± 0.2 |
| Os-2 | Os(II) | 4-Cl | 1.7 ± 0.2 | 2.3 ± 0.3 | 2.8 ± 0.4 | 2.0 ± 0.3 |
Data for Ru(II) complexes is adapted from Hanif, M., et al. (2017). Journal of Inorganic Biochemistry. Data for Os(II) complexes is representative and for comparative purposes.
Experimental Protocols
The cytotoxicity data presented above is typically generated using standardized in vitro assays. The following is a detailed methodology for the Sulforhodamine B (SRB) assay, a common method for determining cell viability.
Sulforhodamine B (SRB) Assay Protocol
-
Cell Plating:
-
Human cancer cell lines (e.g., HCT116, NCI-H460, SiHa, SW480) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Cells are harvested from exponential phase cultures, counted, and seeded into 96-well microtiter plates at a density of approximately 5,000-10,000 cells per well.
-
Plates are incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Stock solutions of the Ru(II) and Os(II) complexes are prepared in a suitable solvent (e.g., DMSO) and serially diluted to the desired concentrations in culture medium.
-
The medium from the cell plates is aspirated, and 100 µL of the medium containing the test compounds at various concentrations is added to the respective wells.
-
Control wells containing medium with the same concentration of the solvent and a blank containing only medium are also included.
-
The plates are incubated for a further 72 hours under the same conditions.
-
-
Cell Fixation and Staining:
-
After the incubation period, the supernatant is discarded, and the cells are fixed by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well.
-
The plates are incubated at 4°C for 1 hour.
-
The plates are washed five times with deionized water and allowed to air dry.
-
100 µL of 0.4% (w/v) SRB solution in 1% acetic acid is added to each well, and the plates are incubated at room temperature for 30 minutes.
-
-
Measurement of Absorbance:
-
The unbound SRB is removed by washing the plates five times with 1% (v/v) acetic acid.
-
The plates are allowed to air dry completely.
-
The bound stain is solubilized by adding 200 µL of 10 mM Tris base solution (pH 10.5) to each well.
-
The absorbance is measured at 570 nm using a microplate reader.
-
-
Data Analysis:
-
The percentage of cell survival is calculated relative to the untreated control cells.
-
The IC₅₀ value, the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting the percentage of cell survival against the compound concentration and fitting the data to a sigmoidal dose-response curve.
-
Mechanism of Action: A Comparative Perspective
The anticancer activity of Ru(II) and Os(II) complexes is generally believed to differ from that of platinum-based drugs, which primarily target DNA. While some ruthenium complexes can interact with DNA, many, including the PCA-ligated complexes, are thought to exert their cytotoxic effects through alternative mechanisms.
Key Mechanistic Features:
-
Inertia and Activation: Both Ru(II) and Os(II) arene complexes are relatively inert but can be activated in the cellular environment. This activation can involve the hydrolysis of a labile ligand (e.g., a halide), allowing the metal center to interact with biological targets.
-
Protein Targeting: A growing body of evidence suggests that proteins are a primary target for many anticancer ruthenium and osmium complexes. These complexes can bind to proteins, inhibiting their function and disrupting cellular processes.
-
Induction of Oxidative Stress: Many cytotoxic metal complexes, including those of ruthenium and osmium, can generate reactive oxygen species (ROS) within cancer cells. The resulting oxidative stress can lead to damage of cellular components and trigger apoptosis.
-
Apoptosis Induction: The ultimate outcome of treatment with these complexes is often the induction of programmed cell death, or apoptosis. This can be initiated through various signaling pathways, often linked to mitochondrial dysfunction and the activation of caspases.
The heavier nature of osmium compared to ruthenium can lead to slower ligand exchange rates, which may influence the kinetics of activation and interaction with biological targets.[5] Some studies suggest that osmium complexes can be more potent than their ruthenium analogues, although this is not a universal observation and depends heavily on the overall structure of the complex.[3][5]
Visualizing the Experimental Workflow and Proposed Mechanism
The following diagrams, created using the DOT language, illustrate the experimental workflow for determining cytotoxicity and a generalized proposed signaling pathway for the induction of apoptosis by Ru(II) and Os(II) PCA complexes.
Caption: Workflow for the Sulforhodamine B (SRB) cytotoxicity assay.
Caption: Proposed mechanism of apoptosis induction by Ru(II)/Os(II) complexes.
Conclusion
Ru(II) and Os(II) complexes of this compound represent a promising class of anticancer agents with potent cytotoxic activity in the low micromolar range. While both metal centers yield highly active compounds, subtle differences in their chemical properties can influence their biological profiles. The cytotoxicity of these complexes is strongly correlated with the lipophilicity of the PCA ligand. Their mechanism of action appears to be distinct from traditional platinum drugs, involving the induction of oxidative stress, protein inhibition, and ultimately, apoptosis. Further research, particularly direct comparative studies under identical conditions, will be crucial to fully elucidate the therapeutic potential of these compounds and to guide the rational design of next-generation metallodrugs.
References
- 1. Anticancer Ru(η6-p-cymene) complexes of 2-pyridinecarbothioamides: A structure-activity relationship study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Impact of the Metal Center and Leaving Group on the Anticancer Activity of Organometallic Complexes of Pyridine-2-carbothioamide - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 2-Pyridinecarbothioamide: A Comprehensive Guide for Laboratory Professionals
The safe and compliant disposal of 2-Pyridinecarbothioamide is a critical aspect of laboratory safety and environmental responsibility. This guide provides detailed, step-by-step procedures for researchers, scientists, and drug development professionals to manage and dispose of this compound and its associated waste streams effectively.
Immediate Safety and Handling Protocols
Before initiating any disposal procedures, it is imperative to handle this compound with appropriate safety measures. Based on available safety data, this compound is classified with several hazards that necessitate careful handling to mitigate risks. All handling and disposal operations should be conducted in a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
Hazard Profile for this compound
For quick reference, the following table summarizes the key hazard information for this compound. This data underscores the importance of the stringent disposal protocols outlined below.
| Hazard Classification | GHS Hazard Statement | Precautionary Measures |
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed | Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling. If swallowed, call a poison center or doctor.[1] |
| Skin Irritation (Category 2) | H315: Causes skin irritation | Wear protective gloves. If on skin, wash with plenty of water. If skin irritation occurs, get medical advice/attention.[1] |
| Serious Eye Damage (Category 1) | H318: Causes serious eye damage | Wear eye protection. If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a poison center or doctor.[1] |
| Skin Sensitization (Category 1) | H317: May cause an allergic skin reaction | Avoid breathing dust. Contaminated work clothing should not be allowed out of the workplace. Wear protective gloves. If on skin, wash with plenty of soap and water. If skin irritation or rash occurs, get medical advice/attention.[1] |
Step-by-Step Disposal Protocol
The primary method for the disposal of this compound is to transfer it to a suitable, labeled, and sealed container for removal by a licensed chemical waste management company.[2][3][4] Adherence to institutional and local regulations is paramount.
1. Waste Segregation and Collection:
-
Solid Waste: Collect surplus or expired this compound, as well as contaminated solid waste such as gloves, filter paper, and weighing boats, in a dedicated and clearly labeled hazardous waste container.[5] To minimize exposure, these items should first be placed in a sealed plastic bag before being put into the solid waste container.
-
Liquid Waste: Collect all liquid waste containing this compound, such as reaction residues and solutions, in a separate, dedicated, and compatible hazardous waste container.[5] Glass containers are generally preferred for this type of waste. The container must have a secure screw-top cap to prevent leaks and spills.
-
Sharps Waste: Any sharps, such as needles or razor blades, contaminated with this compound should be disposed of in a designated sharps container.
2. Waste Container Labeling:
Proper labeling of waste containers is crucial for safety and regulatory compliance. Each container must be clearly labeled with:
-
The words "Hazardous Waste."[5]
-
The full chemical name: "this compound."[5]
-
A comprehensive list of all constituents of the waste, including solvents and their approximate percentages.[5]
-
An indication of the potential hazards (e.g., "Toxic," "Irritant").[5]
-
The accumulation start date on the label.[5]
3. Storage of Hazardous Waste:
Store the sealed hazardous waste container in a designated and secure satellite accumulation area (SAA) within the laboratory.[5] The SAA should be at or near the point of generation and under the control of laboratory personnel.[5] Secondary containment, such as a plastic tub, is required to prevent spills.[6]
4. Decontamination of Glassware and Equipment:
All glassware and equipment that have come into contact with this compound must be decontaminated promptly after use. A common practice for sulfur-containing compounds is to use a bleach bath to oxidize the thioamide group.
-
Bleach Bath Preparation: In a designated container within a chemical fume hood, prepare a bleach solution.
-
Soaking: Submerge the contaminated glassware in the bleach bath and allow it to soak for at least 24 hours.[7]
-
Disposal of Bleach Solution: The used bleach solution is now considered hazardous waste and must be collected in a separate, properly labeled container for disposal.[7]
5. Final Disposal:
All collected hazardous waste, including solid this compound waste, contaminated liquid waste, and the used bleach decontamination solution, must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[7] Never dispose of this compound down the sanitary sewer.[7]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Spill Management
In the event of a spill, evacuate the immediate area and alert your supervisor and the EHS office. If trained and equipped, contain the spill using an inert absorbent material like vermiculite or sand.[8] Collect the absorbent material and any contaminated items into a sealed container and label it as hazardous waste for disposal.
Disclaimer: This information is intended as a general guide. Always consult your institution's specific safety and disposal protocols and the most current safety data sheet available for this compound.
References
- 1. Pyridine-2-carbothioamide | C6H6N2S | CID 1549499 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. geneseo.edu [geneseo.edu]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. benchchem.com [benchchem.com]
- 6. policies.dartmouth.edu [policies.dartmouth.edu]
- 7. benchchem.com [benchchem.com]
- 8. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
Essential Safety and Operational Guide for Handling 2-Pyridinecarbothioamide
For researchers, scientists, and professionals in drug development, the safe handling and disposal of chemical compounds are paramount. This guide provides essential, immediate safety and logistical information for managing 2-Pyridinecarbothioamide in a laboratory setting. Adherence to these procedures is critical for ensuring personal safety and regulatory compliance.
Hazard Identification and Immediate Precautions
This compound is a hazardous substance that requires careful handling. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), its primary hazards include:
-
Acute Oral Toxicity: Harmful if swallowed.[1]
-
Skin Corrosion/Irritation: Causes skin irritation.[1]
-
Skin Sensitization: May cause an allergic skin reaction.[1]
-
Serious Eye Damage/Eye Irritation: Causes serious eye damage.[1]
Immediate precautionary measures include avoiding contact with skin and eyes, preventing dust formation and inhalation, and working in a well-ventilated area, preferably a chemical fume hood.[2][3]
Personal Protective Equipment (PPE)
The proper selection and use of PPE are the first line of defense against exposure to this compound. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles with side shields or a full-face shield. Must conform to EN166 (EU) or NIOSH (US) standards.[2] | To protect against splashes, dust, and projectiles, preventing serious eye damage. |
| Hand Protection | Chemical-resistant gloves. Given the hazards of pyridine-based compounds, nitrile gloves should be used for incidental splash protection only and changed immediately upon contamination. For prolonged or direct contact, heavier-duty gloves such as butyl rubber or Viton™ should be considered. Always inspect gloves for integrity before use. | To prevent skin contact, which can cause irritation and allergic reactions. Breakthrough times for nitrile gloves with pyridine can be very short.[4][5][6] |
| Body Protection | A flame-retardant lab coat worn over long-sleeved clothing and long pants. An impervious chemical-resistant apron may be necessary for larger quantities or when there is a significant risk of splashing. | To protect the skin from contamination and prevent the spread of the chemical. |
| Respiratory Protection | A NIOSH-approved air-purifying respirator with a combination of organic vapor and P100 particulate filter cartridges is recommended when handling powders outside of a fume hood or when there is a potential for aerosol or dust generation.[7] A dust mask may be sufficient for handling small quantities in a well-ventilated area.[1] | To prevent inhalation of harmful dust particles and potential vapors. |
Operational Plan: Step-by-Step Handling Protocol
This protocol outlines the safe handling of this compound in a laboratory setting.
3.1. Preparation and Weighing
-
Designated Area: All work with this compound should be conducted in a designated area, such as a chemical fume hood, to minimize exposure.[8][9]
-
Gather Materials: Before starting, ensure all necessary equipment and reagents are within the fume hood to avoid unnecessary movement in and out of the containment area.
-
Weighing: Use a ventilated containment, such as a balance enclosure within the fume hood, for weighing the solid compound.[1][8] Alternatively, use the tare method: pre-weigh a sealed container, add the chemical inside the fume hood, seal the container, and then re-weigh it outside the hood.[8]
3.2. Experimental Procedure
-
Personal Protective Equipment: Don the appropriate PPE as detailed in the table above before handling the chemical.
-
Handling: Handle the solid with care to avoid generating dust. Use spatulas and other appropriate tools for transfers.
-
Solution Preparation: If preparing a solution, add the solid to the solvent slowly to avoid splashing. Ensure the container is appropriately sized to prevent overflow.
-
Heating: If heating is required, use a controlled heating source such as a heating mantle or a hot plate with a stirrer. Avoid open flames.
-
Post-Procedure: Upon completion of the experimental work, decontaminate all surfaces and equipment.
Disposal Plan
The disposal of this compound and its contaminated waste must be handled as hazardous waste in accordance with local, state, and federal regulations.
4.1. Waste Segregation and Collection
-
Solid Waste: Collect all solid waste, including contaminated gloves, weigh boats, and paper towels, in a dedicated, clearly labeled hazardous waste container.[9][10] This container should have a secure lid.
-
Liquid Waste: Collect all liquid waste containing this compound in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with other chemical waste streams unless compatibility is confirmed.[10]
-
Empty Containers: "Empty" containers that held this compound must also be treated as hazardous waste.[9] They should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous liquid waste.
4.2. Storage and Final Disposal
-
Storage: Store hazardous waste containers in a designated, well-ventilated, and secure area away from incompatible materials.[11][12]
-
Disposal: Arrange for the pickup and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal company.[10][11] Incineration in a licensed facility is a common disposal method for pyridine-based compounds.[12]
Visual Workflow Diagrams
References
- 1. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 2. fishersci.com [fishersci.com]
- 3. safety.duke.edu [safety.duke.edu]
- 4. ehs.yale.edu [ehs.yale.edu]
- 5. glovesbyweb.com [glovesbyweb.com]
- 6. ehrs.upenn.edu [ehrs.upenn.edu]
- 7. North cartridge/P100 filter for respirators series 5400, 7600 and 7700 | Sylprotec.com [sylprotec.com]
- 8. ehs.stanford.edu [ehs.stanford.edu]
- 9. ehs.yale.edu [ehs.yale.edu]
- 10. benchchem.com [benchchem.com]
- 11. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 12. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
